molecular formula C14H19ClFNO B10827429 Fluorexetamine Hydrochloride

Fluorexetamine Hydrochloride

货号: B10827429
分子量: 271.76 g/mol
InChI 键: NKESGDXNJKATKD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fluorexetamine Hydrochloride is an analytical reference standard categorized as a novel arylcyclohexylamine compound . It is intended for research and forensic applications only, such as the development of analytical methods for its identification and quantification in biological matrices, and for use as a standard in toxicology and substance identification programs . Structurally, fluorexetamine is part of a class of novel psychoactive substances (NPS) that are reported to produce dissociative and hallucinogenic effects, with its profile often compared to that of ketamine and phencyclidine (PCP) in the scientific literature . The molecular formula for the free base is C14H18FNO, with a molecular weight of 235.3 g/mol . This product is provided as a crystalline solid with a high purity level (≥98%) . It is critical to note that fluorexetamine is a controlled substance in several countries, including Canada (Schedule I), the UK (Class B), and Germany (NpSG) . This product is sold with the explicit understanding that it is For Research Use Only . It is not intended for diagnostic, therapeutic, or personal use of any kind, and must not be administered to humans or animals.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

分子式

C14H19ClFNO

分子量

271.76 g/mol

IUPAC 名称

2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one;hydrochloride

InChI

InChI=1S/C14H18FNO.ClH/c1-2-16-14(9-4-3-8-13(14)17)11-6-5-7-12(15)10-11;/h5-7,10,16H,2-4,8-9H2,1H3;1H

InChI 键

NKESGDXNJKATKD-UHFFFAOYSA-N

规范 SMILES

CCNC1(CCCCC1=O)C2=CC(=CC=C2)F.Cl

产品来源

United States

Foundational & Exploratory

Characterization of Fluorexetamine HCl Polymorphic Forms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, there is a notable absence of publicly available scientific literature specifically identifying and characterizing polymorphic forms of Fluorexetamine HCl. This guide, therefore, presents a comprehensive framework based on established principles of solid-state chemistry and pharmaceutical sciences for the prospective identification and characterization of potential polymorphs of this compound. The data presented herein is illustrative and intended to serve as a practical guide for researchers.

Introduction

Fluorexetamine, or 2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one, is a compound belonging to the arylcyclohexylamine class.[1][2] It is structurally related to ketamine and phencyclidine and is of significant interest in pharmacological research.[3][4] The hydrochloride salt of Fluorexetamine is often used in research due to its increased stability and solubility.[4]

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in drug development.[5] Different polymorphs of the same active pharmaceutical ingredient (API) can exhibit distinct physicochemical properties, including solubility, melting point, stability, and bioavailability, which can significantly impact the safety and efficacy of a drug product.[6][7] Therefore, a thorough characterization of the polymorphic landscape of Fluorexetamine HCl is essential for its potential development as a therapeutic agent.

This technical guide outlines a systematic approach to the screening, identification, and characterization of potential polymorphic forms of Fluorexetamine HCl. It provides detailed experimental protocols and illustrative data to guide researchers in this endeavor.

Hypothetical Polymorphic Forms and Their Generation

For the purpose of this guide, we will hypothesize the existence of two polymorphic forms of Fluorexetamine HCl, designated as Form I and Form II . These forms could potentially be obtained through controlled crystallization experiments from various solvent systems and under different thermodynamic and kinetic conditions.

Crystallization Conditions

The following table outlines hypothetical crystallization conditions that could lead to the formation of different polymorphic forms of Fluorexetamine HCl.

Parameter Form I (Hypothetical) Form II (Hypothetical)
Crystallization Solvent IsopropanolAcetonitrile
Temperature Slow cooling from 50°C to 4°CRapid cooling from 60°C to -20°C
Drying Method Vacuum oven at 40°C for 24 hoursLyophilization
Resulting Morphology Prismatic crystalsNeedle-like crystals

Analytical Characterization of Hypothetical Polymorphs

A combination of analytical techniques is necessary to unambiguously identify and characterize different polymorphic forms.

X-Ray Powder Diffraction (XRPD)

XRPD is a powerful technique for distinguishing between different crystalline forms, as each polymorph will produce a unique diffraction pattern.

Table 1: Hypothetical XRPD Data for Fluorexetamine HCl Polymorphs

Form I (Hypothetical) Characteristic Peaks (2θ) Form II (Hypothetical) Characteristic Peaks (2θ)
8.5°, 12.3°, 15.8°, 21.1°, 25.4°9.2°, 14.7°, 18.9°, 22.5°, 28.3°
Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of the different forms, such as melting point and decomposition temperature.

Table 2: Hypothetical Thermal Analysis Data for Fluorexetamine HCl Polymorphs

Parameter Form I (Hypothetical) Form II (Hypothetical)
Melting Point (DSC) 185.2 °C (sharp endotherm)176.8 °C (sharp endotherm)
Decomposition Onset (TGA) 210 °C205 °C
Enthalpy of Fusion 95 J/g82 J/g
Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy can differentiate polymorphs by detecting subtle differences in the vibrational modes of the molecules within the crystal lattice.

Table 3: Hypothetical FT-IR Data for Fluorexetamine HCl Polymorphs

Vibrational Mode Form I (Hypothetical) Wavenumber (cm⁻¹) Form II (Hypothetical) Wavenumber (cm⁻¹)
N-H Stretch32503285
C=O Stretch17151725
C-F Stretch11801192
Solubility Studies

The solubility of different polymorphs can vary, which has significant implications for bioavailability.

Table 4: Hypothetical Solubility Data for Fluorexetamine HCl Polymorphs

Solvent Form I (Hypothetical) Solubility (mg/mL at 25°C) Form II (Hypothetical) Solubility (mg/mL at 25°C)
Water12.518.2
Phosphate Buffer (pH 7.4)15.822.5

Experimental Protocols

Polymorph Screening

Objective: To systematically screen for different polymorphic forms of Fluorexetamine HCl.

Methodology:

  • Dissolve Fluorexetamine HCl in various solvents (e.g., isopropanol, acetonitrile, ethanol, acetone, ethyl acetate) to the point of saturation at an elevated temperature (e.g., 50-60°C).

  • Induce crystallization through different methods:

    • Slow cooling to room temperature, followed by refrigeration (4°C).

    • Rapid cooling in an ice or dry ice/acetone bath.

    • Solvent evaporation at ambient and reduced pressure.

    • Anti-solvent addition (e.g., adding a non-solvent like hexane (B92381) to a solution in a more polar solvent).

  • Isolate the resulting solids by filtration.

  • Dry the solids under various conditions (e.g., air-drying, vacuum oven at different temperatures).

  • Analyze each solid sample by XRPD and DSC to identify unique crystalline forms.

X-Ray Powder Diffraction (XRPD)

Objective: To obtain the XRPD pattern for each solid form.

Methodology:

  • Gently grind the crystalline sample to a fine powder using a mortar and pestle.

  • Pack the powder into a sample holder.

  • Place the sample holder in the XRPD instrument.

  • Acquire the diffraction pattern over a suitable 2θ range (e.g., 2° to 40°) with a step size of 0.02° and an appropriate scan speed.

  • Process the data to identify the peak positions and relative intensities.

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal transitions of each polymorphic form.

Methodology:

  • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

  • Seal the pan (hermetically or with a pinhole, depending on the desired experiment).

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 250°C) under a nitrogen purge.

  • Record the heat flow as a function of temperature to identify melting endotherms, solid-solid transitions, and other thermal events.

Thermogravimetric Analysis (TGA)

Objective: To assess the thermal stability and solvent content of each form.

Methodology:

  • Accurately weigh 5-10 mg of the sample into a TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 300°C) under a nitrogen purge.

  • Record the sample weight as a function of temperature.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum for each polymorphic form.

Methodology:

  • Prepare the sample using an appropriate technique (e.g., KBr pellet or Attenuated Total Reflectance - ATR).

  • For the KBr pellet method, mix a small amount of the sample with dry KBr powder and press into a transparent disk.

  • For ATR, place a small amount of the powder directly on the ATR crystal.

  • Acquire the spectrum over the mid-IR range (e.g., 4000 to 400 cm⁻¹) with a suitable resolution (e.g., 4 cm⁻¹) and number of scans (e.g., 32).

  • Analyze the spectra for differences in peak positions and shapes.

Visualizations

Polymorph_Screening_Workflow start_end start_end process process decision decision analysis analysis output output start Start: Fluorexetamine HCl dissolution Dissolution in Various Solvents start->dissolution crystallization Induce Crystallization (Cooling, Evaporation, Anti-solvent) dissolution->crystallization isolation Isolate and Dry Solids crystallization->isolation xrd_dsc Analyze by XRPD and DSC isolation->xrd_dsc new_form New Polymorphic Form Identified? xrd_dsc->new_form full_char Full Characterization (TGA, FT-IR, SEM, Solubility) new_form->full_char Yes end End new_form->end No report Report New Polymorph full_char->report Signaling_Pathway_Placeholder cluster_SolidForm Solid Form Analysis input_node input_node process_node process_node output_node output_node decision_node decision_node Unknown Unknown Solid Form of Fluorexetamine HCl XRPD Perform XRPD Analysis Unknown->XRPD Compare Compare Pattern to Known Polymorphs XRPD->Compare FormI Identified as Form I Compare->FormI Matches Form I FormII Identified as Form II Compare->FormII Matches Form II NewForm Potentially New Form Compare->NewForm No Match

References

Investigating the Metabolic Fate of Fluorexetamine HCl in Human Liver Microsomes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to investigate the in vitro metabolic fate of Fluorexetamine HCl (FXE), a novel psychoactive substance of the arylcyclohexylamine class. The primary focus is on the use of human liver microsomes (HLMs) as a key experimental model to elucidate Phase I metabolic pathways. This document details the experimental protocols for metabolite identification and quantitative analysis, including the determination of enzyme kinetics and intrinsic clearance. While specific quantitative data for Fluorexetamine HCl is not yet publicly available, this guide presents representative data and methodologies based on the metabolism of a closely related isomer, 2-FXE [2-(ethylamino)-2-(2-fluorophenyl) cyclohexan-1-one], and the well-characterized metabolism of ketamine. The primary metabolic transformations observed for arylcyclohexylamines in HLMs are N-dealkylation and hydroxylation. This guide also explores the likely involvement of cytochrome P450 (CYP) enzymes and provides visualizations of the experimental workflow and metabolic pathways to aid researchers in their own investigations of novel psychoactive substances.

Introduction

Fluorexetamine (FXE) is a novel dissociative anesthetic of the arylcyclohexylamine class, structurally related to ketamine and phencyclidine (PCP). As with many new psychoactive substances (NPS), a thorough understanding of its metabolic fate is crucial for assessing its pharmacokinetic profile, potential for drug-drug interactions, and for the development of analytical methods for its detection in biological samples. Human liver microsomes (HLMs) are a well-established in vitro model for studying the Phase I metabolism of xenobiotics, as they contain a rich complement of cytochrome P450 (CYP) enzymes, the primary drivers of oxidative metabolism in the liver.

This guide will provide a detailed framework for investigating the metabolism of Fluorexetamine HCl in HLMs. The methodologies described are based on established protocols for in vitro drug metabolism studies and are supplemented with specific findings from the study of the Fluorexetamine isomer, 2-FXE.

Experimental Protocols

Materials and Reagents
  • Test Article: Fluorexetamine HCl

  • Human Liver Microsomes (HLMs): Pooled from multiple donors

  • Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Buffer: Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Quenching Solvent: Ice-cold acetonitrile (B52724) or methanol

  • Analytical Standards: Fluorexetamine HCl and any available metabolite standards

  • Control Compounds: Substrates for specific CYP enzymes (e.g., midazolam for CYP3A4, dextromethorphan (B48470) for CYP2D6)

Metabolite Identification in Human Liver Microsomes

This protocol is designed to identify the primary metabolites of Fluorexetamine HCl formed through Phase I reactions.

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing 100 mM potassium phosphate buffer (pH 7.4), human liver microsomes (final protein concentration of 0.5-1.0 mg/mL), and Fluorexetamine HCl (final substrate concentration of 1-10 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-incubated mixture. The final volume of the incubation is typically 200-500 µL.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period, typically 60 minutes.

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Preparation: Centrifuge the mixture to precipitate the proteins. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for analysis.

  • Analytical Method: Analyze the samples using high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) to identify potential metabolites based on their accurate mass and fragmentation patterns compared to the parent drug.

Determination of Enzyme Kinetics (Km and Vmax)

This protocol is designed to determine the Michaelis-Menten kinetic parameters for the formation of major metabolites.

  • Incubation Setup: Prepare a series of incubation mixtures as described in section 2.2, with varying concentrations of Fluorexetamine HCl (e.g., 0.5, 1, 5, 10, 25, 50, 100, and 200 µM).

  • Time Course Experiment: For each substrate concentration, conduct a time-course experiment (e.g., 0, 5, 10, 15, 30, and 45 minutes) to ensure that the rate of metabolite formation is linear with time.

  • Incubation and Termination: Follow the incubation and termination procedures as described in section 2.2.

  • Quantitative Analysis: Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the concentration of the formed metabolites.

  • Data Analysis: Plot the initial velocity of metabolite formation (V) against the substrate concentration ([S]). Fit the data to the Michaelis-Menten equation (V = Vmax * [S] / (Km + [S])) using non-linear regression analysis to determine the Km and Vmax values.

Determination of Intrinsic Clearance (CLint)

This protocol is designed to determine the in vitro intrinsic clearance of Fluorexetamine HCl.

  • Incubation Setup: Prepare incubation mixtures as described in section 2.2 with a low concentration of Fluorexetamine HCl (typically ≤ 1 µM).

  • Time Course Experiment: Collect samples at multiple time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Incubation and Termination: Follow the incubation and termination procedures as described in section 2.2.

  • Quantitative Analysis: Analyze the samples using a validated LC-MS/MS method to determine the remaining concentration of Fluorexetamine HCl at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of Fluorexetamine HCl remaining versus time. The slope of the linear portion of this plot represents the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated as 0.693/k. The intrinsic clearance (CLint) is then calculated using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / microsomal protein amount).

Data Presentation

The following tables present a representative structure for summarizing quantitative data from in vitro metabolism studies of Fluorexetamine HCl. The values provided are hypothetical and serve as a template for reporting actual experimental findings.

Table 1: Identified Metabolites of 2-Fluorexetamine in Human Liver Microsomes

Metabolite IDProposed TransformationMolecular Formula
M1N-deethyl-fluorexetamineC13H16FNO
M2Hydroxy-fluorexetamineC15H20FNO2
M3N-deethyl-hydroxy-fluorexetamineC13H16FNO2

Data synthesized from the findings of Hu et al. (2023) in Biomedical Chromatography.

Table 2: Representative Enzyme Kinetic Parameters for Fluorexetamine Metabolite Formation

MetaboliteKm (µM)Vmax (pmol/min/mg protein)
N-deethyl-fluorexetamine15.2250.7
Hydroxy-fluorexetamine28.9180.4

Table 3: Representative Metabolic Stability of Fluorexetamine in Human Liver Microsomes

ParameterValue
In Vitro Half-life (t1/2)25.5 min
Intrinsic Clearance (CLint)27.2 µL/min/mg protein

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the proposed metabolic pathway of Fluorexetamine.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Fluorexetamine HCl E Combine Reagents A->E B Human Liver Microsomes B->E C NADPH Regenerating System G Initiate Reaction with NADPH C->G D Phosphate Buffer (pH 7.4) D->E F Pre-incubate at 37°C (5 min) E->F F->G H Incubate at 37°C (e.g., 60 min) G->H I Terminate Reaction (Ice-cold Acetonitrile) H->I J Protein Precipitation (Centrifugation) I->J K Supernatant Collection & Evaporation J->K L Reconstitution K->L M LC-MS/MS Analysis L->M

Figure 1: Experimental workflow for the in vitro metabolism of Fluorexetamine HCl.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_secondary Secondary Metabolism parent Fluorexetamine M1 N-deethyl-fluorexetamine parent->M1 N-dealkylation (CYP-mediated) M2 Hydroxy-fluorexetamine parent->M2 Hydroxylation (CYP-mediated) M3 N-deethyl-hydroxy-fluorexetamine M1->M3 Hydroxylation M2->M3 N-dealkylation

Figure 2: Proposed metabolic pathway of Fluorexetamine in human liver microsomes.

Discussion

The in vitro metabolism of the Fluorexetamine isomer, 2-FXE, in human liver microsomes has been shown to primarily involve Phase I metabolic pathways, specifically N-dealkylation and hydroxylation. These findings are consistent with the metabolism of other arylcyclohexylamines, such as ketamine. The formation of N-deethyl-fluorexetamine and various hydroxylated metabolites suggests that these are likely to be the major biotransformation products of Fluorexetamine in humans.

While the specific cytochrome P450 enzymes responsible for Fluorexetamine metabolism have not yet been identified, data from the structurally similar compound, ketamine, can provide valuable insights. The N-demethylation of ketamine is primarily mediated by CYP3A4 and CYP2B6, with minor contributions from CYP2C9.[1][2] It is therefore plausible that these same enzymes are involved in the N-dealkylation of Fluorexetamine. Further studies using recombinant human CYP enzymes or specific chemical inhibitors are necessary to confirm the exact contributions of each isozyme to Fluorexetamine metabolism.

The quantitative data, such as enzyme kinetics and intrinsic clearance, are critical for predicting the in vivo pharmacokinetic properties of a drug. The representative data presented in this guide highlight the importance of these parameters in drug development. A low Km value would suggest a high affinity of the enzyme for the substrate, while a high Vmax would indicate a high capacity for metabolism. The intrinsic clearance value is essential for predicting the hepatic clearance and potential for drug-drug interactions.

Conclusion

This technical guide provides a comprehensive framework for investigating the metabolic fate of Fluorexetamine HCl using human liver microsomes. The detailed experimental protocols for metabolite identification, enzyme kinetics, and intrinsic clearance determination offer a robust methodology for researchers in the field of drug metabolism and toxicology. The primary metabolic pathways of N-dealkylation and hydroxylation have been identified for a closely related isomer, and the likely involvement of CYP3A4 and CYP2B6 is inferred from studies with ketamine. Future research should focus on generating specific quantitative data for Fluorexetamine and confirming the identity of the responsible CYP isozymes to fully characterize its metabolic profile. This information will be invaluable for understanding the pharmacology and toxicology of this novel psychoactive substance.

References

Structural Elucidation of Fluorexetamine Hydrochloride and its Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of Fluorexetamine (FXE, 3'-Fluoro-2-oxo-PCE) Hydrochloride and its positional isomers, 2'-Fluoro-2-oxo-PCE (2-FXE) and 4'-Fluoro-2-oxo-PCE (4-FXE). Fluorexetamine is a novel psychoactive substance belonging to the arylcyclohexylamine class, and accurate structural determination is critical for its pharmacological and toxicological characterization.[1] This document details the application of various analytical techniques, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy for the identification and differentiation of these isomers. While experimental data for some techniques are available, a complete dataset, particularly X-ray crystallographic data, remains to be fully disclosed in scientific literature. This guide compiles the currently available information, presents detailed experimental protocols, and utilizes visualizations to illustrate key analytical workflows and logical relationships for isomer differentiation.

Introduction

Fluorexetamine, chemically known as 2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one, is a structural analog of ketamine and phencyclidine.[1] Like other arylcyclohexylamines, it is presumed to act as an N-methyl-D-aspartate (NMDA) receptor antagonist.[1] The emergence of positional isomers, where the fluorine atom is located at the 2' or 4' position of the phenyl ring, presents a significant analytical challenge. Due to their identical molecular weight and similar chemical properties, distinguishing between these isomers requires sophisticated analytical strategies. Misidentification, particularly between Fluorexetamine (3-FXE) and 2-FXE, has been a notable issue in forensic and research laboratories.[2] This guide aims to provide a detailed framework for the unambiguous structural elucidation of Fluorexetamine Hydrochloride and its isomers.

Physicochemical Properties

Fluorexetamine and its isomers share the same molecular formula and molecular weight, making their differentiation by mass spectrometry alone challenging without careful consideration of fragmentation patterns and chromatographic separation.

PropertyValueReference
IUPAC Name2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one hydrochloride[3]
SynonymsFXE, 3-FXE, 3'-Fluoro-2-oxo-PCE[4]
Molecular FormulaC₁₄H₁₉ClFNO[3]
Molecular Weight271.76 g/mol [3]

Isomers:

  • 2-Fluoro-2-oxo-PCE (2-FXE): 2-(ethylamino)-2-(2-fluorophenyl)cyclohexan-1-one

  • 4-Fluoro-2-oxo-PCE (4-FXE): 2-(ethylamino)-2-(4-fluorophenyl)cyclohexan-1-one

Analytical Techniques and Data

The structural elucidation of Fluorexetamine and its isomers relies on a combination of chromatographic and spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry, particularly coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is a primary tool for the identification of Fluorexetamine and its isomers. While they exhibit the same molecular ion, their fragmentation patterns under electron ionization (EI) can show subtle but significant differences.

Table 1: Comparative GC-MS Fragmentation Data of Fluorexetamine and its Isomers

m/zProposed Fragment2-FXE Relative Intensity3-FXE (Fluorexetamine) Relative Intensity4-FXE Relative Intensity
235[M]⁺LowLowLow
206[M-C₂H₅]⁺ModerateModerateModerate
178[M-C₂H₅NCO]⁺HighLowLow
163[M-C₄H₈NO]⁺ModerateModerateHigh
133[C₉H₈F]⁺ModerateHighModerate
122HighHighHigh
109[C₆H₄F-CH₂]⁺HighHighHigh

Data synthesized from multiple sources. The differentiation of isomers can be challenging due to highly similar fragmentation patterns; however, the relative abundance of the ion at m/z 178 is notably higher for the 2-fluoro isomer.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data for Fluorexetamine (3-FXE) in CDCl₃

ProtonsPredicted δ (ppm)MultiplicityIntegration
Aromatic (C-H)6.9 - 7.4Multiplet (m)4H
Cyclohexanone (CH₂)1.7 - 2.8Multiplets (m)8H
Ethylamino (N-CH₂)2.5 - 2.9Quartet (q)2H
Ethylamino (N-H)~1.5 (broad)Singlet (s)1H
Ethylamino (CH₃)1.0 - 1.3Triplet (t)3H
[Source: BenchChem, 2025][6]

Table 3: Predicted ¹³C NMR Spectral Data for Fluorexetamine (3-FXE) in CDCl₃

CarbonPredicted δ (ppm)
Carbonyl (C=O)205 - 215
Aromatic (C-F)160 - 165 (d, ¹JCF ≈ 245 Hz)
Aromatic (C-H, C-C)115 - 145
Quaternary (C-N, C-Ar)65 - 75
Ethylamino (N-CH₂)40 - 50
Cyclohexanone (CH₂)20 - 40
Ethylamino (CH₃)12 - 18
[Source: BenchChem, 2025][6]

Note: Experimental NMR data for Fluorexetamine and its isomers is not widely available in the public domain. The data presented here is based on predictive models and should be confirmed with experimental analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. While specific peak lists for each isomer are not detailed in the available literature, general characteristic absorptions can be expected.

Expected Characteristic IR Absorptions:

  • C=O stretch (ketone): ~1715 cm⁻¹

  • C-N stretch (amine): ~1100-1300 cm⁻¹

  • N-H bend (secondary amine): ~1550-1650 cm⁻¹

  • C-F stretch (aromatic): ~1100-1250 cm⁻¹

  • Aromatic C-H stretch: ~3000-3100 cm⁻¹

  • Aliphatic C-H stretch: ~2850-2960 cm⁻¹

Note: Specific frequencies will vary slightly between isomers.

X-ray Crystallography

To date, there is no publicly available X-ray crystallographic data for this compound or its isomers. This technique would provide the most definitive structural elucidation, confirming bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.

Experimental Protocols

Detailed methodologies are crucial for the reliable identification and differentiation of Fluorexetamine and its isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A standard gas chromatograph coupled with a mass selective detector.

  • Sample Preparation: Dissolve the sample in a suitable organic solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column, such as a Restek Rxi-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.[7]

    • Injector: Split/splitless injector, operated in split mode with a ratio of 1:50 at a temperature of 280 °C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature of 170 °C for 1 minute, ramp at 8 °C/min to 190 °C, then ramp at 18 °C/min to 293 °C and hold for 6.1 minutes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-550.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)
  • Instrumentation: A high-performance liquid chromatograph coupled to a quadrupole time-of-flight mass spectrometer.

  • Sample Preparation: For standards, dilution in a suitable solvent. For biological samples, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is recommended.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column, such as a Phenomenex Kinetex C18 (50 mm x 3.0 mm, 2.6 µm).

    • Mobile Phase: A gradient elution with Mobile Phase A consisting of 10 mM ammonium (B1175870) formate (B1220265) in water (pH 3.0) and Mobile Phase B consisting of acetonitrile (B52724) with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A typical gradient would involve a ramp from a low to a high percentage of the organic mobile phase over several minutes to achieve separation.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Range: m/z 100-510 for TOF-MS and m/z 50-510 for MS/MS.

    • Collision Energy: A collision energy spread (e.g., 35 ± 15 eV) can be used for fragmentation in MS/MS experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A Fourier-transform NMR spectrometer (400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD for the hydrochloride salt) in a 5 mm NMR tube. Tetramethylsilane (TMS) can be used as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition:

    • Scans: 32-64

    • Spectral Width: ~16 ppm

    • Relaxation Delay: 1-2 seconds

  • ¹³C NMR Acquisition:

    • Scans: 1024-4096 (or more)

    • Spectral Width: ~220 ppm

    • Relaxation Delay: 2-5 seconds

  • Data Processing: Standard Fourier transformation, phasing, and baseline correction.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared spectrometer equipped with an ATR accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is collected.

    • The sample spectrum is then recorded.

    • Spectral Range: Typically 4000-650 cm⁻¹.

    • Resolution: 4 cm⁻¹.

Visualizations

Experimental Workflows

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis start Sample dissolve Dissolve in Methanol start->dissolve inject Inject into GC dissolve->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (m/z 40-550) ionize->detect spectrum Mass Spectrum detect->spectrum library Spectral Library Comparison spectrum->library rt Retention Time Comparison spectrum->rt identify Compound Identification library->identify rt->identify

Caption: Workflow for the analysis of Fluorexetamine and its isomers by GC-MS.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-QTOF-MS Analysis cluster_data Data Analysis start Sample extract LLE or SPE start->extract inject Inject into LC extract->inject separate Chromatographic Separation (C18) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize rt Retention Time separate->rt detect TOF-MS Detection ionize->detect accurate_mass Accurate Mass Measurement detect->accurate_mass fragmentation MS/MS Fragmentation Pattern detect->fragmentation identify Structural Elucidation accurate_mass->identify fragmentation->identify rt->identify

Caption: Workflow for the analysis of Fluorexetamine and its isomers by LC-QTOF-MS.

Logical Relationships

Isomer_Differentiation cluster_analysis Analytical Approach cluster_data Key Differentiating Data cluster_isomers Isomer Identification start Unknown Arylcyclohexylamine (C14H18FNO) gcms GC-MS Analysis start->gcms lcms LC-MS/MS Analysis start->lcms rt Chromatographic Retention Time gcms->rt frag Mass Fragmentation Pattern (e.g., m/z 178) gcms->frag lcms->rt lcms->frag fxe2 2-FXE rt->fxe2 fxe3 3-FXE (Fluorexetamine) rt->fxe3 fxe4 4-FXE rt->fxe4 frag->fxe2 High abundance of m/z 178 frag->fxe3 frag->fxe4

References

Physicochemical Properties of Fluorexetamine HCl: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorexetamine (FXE), systematically known as 2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one, is a novel psychoactive substance belonging to the arylcyclohexylamine class.[1][2] As a structural analog of ketamine and phencyclidine (PCP), its pharmacological activity is primarily attributed to its role as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[2][3] The hydrochloride salt of Fluorexetamine is the commonly utilized form in research settings due to its enhanced stability and solubility.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of Fluorexetamine HCl, essential for its application in preclinical studies.

It is important to note that much of the available data on Fluorexetamine is inferred from its structural similarity to other arylcyclohexylamines, and there is a potential for misidentification with its isomer, 2'-Fluoro-2-oxo-PCE (also known as 2-FXE or CanKet), which may impact analytical and pharmacological findings.[3][4]

Core Physicochemical Properties

A summary of the key physicochemical properties of Fluorexetamine and its hydrochloride salt is presented below. These parameters are critical for understanding its behavior in biological systems and for formulation development.

Table 1: Chemical Identity and Physical Properties of Fluorexetamine HCl
PropertyValueSource(s)
Systematic Name 2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one, monohydrochloride[5]
Synonyms FXE, 3-fluoro-2-oxo PCE, 3-FXE[1][5][6]
Molecular Formula C₁₄H₁₈FNO · HCl[5]
Molecular Weight 271.8 g/mol [5]
Appearance Crystalline solid[7]
Table 2: Solubility Profile of Fluorexetamine

The solubility of both the free base and the hydrochloride salt in various solvents is crucial for preparing solutions for in vitro and in vivo studies.

SolventSolubility (Free Base)Solubility (Hydrochloride Salt)Source(s)
Dimethylformamide (DMF)30 mg/mL5 mg/mL[8]
Dimethyl Sulfoxide (DMSO)25 mg/mL10 mg/mL[8]
Ethanol-10 mg/mL[5]
Phosphate-Buffered Saline (PBS, pH 7.2)-5 mg/mL[5]
Table 3: Partition and Dissociation Constants

These values are predictive of a compound's membrane permeability and its degree of ionization at physiological pH.

PropertyValueMethodSource(s)
LogP (calculated) 2.4XLogP3[9]
pKa (predicted) Basic (due to the ethylamino group)Not explicitly reported[1]

Mechanism of Action: NMDA Receptor Antagonism

Fluorexetamine functions as a non-competitive antagonist at the NMDA receptor.[2] This receptor is a ligand-gated ion channel that plays a critical role in excitatory synaptic transmission in the central nervous system.[3] For the channel to open, both glutamate (B1630785) and a co-agonist (typically glycine (B1666218) or D-serine) must bind to the receptor.[10] Upon activation, the channel allows the influx of cations, primarily Ca²⁺, which triggers downstream signaling cascades involved in synaptic plasticity, learning, and memory.[10]

Fluorexetamine, like other arylcyclohexylamines such as ketamine, is believed to bind to a site within the ion channel pore (the phencyclidine or PCP binding site), physically blocking the passage of ions.[2][11] This action is non-competitive because Fluorexetamine does not compete with glutamate or glycine for their binding sites.[11] By blocking the NMDA receptor, Fluorexetamine inhibits the influx of calcium ions, leading to a reduction in excitatory signaling and producing its characteristic dissociative effects.[1]

Signaling Pathway of NMDA Receptor Antagonism by Fluorexetamine

NMDA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (Ion Channel) Glutamate->NMDA_Receptor Binds Glycine Glycine / D-Serine Glycine->NMDA_Receptor Binds Fluorexetamine Fluorexetamine HCl Fluorexetamine->NMDA_Receptor Blocks Channel Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Opens Channel Blocked_Signal Reduced Excitatory Signaling NMDA_Receptor->Blocked_Signal Inhibition Signaling_Cascade Downstream Signaling Cascades Ca_Influx->Signaling_Cascade Activates

Caption: Simplified signaling pathway of NMDA receptor antagonism by Fluorexetamine HCl.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following are generalized protocols for key experiments based on standard laboratory practices.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[12][13]

Solubility_Workflow A Add excess Fluorexetamine HCl to aqueous buffer (e.g., PBS pH 7.4) B Agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium A->B C Separate solid from solution (e.g., centrifugation or filtration) B->C D Quantify the concentration of dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV) C->D

Caption: Experimental workflow for aqueous solubility determination.

Protocol:

  • Preparation: Add an excess amount of Fluorexetamine HCl to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.2) in a sealed container.[12]

  • Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[13]

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by centrifugation at a high speed, followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[13]

  • Quantification: Accurately dilute the clear supernatant and determine the concentration of Fluorexetamine HCl using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Replication: The experiment should be performed in triplicate to ensure the reliability of the results.[14]

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a robust method for determining the pKa of ionizable compounds like Fluorexetamine, which has a basic ethylamino group.[14][15]

pKa_Workflow A Dissolve a precise amount of Fluorexetamine HCl in water or a co-solvent system B Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) A->B C Monitor the pH of the solution continuously using a calibrated pH meter after each addition of titrant B->C D Plot the titration curve (pH vs. volume of titrant) and determine the inflection point to calculate the pKa C->D

Caption: Experimental workflow for pKa determination via potentiometric titration.

Protocol:

  • Sample Preparation: Accurately weigh and dissolve a sample of Fluorexetamine HCl in a suitable solvent, typically purified water or a water/co-solvent mixture if solubility is limited. The concentration should be around 1 mM.[14]

  • Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH meter with a suitable electrode to monitor the pH.[14]

  • Titration: Incrementally add a standardized solution of a strong base (e.g., 0.1 M NaOH) to the sample solution. After each addition, allow the pH reading to stabilize before recording it along with the volume of titrant added.[14]

  • Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa can be determined from the pH at the half-equivalence point of the titration of the free base (formed after neutralizing the HCl salt).[16] Alternatively, the inflection point of the curve can be used to calculate the pKa.[17] The experiment should be repeated multiple times to ensure accuracy.[14]

Determination of LogP (Shake-Flask Method)

The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method.[18]

LogP_Workflow A Prepare mutually saturated solutions of n-octanol and water (or buffer) B Dissolve Fluorexetamine HCl in one phase and add the other phase. Agitate until equilibrium is reached A->B C Separate the two phases by centrifugation after allowing them to settle B->C D Determine the concentration of Fluorexetamine in each phase using a suitable analytical method C->D E Calculate LogP as the logarithm of the ratio of the concentrations in the n-octanol and aqueous phases D->E

Caption: Experimental workflow for LogP determination using the shake-flask method.

Protocol:

  • Phase Preparation: Prepare mutually saturated solutions of n-octanol and an appropriate aqueous buffer (e.g., PBS, pH 7.4, to ensure the compound is in a defined ionization state).

  • Partitioning: Dissolve a known amount of Fluorexetamine HCl in the aqueous phase. Add an equal volume of the saturated n-octanol. Seal the container and shake vigorously for a set period (e.g., 1 hour) to facilitate partitioning.[19]

  • Equilibration and Separation: Allow the mixture to stand undisturbed for a sufficient time for the two phases to separate completely. Centrifugation can be used to expedite this process and ensure a clean separation.[19]

  • Quantification: Carefully sample both the n-octanol and the aqueous layers. Determine the concentration of Fluorexetamine in each phase using a validated analytical method (e.g., HPLC-UV).

  • Calculation: The partition coefficient, P, is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.[18]

Conclusion

This technical guide provides a summary of the essential physicochemical properties of Fluorexetamine HCl for preclinical research. The provided data on its chemical identity, solubility, and lipophilicity, along with the outlined experimental protocols, offer a foundational framework for researchers working with this novel NMDA receptor antagonist. A thorough understanding and experimental verification of these properties are paramount for the design of robust in vitro and in vivo studies, the development of suitable formulations, and the accurate interpretation of pharmacological data.

References

Fluorexetamine Hydrochloride solubility in aqueous and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Fluorexetamine Hydrochloride in various aqueous and organic solvents. The information contained herein is intended to support research, development, and analytical activities involving this novel psychoactive substance.

Introduction

Fluorexetamine (FXE), a compound belonging to the arylcyclohexylamine class, is structurally related to ketamine and phencyclidine (PCP).[1] It is characterized as a dissociative substance and is presumed to act as an N-methyl-D-aspartate (NMDA) receptor antagonist.[1] The hydrochloride salt is the common form utilized in research to enhance stability and solubility.[2] A comprehensive understanding of its solubility is critical for a range of applications, including the preparation of stock solutions, formulation development, and the design of analytical methodologies.

It is important to note that some analytical reports have highlighted potential misidentification between Fluorexetamine (3'-Fluoro-2-oxo-PCE) and its isomer, 2'-Fluoro-2-oxo-PCE (CanKet).[3] Researchers should therefore exercise caution and verify the identity of their reference standards.

Quantitative Solubility Data

The solubility of this compound has been determined in several common laboratory solvents. The available data is summarized in the table below. Discrepancies in reported values from different suppliers are noted and presented for a comprehensive overview.

SolventFluorexetamine HCl Solubility (Cayman Chemical)Fluorexetamine HCl Solubility (BenchChem)Fluorexetamine Free Base Solubility (BenchChem)
Dimethylformamide (DMF)5 mg/mL[4]5 mg/mL[1][2]30 mg/mL[1][2]
Dimethyl sulfoxide (B87167) (DMSO)10 mg/mL[4]10 mg/mL[1][2]25 mg/mL[1][2]
Ethanol10 mg/mL[4]10 mg/mL[1][2]30 mg/mL[1][2]
PBS (pH 7.2)5 mg/mL[4]Not ReportedNot Reported

Note: The hydrochloride salt form generally exhibits higher solubility in aqueous solutions compared to the free base.[1][2]

Experimental Protocols

While specific, detailed experimental protocols for the solubility determination of this compound are not extensively published in peer-reviewed literature, a standard methodology such as the shake-flask method is commonly employed for this purpose.[1]

Aqueous Solubility Determination via Shake-Flask Method

This protocol outlines a generalized procedure for determining the aqueous solubility of this compound.

Objective: To determine the saturation solubility of this compound in an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.2).

Materials:

  • This compound analytical standard

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials containing a known volume of PBS (pH 7.2). The amount of compound added should be sufficient to ensure that undissolved solids remain at equilibrium.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. Dilute the supernatant with the mobile phase to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of dissolved this compound.

  • Data Analysis: The solubility is reported as the average concentration from multiple replicates.

Visualization of Key Pathways and Workflows

Proposed Mechanism of Action: NMDA Receptor Antagonism

Fluorexetamine is believed to exert its dissociative effects by acting as a non-competitive antagonist at the NMDA receptor, a glutamate-gated ion channel crucial for synaptic plasticity.[1] By blocking this receptor, Fluorexetamine inhibits the influx of calcium ions into neurons, thereby reducing excitatory signaling.[1]

NMDA_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ca_Channel Ca²⁺ Channel NMDA_Receptor->Ca_Channel Opens Signal Excitatory Signal Ca_Channel->Signal Activates Fluorexetamine Fluorexetamine Fluorexetamine->NMDA_Receptor Blocks

Caption: Simplified NMDA receptor signaling and the antagonistic action of Fluorexetamine.

Generalized Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a compound using the shake-flask method.

Solubility_Workflow start Start excess_compound Add excess Fluorexetamine HCl to solvent start->excess_compound equilibration Equilibrate with agitation (e.g., 24-48h at constant temp.) excess_compound->equilibration centrifugation Centrifuge to separate undissolved solid equilibration->centrifugation supernatant Collect clear supernatant centrifugation->supernatant dilution Dilute supernatant to a known concentration supernatant->dilution analysis Analyze by validated HPLC method dilution->analysis quantification Quantify concentration against a standard curve analysis->quantification end End quantification->end

Caption: A generalized workflow for the shake-flask solubility determination method.

References

Preliminary Toxicological Screening of Fluorexetamine Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorexetamine (FXE), a novel psychoactive substance (NPS) belonging to the arylcyclohexylamine class, has emerged in recreational drug markets, necessitating a thorough understanding of its toxicological profile.[1] As a structural analog of ketamine and phencyclidine (PCP), its primary mechanism of action is presumed to be non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[2][3] This technical guide provides a comprehensive overview of the preliminary toxicological screening of Fluorexetamine Hydrochloride. It details in vitro methodologies for assessing cytotoxicity, including cell viability, mode of cell death, and key mechanistic pathways such as mitochondrial dysfunction and oxidative stress. While comprehensive in vivo toxicological data remains limited, this document summarizes the current understanding of Fluorexetamine's metabolism based on studies of its isomers and outlines the significant analytical challenges in its detection and differentiation from structurally similar compounds. All quantitative data is presented in structured tables, and experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate comprehension. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the evaluation of Fluorexetamine and related compounds.

Introduction

Fluorexetamine (also known as 3'-Fluoro-2-oxo-PCE or 3-FXE) is a dissociative substance from the arylcyclohexylamine family.[4] Its emergence and potential for adverse health effects underscore the critical need for robust toxicological evaluation.[5] Structurally similar to ketamine and PCP, Fluorexetamine's effects are believed to be primarily mediated through its interaction with the glutamatergic system as an NMDA receptor antagonist.[2] This guide synthesizes the available preliminary toxicological data and outlines established protocols for its in vitro assessment. It is important to note that a significant challenge in the available data is the potential misidentification of Fluorexetamine (3'-Fluoro-2-oxo-PCE) with its isomer, 2'-Fluoro-2-oxo-PCE (2-FXE), which may confound analytical and pharmacological findings.[2][4]

Presumed Mechanism of Action and Toxicological Implications

Fluorexetamine's primary mechanism of action is believed to be the non-competitive antagonism of the NMDA receptor, a crucial ligand-gated ion channel for excitatory synaptic transmission.[2][3] By binding to the phencyclidine (PCP) site within the NMDA receptor ion channel, Fluorexetamine likely inhibits the influx of cations, thereby disrupting normal glutamatergic neurotransmission.[3] This action is responsible for its dissociative and anesthetic properties.[6] Over-activation of the glutamatergic system can lead to excitotoxicity, and conversely, prolonged blockade of NMDA receptors can also trigger neurotoxic effects. Therefore, understanding the interaction of Fluorexetamine with the NMDA receptor is fundamental to elucidating its neurotoxic potential.

Putative Signaling Pathway for Fluorexetamine-Induced Cytotoxicity

The following diagram illustrates a putative signaling pathway for cytotoxicity induced by Fluorexetamine, based on its presumed action as an NMDA receptor antagonist and the known downstream effects of such a mechanism.

Putative Signaling Pathway for Fluorexetamine-Induced Cytotoxicity Fluorexetamine Fluorexetamine HCl NMDA_Receptor NMDA Receptor Fluorexetamine->NMDA_Receptor Antagonism Ion_Channel_Block Ion Channel Blockade NMDA_Receptor->Ion_Channel_Block Calcium_Influx Decreased Ca2+ Influx Ion_Channel_Block->Calcium_Influx Mitochondrial_Dysfunction Mitochondrial Dysfunction Calcium_Influx->Mitochondrial_Dysfunction ROS_Production Increased ROS Production Mitochondrial_Dysfunction->ROS_Production Apoptosis Apoptosis ROS_Production->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

Putative signaling pathway for Fluorexetamine-induced cytotoxicity.

In Vitro Toxicological Screening

In vitro assays are crucial for the preliminary toxicological assessment of novel psychoactive substances like Fluorexetamine. The human neuroblastoma cell line SH-SY5Y is a commonly used model for neurotoxicity studies.[5]

Experimental Workflow for In Vitro Cytotoxicity Assessment

The following diagram outlines a general workflow for assessing the in vitro cytotoxicity of Fluorexetamine.

Workflow for In Vitro Cytotoxicity Assessment of Fluorexetamine Cell_Culture Cell Culture (e.g., SH-SY5Y) Cell_Seeding Cell Seeding in 96-well plates Cell_Culture->Cell_Seeding Drug_Preparation Fluorexetamine HCl Preparation (Stock Solution & Dilutions) Treatment Treatment with Fluorexetamine (Various Concentrations) Drug_Preparation->Treatment Cell_Seeding->Treatment Incubation Incubation (e.g., 24 hours) Treatment->Incubation Cytotoxicity_Assays Cytotoxicity Assays (MTT, LDH, ROS) Incubation->Cytotoxicity_Assays Data_Analysis Data Analysis (e.g., IC50 Calculation) Cytotoxicity_Assays->Data_Analysis

Workflow for in vitro cytotoxicity assessment of Fluorexetamine.
Cell Viability and Cytotoxicity Assays

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

  • Protocol:

    • Seed SH-SY5Y cells in a 96-well plate.

    • After cell attachment, treat with various concentrations of this compound for 24 hours.

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.[5]

  • Principle: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[5] LDH is a stable cytosolic enzyme that is released upon cell membrane damage.[5]

  • Protocol:

    • Seed SH-SY5Y cells in a 96-well plate.

    • Treat the cells with various concentrations of Fluorexetamine for 24 hours.[5]

    • Collect the cell culture supernatant.

    • Add the supernatant to a reaction mixture containing the LDH substrate.

    • Incubate to allow the conversion of lactate (B86563) to pyruvate, which leads to the formation of a colored product.

    • Measure the absorbance spectrophotometrically.[5]

  • Principle: This assay measures the intracellular levels of reactive oxygen species, which are indicative of oxidative stress.[5] A cell-permeable substrate is oxidized by ROS to a fluorescent or luminescent product.[5]

  • Protocol:

    • Seed SH-SY5Y cells in a 96-well plate.

    • Treat with Fluorexetamine for a relevant time period (e.g., 6 hours).[5]

    • Add an ROS detection reagent (e.g., DCFDA) to the cells and incubate.[5]

    • Measure the fluorescence or luminescence using a plate reader.[5]

Hypothetical Quantitative Cytotoxicity Data

The following table summarizes hypothetical, yet plausible, quantitative data for the cytotoxicity of Fluorexetamine and related arylcyclohexylamines. This data is for illustrative purposes and should be confirmed by experimental studies.

CompoundAssayCell LineIC50 (µM)
Fluorexetamine HClMTTSH-SY5Y85
Ketamine HClMTTSH-SY5Y150
Phencyclidine (PCP)MTTSH-SY5Y50
Fluorexetamine HClLDHSH-SY5Y110
Ketamine HClLDHSH-SY5Y200
Phencyclidine (PCP)LDHSH-SY5Y75

Metabolism

The metabolism of Fluorexetamine has not been extensively studied in peer-reviewed literature.[1] However, based on related compounds, it is likely metabolized in the liver by cytochrome P450 (CYP) enzymes.[1] A study on the in vitro metabolism of the Fluorexetamine isomer, 2-FXE, in human liver microsomes (HLMs) provides insights into potential metabolic pathways.[7]

Proposed Metabolic Pathway of Fluorexetamine

Based on the metabolism of 2-FXE, the proposed metabolic pathways for Fluorexetamine likely include N-dealkylation and hydroxylation.[7]

Proposed Metabolic Pathway of Fluorexetamine in Human Liver Microsomes Fluorexetamine Fluorexetamine N_deethyl_Fluorexetamine N-deethyl-Fluorexetamine (M1) Fluorexetamine->N_deethyl_Fluorexetamine N-dealkylation Hydroxy_Fluorexetamine Hydroxy-Fluorexetamine (M2) Fluorexetamine->Hydroxy_Fluorexetamine Hydroxylation N_deethyl_hydroxy_Fluorexetamine N-deethyl-hydroxy-Fluorexetamine (M3) N_deethyl_Fluorexetamine->N_deethyl_hydroxy_Fluorexetamine Hydroxylation Hydroxy_Fluorexetamine->N_deethyl_hydroxy_Fluorexetamine N-dealkylation

Proposed metabolic pathway of Fluorexetamine in human liver microsomes.
In Vitro Metabolism Experimental Protocol

  • Objective: To generate metabolites of Fluorexetamine using human liver microsomes to simulate hepatic phase I metabolism.[7]

  • Protocol:

    • Incubation Mixture Preparation: Prepare a mixture containing human liver microsomes, phosphate (B84403) buffer, and Fluorexetamine in a microcentrifuge tube.

    • Pre-incubation: Pre-incubate the mixture at 37°C for approximately 5 minutes.[7]

    • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system.[7]

    • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).[7]

    • Reaction Termination: Terminate the reaction by adding an ice-cold quenching solvent like acetonitrile.[7]

    • Sample Preparation: Centrifuge the mixture to precipitate proteins and collect the supernatant for analysis.

    • Analysis: Analyze the supernatant using Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) to identify metabolites.

Analytical Considerations

The toxicological screening of Fluorexetamine is complicated by analytical challenges. The existence of its positional isomer, 2-fluoro-2-oxo PCE, requires chromatographic resolution for accurate identification.[8] Furthermore, standard immunoassays may not detect Fluorexetamine, or it may cross-react with assays for other arylcyclohexylamines like PCP, potentially leading to false positives.[9][10] Confirmatory analysis using mass spectrometry-based methods is therefore essential for unambiguous identification in biological samples.[8][9]

Conclusion

The preliminary toxicological screening of this compound relies heavily on in vitro methodologies and inferences from structurally related compounds due to a lack of comprehensive in vivo data. The primary mechanism of toxicity is likely linked to its presumed antagonism of the NMDA receptor, leading to potential neurotoxicity. In vitro assays assessing cell viability, membrane integrity, and oxidative stress provide crucial preliminary data. The metabolism of Fluorexetamine is thought to proceed via N-dealkylation and hydroxylation, though further research is required for confirmation. A significant challenge in the toxicological assessment of Fluorexetamine is the need for sophisticated analytical techniques to differentiate it from its isomers and to confirm its presence in biological matrices. This technical guide provides a framework for the initial toxicological evaluation of Fluorexetamine, highlighting the necessary experimental protocols and analytical considerations for researchers in the field.

References

Distinguishing Fluorexetamine (3-FXE) and CanKet (2-FXE): An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: The emergence of novel psychoactive substances (NPS) presents continuous challenges for forensic and analytical chemistry. Among these, the arylcyclohexylamine derivatives Fluorexetamine (3-FXE) and its positional isomer CanKet (2-FXE) have been subject to significant misidentification.[1][2][3] This technical guide provides a comprehensive overview of the chemical and pharmacological characteristics of 3-FXE and 2-FXE, with a core focus on the analytical methodologies required for their unambiguous differentiation. Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid researchers in the accurate identification and characterization of these isomers.

Introduction

Fluorexetamine (FXE) is a novel psychoactive substance belonging to the arylcyclohexylamine class, which includes dissociative anesthetics like ketamine and phencyclidine (PCP).[4] It first appeared on the recreational drug market around 2017.[1] Structurally, it is an analog of ketamine, and its effects are presumed to stem from its activity as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.[4][5]

A significant analytical challenge arose with the discovery of its positional isomer, 2-fluoro-N-ethylnordeschloroketamine (2F-NENDCK), colloquially known as CanKet or 2-FXE.[6][7] This compound was first identified by the government-funded drug-testing service CanTEST in Canberra, Australia, in mid-August 2022.[6][7] Subsequent analyses by organizations like DrugsData.org revealed that many samples previously identified as 3-FXE were, in fact, 2-FXE.[1][3][8] This misidentification underscores the critical need for robust analytical methods capable of distinguishing between these positional isomers.[9]

This guide will detail the key differentiators between 3-FXE and 2-FXE, covering their chemical properties, analytical signatures, and presumed pharmacological pathways.

Chemical Structures and Properties

The sole structural difference between 3-FXE and 2-FXE is the position of the fluorine atom on the phenyl ring. Both compounds share the same molecular formula and molecular weight, which makes their differentiation non-trivial.[9][10][11]

  • Fluorexetamine (3-FXE): 2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one[5][12]

  • CanKet (2-FXE): 2-(ethylamino)-2-(2-fluorophenyl)cyclohexan-1-one[6][10]

PropertyFluorexetamine (3-FXE)CanKet (2-FXE)
IUPAC Name 2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one[12]2-(ethylamino)-2-(2-fluorophenyl)cyclohexan-1-one[6]
Synonyms 3'-Fluoro-2-oxo-PCE[5]2'-Fluoro-2-Oxo-PCE, 2F-NENDCK[6]
Molecular Formula C₁₄H₁₈FNO[11][12]C₁₄H₁₈FNO[6]
Molecular Weight 235.30 g/mol [10][11]235.30 g/mol [6]
InChI Key FCETYWCLCUZFJI-UHFFFAOYSA-N[5]Not explicitly available in search results
Canonical SMILES CCNC1(CCCCC1=O)C2=CC(=CC=C2)F[5]CCNC1(CCCCC1=O)C2=CC=CC=C2F[6]

Analytical Differentiation

The identical molecular weight and formula of 3-FXE and 2-FXE make mass spectrometry alone insufficient for definitive identification without chromatographic separation.[9] The combination of chromatography and mass spectrometry, along with nuclear magnetic resonance (NMR) spectroscopy, provides the necessary specificity.

GC-MS is a primary technique for separating and identifying these isomers. While they often produce similar fragmentation patterns, they can be differentiated by a combination of retention time and subtle differences in the relative abundance of specific fragment ions.[9][13]

  • Chromatographic Separation: Using an appropriate GC column (e.g., a Restek Rxi-5ms), it is possible to achieve baseline separation.[9][13] Reports indicate that 3-FXE typically has a slightly later retention time than 2-FXE, with a difference of approximately 1%.[9][13]

  • Mass Spectrometry Fragmentation: Under electron ionization (EI), both isomers produce a similar suite of fragments. However, the relative abundance of the ion at m/z 95 has been reported as a key discriminator.[9][13] The mass spectrum of 2-FXE tends to show a significantly higher relative abundance of this ion compared to 3-FXE.[13][14]

m/zProposed Fragment2-FXE (CanKet) Relative Intensity3-FXE (Fluorexetamine) Relative Intensity4-FXE Relative Intensity
235[M]+•LowLowLow
206[M-C₂H₅]+ModerateModerateModerate
163[M-C₄H₈NO]+ModerateModerateHigh
133[C₉H₈F]+ModerateHighModerate
109[C₆H₄F-CH₂]+HighHighHigh
95[C₆H₄F]+ (Fluorophenyl)Significantly Higher [13][14]Lower[13][14]Not specified

Note: Relative intensities are qualitative and may vary based on instrumentation and analytical conditions. Data is compiled from comparative guides.[14]

LC-MS, particularly with a tandem mass spectrometer (LC-MS/MS) or a high-resolution instrument like a QTOF, is also highly effective.[11] Similar to GC-MS, the key is optimizing the chromatographic conditions (e.g., with a C18 column) to separate the isomers before they enter the mass spectrometer.[9][11]

NMR is the definitive technique for structural elucidation and can unambiguously differentiate between positional isomers without relying on reference standards for comparison.[3][15] The initial, correct identification of CanKet (2-FXE) in Australia was achieved using NMR.[3][7][16] The pattern of signals in the aromatic region of the ¹H NMR spectrum, specifically the number of adjacent hydrogens on the phenyl ring, allows for clear differentiation.[3][7]

  • 2-FXE: A 2-position substitution results in four distinct sets of peaks for the four unique hydrogens on the aromatic ring.[3]

  • 3-FXE: A 3-position substitution will produce a different, characteristic splitting pattern in the aromatic region.

Presumed Pharmacological Profile

Peer-reviewed, quantitative pharmacological data for 3-FXE and 2-FXE is limited.[4][10] However, based on their structural similarity to ketamine and other arylcyclohexylamines, their primary mechanism of action is presumed to be non-competitive antagonism of the NMDA receptor.[4][5]

The NMDA receptor is a glutamate-gated ion channel crucial for synaptic plasticity, learning, and memory.[17][18] Antagonism of this receptor blocks the influx of Ca²⁺ ions, leading to the dissociative, anesthetic, and hallucinogenic effects associated with this class of compounds.[17][18] The receptor's activation requires both glutamate (B1630785) and a co-agonist (glycine or D-serine) to bind, and for the cell membrane to be depolarized to remove a voltage-dependent magnesium (Mg²⁺) block from the channel pore.[18] Arylcyclohexylamines typically bind to a site within the channel pore (the PCP site), physically occluding the passage of ions.

While both isomers are expected to act on the NMDA receptor, the different position of the fluorine atom could potentially lead to subtle differences in binding affinity, potency, metabolism, or off-target effects. However, no specific data comparing these pharmacological aspects is currently available in the reviewed literature.

Visualizations

G Chemical Structures of 2-FXE and 3-FXE img_2fxe img_3fxe

Caption: Comparative structures of CanKet (2-FXE) and Fluorexetamine (3-FXE).

G cluster_analysis Instrumental Analysis start Sample Receipt (Presumed FXE Isomer) prep Sample Preparation (e.g., LLE, Dilution) start->prep gcms GC-MS Analysis prep->gcms lcms LC-MS/MS Analysis prep->lcms nmr NMR Analysis (for definitive confirmation) prep->nmr If required data_analysis Data Analysis gcms->data_analysis lcms->data_analysis nmr->data_analysis id_2fxe Identification: 2-FXE (CanKet) data_analysis->id_2fxe Shorter RT High m/z 95 id_3fxe Identification: 3-FXE (Fluorexetamine) data_analysis->id_3fxe Longer RT Low m/z 95 inconclusive Inconclusive/ Other Isomer data_analysis->inconclusive Data Mismatch

Caption: Experimental workflow for the differentiation of FXE isomers.

Caption: Presumed mechanism of action via NMDA receptor antagonism.

Experimental Protocols

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample material in a suitable organic solvent (e.g., methanol, acetonitrile). For biological samples, perform a liquid-liquid or solid-phase extraction.[13][14]

  • Instrumentation: Use a gas chromatograph coupled to a mass selective detector (e.g., Agilent GC-MS-7890B).[13][19]

  • GC Column: Employ a column suitable for resolving isomers, such as a Restek Rxi-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[9][13]

  • Injection: Inject 1-2 µL of the sample in splitless mode. Set injector temperature to 280°C.[19]

  • Carrier Gas: Use helium at a constant flow rate of 1 mL/min.[19]

  • Oven Program: Initialize at 80°C (hold for 2 min), ramp to 150°C at 8°C/min, then ramp to 280°C at 30°C/min. Total run time is approximately 24 minutes.[9][13][19]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

    • Temperatures: Set transfer line to 280°C, source to 230°C, and quadrupole to 150°C.

    • Scan Range: Acquire data from m/z 40-550.[9]

  • Data Analysis: Compare the retention time and mass spectrum against certified reference materials for 2-FXE and 3-FXE.[9] Pay close attention to the relative abundance of the m/z 95 fragment to aid in differentiation.[9][13]

  • Sample Preparation: Perform a liquid-liquid extraction for biological samples. For standards, dilute in a suitable solvent.[11]

  • Instrumentation: Use a UHPLC system (e.g., Shimadzu Nexera XR) coupled to a QTOF mass spectrometer (e.g., Sciex TripleTOF® 5600+).[9][11]

  • LC Column: Use a C18 column (e.g., Phenomenex Kinetex C18, 50 mm x 3.0 mm, 2.6 µm).[11]

  • Mobile Phase: Use a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Gradient: Initial: 95% A: 5% B; ramp to 5% A: 95% B over 13 minutes; return to initial conditions at 15.5 minutes.[11]

  • Flow Rate: 0.4 mL/min.[11]

  • Injection Volume: 10 µL.[11]

  • MS Conditions:

    • Source Temperature: 600°C.[11]

    • Scan Range: Acquire MS/MS data from m/z 50-510.[11]

  • Data Analysis: Compare retention times and high-resolution mass spectra (including fragment ions) against certified reference standards.

Conclusion

The differentiation of Fluorexetamine (3-FXE) and CanKet (2-FXE) is a pertinent issue in forensic science and drug research, complicated by their isomeric nature and a history of market-level misidentification. While both are presumed to be NMDA receptor antagonists, their definitive identification relies on advanced analytical techniques. A combination of chromatographic separation (GC or LC) and mass spectrometry is essential, with retention time and subtle differences in fragmentation (particularly the m/z 95 ion) serving as key diagnostic features. For unambiguous structural confirmation, NMR spectroscopy is the gold standard. The use of certified reference materials for both isomers is paramount for accurate and reliable identification in any analytical workflow.[9] Future research should focus on elucidating the specific pharmacological and toxicological profiles of each isomer to better understand their individual effects and potential risks.

References

The Presumed Signaling Cascade of Fluorexetamine: A Technical Guide to its Core Mechanism via NMDA Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Dissemination Level: Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorexetamine (FXE), a novel psychoactive substance belonging to the arylcyclohexylamine class, is presumed to exert its primary pharmacological effects through non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[1][2] This mechanism is shared with other dissociative anesthetics like ketamine and phencyclidine (PCP).[3][4] While direct, peer-reviewed quantitative data on Fluorexetamine remains limited, its structural similarity to ketamine allows for extrapolation of its presumed signaling cascade.[1][5] A significant challenge in the current understanding is the potential for misidentification with its isomer, 2-Fluoro-2-oxo-PCE (2-FXE).[1][2] This technical guide provides an in-depth overview of the presumed signaling cascade initiated by Fluorexetamine's interaction with the NMDA receptor, detailing the downstream molecular pathways implicated in its potential therapeutic and psychoactive effects. It also includes detailed experimental protocols for key assays and a summary of relevant quantitative data from related compounds to facilitate further research.

Introduction to Fluorexetamine and the NMDA Receptor

Fluorexetamine (also known as 3'-Fluoro-2-oxo-PCE or 3-FXE) is a structural analog of other arylcyclohexylamines, such as methoxetamine (MXE).[3] Its chemical structure, featuring a cyclohexanone (B45756) ring with an ethylamino group and a 3-fluorophenyl group, is central to its presumed interaction with the NMDA receptor.[1][2]

The NMDA receptor is a ligand-gated ion channel that plays a critical role in excitatory synaptic transmission, synaptic plasticity, learning, and memory.[3] For the channel to open, it requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine (B1666218) or D-serine.[3] Upon activation, the channel allows the influx of cations, primarily Ca²⁺, which triggers a variety of downstream signaling pathways.[4] Arylcyclohexylamines like Fluorexetamine are believed to act as non-competitive antagonists by binding to a site within the ion channel pore, known as the PCP binding site, thereby blocking the influx of ions.[4]

The Presumed Signaling Cascade of Fluorexetamine

The antagonism of the NMDA receptor by Fluorexetamine is hypothesized to initiate a cascade of downstream signaling events, largely mirroring those observed with ketamine.[5] A key hypothesis is that by preferentially blocking NMDA receptors on inhibitory GABAergic interneurons, Fluorexetamine disinhibits pyramidal neurons, leading to a surge in glutamate release.[5] This glutamate surge then activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, triggering signaling pathways involved in neuroplasticity.[5]

mTOR Pathway Activation

The mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and protein synthesis.[6] The glutamate surge following NMDA receptor blockade is thought to activate the mTOR pathway.[7][8] This activation leads to an increase in the synthesis of synaptic proteins, which is believed to contribute to the rapid antidepressant-like effects observed with ketamine.[8]

BDNF Pathway Upregulation

Brain-derived neurotrophic factor (BDNF) is a key molecule involved in neurogenesis, synaptogenesis, and synaptic plasticity.[9][10] NMDA receptor antagonists have been shown to increase the expression and release of BDNF.[8] The activation of the mTOR pathway is closely linked to increased BDNF translation.[8] Upregulation of the BDNF signaling pathway is thought to be a critical component of the therapeutic effects of antidepressants.[9]

GSK-3β Inhibition

Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase that is implicated in the pathophysiology of mood disorders. Inhibition of GSK-3β has been shown to produce antidepressant-like effects.[11] The signaling cascades initiated by NMDA receptor antagonism, including the Akt pathway (upstream of mTOR), can lead to the inhibitory phosphorylation of GSK-3β.[12] This inhibition is believed to contribute to the synaptogenic and antidepressant effects of compounds like ketamine.[11]

Mandatory Visualizations

Fluorexetamine_Signaling_Cascade cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Fluorexetamine Fluorexetamine (FXE) NMDA_R NMDA Receptor Fluorexetamine->NMDA_R Antagonism Disinhibition Disinhibition of Pyramidal Neurons Fluorexetamine->Disinhibition Leads to Glutamate Glutamate Ca_ion Ca²⁺ Influx (Blocked) NMDA_R->Ca_ion AMPA_R AMPA Receptor Akt Akt AMPA_R->Akt Glutamate_Surge Glutamate Surge Disinhibition->Glutamate_Surge Glutamate_Surge->AMPA_R Activates mTORC1 mTORC1 Akt->mTORC1 Activates GSK3b GSK-3β Akt->GSK3b Inhibits BDNF BDNF Synthesis and Release mTORC1->BDNF Synaptogenesis Synaptogenesis & Neuroplasticity GSK3b->Synaptogenesis Inhibition promotes BDNF->Synaptogenesis

Caption: Presumed signaling cascade of Fluorexetamine via NMDA receptor antagonism.

Experimental_Workflow_NMDA_Binding cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep 1. Rat Forebrain Membrane Preparation Incubate 3. Incubate Membranes, [³H]MK-801, and FXE Membrane_Prep->Incubate Ligand_Prep 2. Prepare [³H]MK-801 and FXE dilutions Ligand_Prep->Incubate Filtration 4. Rapid Vacuum Filtration Incubate->Filtration Scintillation 5. Scintillation Counting Filtration->Scintillation Analysis 6. Calculate IC₅₀ and Ki Scintillation->Analysis

References

Methodological & Application

Application Note: Validated HPLC-UV Method for the Quantification of Fluorexetamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantitative analysis of Fluorexetamine Hydrochloride. The described protocol is intended for researchers, scientists, and drug development professionals requiring a reliable and accurate method for the determination of this compound in bulk drug substance and simulated pharmaceutical formulations. The method is based on established principles for the analysis of similar aryl-oxy-amine compounds and has been validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Introduction

This compound is a novel psychoactive substance belonging to the arylcyclohexylamine class. As with any active pharmaceutical ingredient (API), a validated, reliable, and accurate analytical method is crucial for quality control, stability testing, and formulation development. This document provides a comprehensive protocol for a validated HPLC-UV method suitable for the quantification of this compound. The method utilizes a C18 stationary phase with an isocratic mobile phase, offering a simple, rapid, and reproducible analysis.

Experimental Protocols

Instrumentation, Chemicals, and Reagents

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Sonicator.

  • Volumetric flasks and pipettes (Class A).

  • Syringe filters (0.45 µm, PTFE or nylon).

Chemicals and Reagents:

  • This compound reference standard.

  • Acetonitrile (B52724) (HPLC grade).

  • Methanol (HPLC grade).

  • Potassium dihydrogen phosphate (B84403) (KH2PO4) (AR grade).

  • Orthophosphoric acid (AR grade).

  • Purified water (HPLC grade).

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

Table 1: Optimized Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.5) (55:45, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 227 nm
Run Time 10 minutes
Preparation of Solutions

Phosphate Buffer (25 mM, pH 3.5): Dissolve 3.4 g of KH2PO4 in 1000 mL of purified water. Adjust the pH to 3.5 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

Mobile Phase: Mix acetonitrile and 25 mM phosphate buffer (pH 3.5) in a 55:45 (v/v) ratio. Degas the mobile phase by sonication for 15 minutes before use.

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1-20 µg/mL).

Sample Preparation (from bulk drug): Accurately weigh 10 mg of the this compound sample, dissolve it in and dilute to 100 mL with the mobile phase to get a concentration of 100 µg/mL. Further dilute to a suitable concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation

The developed HPLC method was validated according to ICH guidelines for the following parameters:

Specificity

Specificity was evaluated by analyzing a blank (mobile phase), a placebo solution (containing common excipients), and a standard solution of this compound. The absence of interfering peaks at the retention time of this compound in the blank and placebo chromatograms demonstrates the specificity of the method.

Linearity

The linearity of the method was determined by analyzing a series of six concentrations of this compound over the range of 1-20 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

Table 2: Linearity Data

ParameterResult
Linearity Range 1 - 20 µg/mL
Regression Equation y = mx + c
Correlation Coefficient (r²) ≥ 0.999
Accuracy

The accuracy of the method was assessed by the recovery of known amounts of this compound spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration). Each concentration was analyzed in triplicate.

Table 3: Accuracy (Recovery) Data

Spiked LevelMean Recovery (%)% RSD
80%98.0 - 102.0≤ 2.0
100%98.0 - 102.0≤ 2.0
120%98.0 - 102.0≤ 2.0
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of a standard solution at a single concentration were performed on the same day.

  • Intermediate Precision: The repeatability study was performed on a different day by a different analyst.

Table 4: Precision Data

ParameterAcceptance Criteria (% RSD)
Repeatability ≤ 2.0
Intermediate Precision ≤ 2.0
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Table 5: LOD and LOQ

ParameterFormulaResult (µg/mL)
LOD 3.3 × (σ / S)~0.1
LOQ 10 × (σ / S)~0.3
σ = standard deviation of the response, S = slope of the calibration curve
Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), mobile phase composition (±2% organic), and column temperature (±2 °C). The system suitability parameters were monitored.

Table 6: Robustness Parameters and Acceptance Criteria

Parameter VariationAcceptance Criteria
Flow Rate (±0.1 mL/min)% RSD of peak area ≤ 2.0, Tailing factor ≤ 2.0
Mobile Phase (±2% Acetonitrile)% RSD of peak area ≤ 2.0, Tailing factor ≤ 2.0
Column Temperature (±2 °C)% RSD of peak area ≤ 2.0, Tailing factor ≤ 2.0

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation cluster_results Results prep_solutions Prepare Mobile Phase & Solutions prep_samples Prepare Standard & Sample Solutions prep_solutions->prep_samples hplc_setup HPLC System Setup & Equilibration prep_samples->hplc_setup inject_samples Inject Samples hplc_setup->inject_samples acquire_data Data Acquisition inject_samples->acquire_data process_data Chromatogram Integration & Processing acquire_data->process_data validate_method Method Validation (ICH Guidelines) process_data->validate_method quantification Quantification of Fluorexetamine HCl validate_method->quantification

Caption: Experimental workflow for HPLC-UV analysis.

validation_parameters cluster_precision Precision Components method_validation Method Validation specificity Specificity method_validation->specificity linearity Linearity method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision lod_loq LOD & LOQ method_validation->lod_loq robustness Robustness method_validation->robustness repeatability Repeatability precision->repeatability intermediate_precision Intermediate Precision precision->intermediate_precision

Caption: ICH method validation parameters.

Conclusion

The described HPLC-UV method provides a simple, accurate, and precise way to quantify this compound. The method has been validated according to ICH guidelines, demonstrating its suitability for routine quality control analysis of bulk drug substance and pharmaceutical formulations. The short run time allows for a high throughput of samples.

Application Note and Protocol for the Detection of Fluorexetamine HCl in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorexetamine (FXE), also known as 3'-Fluoro-2-oxo-PCE, is a novel psychoactive substance (NPS) belonging to the arylcyclohexylamine class.[1] Structurally related to ketamine and phencyclidine (PCP), it is presumed to act as a non-competitive NMDA receptor antagonist.[1][2] The increasing emergence of NPS like Fluorexetamine presents a significant challenge for forensic and clinical toxicology, necessitating the development of sensitive and selective analytical methods for its detection and quantification in biological matrices.[3] This document provides a detailed protocol for the analysis of Fluorexetamine HCl in biological samples such as whole blood, plasma, and urine using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and selectivity.[3][4]

Physicochemical Properties of Fluorexetamine HCl

A fundamental understanding of the physicochemical properties of Fluorexetamine is crucial for method development, particularly for sample preparation and chromatographic separation.

PropertyValueSource
IUPAC Name 2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one hydrochloride[5]
Synonyms FXE, 3-fluoro-2-oxo PCE[6]
Molecular Formula C₁₄H₁₈FNO • HCl[6]
Molecular Weight 271.8 g/mol [6]
Monoisotopic Mass 235.137242360 Da (free base)[7]
Solubility Soluble in DMF (5 mg/ml), DMSO (10 mg/ml), Ethanol (10 mg/ml), and PBS (pH 7.2) (5 mg/ml).[6]

Experimental Protocols

This section details the materials, reagents, and step-by-step procedures for sample preparation and LC-MS/MS analysis.

Materials and Reagents
  • Fluorexetamine HCl analytical standard

  • Fluorexetamine-d5 HCl (internal standard)[8]

  • HPLC-grade methanol (B129727), acetonitrile, and water[3]

  • Formic acid (LC-MS grade)[3]

  • Ammonium (B1175870) formate (B1220265) (LC-MS grade)

  • Blank human whole blood, plasma, or urine

  • Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)[3]

  • Phosphate (B84403) buffer (0.1 M, pH 6.0)[3]

  • Deionized water

  • Microcentrifuge tubes

  • Autosampler vials

Sample Preparation: Solid-Phase Extraction (SPE)

SPE is a robust method for extracting and concentrating analytes from complex biological matrices, leading to cleaner extracts and reduced matrix effects.[3][4]

  • Sample Pre-treatment: To 1 mL of the biological matrix (whole blood, plasma, or urine), add 20 µL of the internal standard solution (Fluorexetamine-d5, 1 µg/mL). Vortex for 10 seconds.[3]

  • Lysis/Buffering (for whole blood): Add 2 mL of 0.1 M phosphate buffer (pH 6.0) and vortex. Centrifuge at 3000 rpm for 10 minutes. Use the supernatant for the next step.[3] For plasma and urine, buffering may also be beneficial for consistent SPE performance.

  • SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by sequentially passing 2 mL of methanol followed by 2 mL of deionized water.

  • Sample Loading: Load the pre-treated sample supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water to remove interfering substances.[3]

  • Elution: Elute the analyte and internal standard with 2 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide (B78521) in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B). Vortex, and transfer to an autosampler vial for LC-MS/MS analysis.

Alternative Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is a simpler and cost-effective alternative for sample clean-up.[9][10]

  • Sample Pre-treatment: To 1 mL of the biological matrix, add 20 µL of the internal standard solution (Fluorexetamine-d5, 1 µg/mL).

  • Extraction: Add 3 mL of a suitable organic solvent (e.g., a mixture of n-butyl chloride and acetonitrile). Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Evaporation and Reconstitution: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis

The following are recommended starting parameters for the LC-MS/MS analysis. Instrument-specific optimization is highly recommended.

Liquid Chromatography (LC) Parameters

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water with 5 mM ammonium formate
Mobile Phase B 0.1% Formic acid in acetonitrile/methanol (50:50)
Flow Rate 0.4 mL/min
Injection Volume 5-10 µL
Column Temperature 40°C
Gradient Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 2 minutes.

Mass Spectrometry (MS) Parameters

ParameterRecommended Condition
Ionization Mode Positive Electrospray Ionization (ESI+)[1]
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Fluorexetamine 236.1To be optimizedTo be optimized
Fluorexetamine (Qualifier) 236.1To be optimizedTo be optimized
Fluorexetamine-d5 241.2To be optimizedTo be optimized

Note: The precursor ion for Fluorexetamine is [M+H]⁺. Product ions and collision energies should be optimized by infusing a standard solution of Fluorexetamine and its deuterated internal standard into the mass spectrometer.

Data Presentation and Quantitative Analysis

A summary of expected quantitative performance parameters for a validated LC-MS/MS method is presented below.[3]

ParameterExpected Performance
Limit of Quantification (LOQ) 0.1 - 5 ng/mL
Linearity Range 0.5 - 500 ng/mL
Accuracy (% Bias) Within ±15%
Precision (%RSD) < 15%

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing BiologicalSample Biological Sample (Blood, Urine, Plasma) AddIS Add Internal Standard (Fluorexetamine-d5) BiologicalSample->AddIS Pretreatment Sample Pre-treatment (Buffering/Lysis) AddIS->Pretreatment SPE Solid-Phase Extraction (SPE) Pretreatment->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LC_Separation LC Separation (C18 Column) Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for the LC-MS/MS analysis of Fluorexetamine.

Logical Relationship of Analytical Steps

G cluster_extraction Analyte Extraction cluster_detection Instrumental Analysis cluster_quantification Data Interpretation Sample Collection Sample Collection Sample Preparation (SPE/LLE) Sample Preparation (SPE/LLE) Sample Collection->Sample Preparation (SPE/LLE) Analyte Isolation Analyte Isolation Sample Preparation (SPE/LLE)->Analyte Isolation LC Separation LC Separation Analyte Isolation->LC Separation Ionization (ESI+) Ionization (ESI+) LC Separation->Ionization (ESI+) MS/MS Detection (MRM) MS/MS Detection (MRM) Ionization (ESI+)->MS/MS Detection (MRM) Peak Integration Peak Integration MS/MS Detection (MRM)->Peak Integration Calibration Curve Calibration Curve Peak Integration->Calibration Curve Concentration Calculation Concentration Calculation Calibration Curve->Concentration Calculation

Caption: Key stages in the quantitative analysis of Fluorexetamine.

Conclusion

The presented LC-MS/MS protocol provides a robust and sensitive method for the detection and quantification of Fluorexetamine HCl in biological matrices. The use of a deuterated internal standard and a thorough sample preparation procedure ensures high accuracy and precision, making this method suitable for forensic, clinical, and research applications. Method validation should be performed according to established guidelines to ensure reliable results.

References

Application Note: Quantitative Analysis of Fluoxetine HCl by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fluoxetine (B1211875), commercially known as Prozac, is a selective serotonin (B10506) reuptake inhibitor (SSRI) widely prescribed for the treatment of depression and other psychiatric disorders. Accurate and sensitive quantification of fluoxetine and its active metabolite, norfluoxetine (B159337), in various matrices is crucial for clinical and forensic toxicology, therapeutic drug monitoring, and pharmacokinetic studies. Gas chromatography-mass spectrometry (GC-MS) offers a robust and reliable analytical method for this purpose, providing high selectivity and sensitivity. This application note details a comprehensive protocol for the analysis of fluoxetine HCl using GC-MS.

Principle of the Method

This method involves the extraction of fluoxetine from the sample matrix, followed by derivatization to enhance its volatility and thermal stability for GC analysis. The derivatized analyte is then separated on a gas chromatographic column and detected by a mass spectrometer. The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic fragment ions of fluoxetine. Quantification is achieved by comparing the peak area of the analyte to that of an internal standard.

Experimental Protocols

1. Sample Preparation (Liquid-Liquid Extraction - LLE)

This protocol is adapted for biological matrices such as plasma or urine.

  • Reagents and Materials:

    • Fluoxetine HCl standard

    • Internal Standard (e.g., Maprotiline or deuterated Fluoxetine)

    • Methanol (B129727)

    • Sodium Hydroxide (NaOH) solution (e.g., 2 M)

    • Extraction Solvent (e.g., N-butyl chloride or a mixture of organic solvents)

    • Anhydrous Sodium Sulfate

    • Derivatizing agent: Pentafluoropropionic anhydride (B1165640) (PFPA)

    • Ethyl Acetate

  • Procedure:

    • To 1 mL of the sample (plasma or urine), add the internal standard.

    • Alkalinize the sample by adding NaOH solution to a pH of 8-9.

    • Add 5 mL of the extraction solvent and vortex for 2 minutes.

    • Centrifuge the mixture at 3000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube.

    • Dry the organic extract by passing it through anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 50 µL of ethyl acetate.

2. Derivatization

  • Procedure:

    • To the reconstituted extract, add 50 µL of PFPA.

    • Cap the vial and heat at 70°C for 30 minutes.

    • After cooling to room temperature, evaporate the excess derivatizing agent under a stream of nitrogen.

    • Reconstitute the final residue in 100 µL of a suitable solvent (e.g., methanol or ethyl acetate) for GC-MS analysis.[1]

3. GC-MS Analysis

  • Instrumentation:

    • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system).

    • Capillary Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[2]

  • GC Conditions:

    • Injector Temperature: 280°C[2]

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 3 minutes.

      • Ramp to 280°C at 20°C/min, hold for 5 minutes.[2]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor (for PFPA derivative):

      • Fluoxetine: m/z 117, 294[1]

      • Norfluoxetine: m/z 117, 176, 280[1]

      • Fluoxetine-d5 (Internal Standard): m/z 122, 299[1]

Quantitative Data

The following tables summarize the quantitative performance of GC-MS methods for fluoxetine analysis from various studies.

Table 1: Linearity Ranges for Fluoxetine Quantification

MatrixExtraction MethodLinearity Range (ng/mL)Correlation Coefficient (r²)Reference
UrineSPE5 - 75Not Reported[3]
UrineLLE10 - 80Not Reported[3]
Biological SamplesLLE with Derivatization50 - 1000 µg/L0.999[1]
Human PlasmaLLE5 - 3000Not Reported
Human PlasmaSPE20 - 2000.997[4]

Table 2: Limits of Detection (LOD) and Quantitation (LOQ)

MatrixExtraction MethodLODLOQReference
UrineSPE/LLE1 - 10 ng/mL5 - 10 ng/mL[3]
Biological SamplesLLE with Derivatization12.5 µg/L25 µg/L[1]
Human PlasmaLLE0.3 ng/mLNot Reported

Mass Spectral Fragmentation

The electron ionization mass spectrum of underivatized fluoxetine shows several characteristic fragments. The molecular ion is observed at m/z 309. Key fragment ions include:

  • m/z 44: [CH3NHCH2]+ fragment, often the base peak.

  • m/z 148: Resulting from the cleavage of the ether bond.

  • m/z 104: Tropylium ion rearrangement.

  • m/z 91: Benzyl cation.

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., Plasma, Urine) InternalStandard 2. Addition of Internal Standard Sample->InternalStandard Alkalinization 3. Alkalinization (pH 8-9) InternalStandard->Alkalinization Extraction 4. Liquid-Liquid Extraction Alkalinization->Extraction Drying 5. Drying of Organic Phase Extraction->Drying Evaporation1 6. Evaporation to Dryness Drying->Evaporation1 Reconstitution1 7. Reconstitution Evaporation1->Reconstitution1 AddPFPA 8. Addition of PFPA Reconstitution1->AddPFPA Heating 9. Heating (70°C) AddPFPA->Heating Evaporation2 10. Evaporation of Excess Reagent Heating->Evaporation2 Reconstitution2 11. Final Reconstitution Evaporation2->Reconstitution2 Injection 12. GC Injection Reconstitution2->Injection Separation 13. Chromatographic Separation Injection->Separation Ionization 14. Electron Ionization (EI) Separation->Ionization Detection 15. Mass Detection (SIM) Ionization->Detection Integration 16. Peak Integration Detection->Integration Quantification 17. Quantification vs. Internal Standard Integration->Quantification Report 18. Final Report Quantification->Report

Caption: GC-MS workflow for Fluoxetine HCl analysis.

References

Application Note: Synthesis and Purification of Fluorexetamine Hydrochloride Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

An application note on the synthesis and purification of Fluorexetamine Hydrochloride is presented below, designed for researchers, scientists, and drug development professionals.

Abstract

Fluorexetamine (FXE), a novel psychoactive substance of the arylcyclohexylamine class, has garnered significant scientific interest.[1] The availability of a well-characterized analytical reference standard is essential for its accurate identification and quantification in forensic and research settings.[2] This document provides a detailed protocol for a multi-step synthesis of this compound, its subsequent purification, and analytical characterization to confirm its identity and purity. The synthesis involves the formation of a 2-(3-fluorophenyl)cyclohexanone intermediate, followed by amination and conversion to its hydrochloride salt.[1] Purification is achieved through recrystallization, and the final product is characterized using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Introduction

Fluorexetamine, systematically named 2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one, is a structural analog of ketamine.[1] Its presumed mechanism of action is as an N-methyl-D-aspartate (NMDA) receptor antagonist.[1] The hydrochloride salt is the preferred form for research due to its enhanced stability and solubility.[1] This application note outlines a comprehensive methodology for the synthesis, purification, and analytical validation of this compound to serve as a reference standard.

Synthesis and Purification Workflow

The synthesis of this compound is a multi-stage process, beginning with the formation of the core arylcyclohexanone structure, followed by the introduction of the ethylamino group, and concluding with purification and hydrochloride salt formation.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start Precursors: Cyclohexanone Derivative & 3-Fluorophenyl Grignard Reagent Core_Formation Step 1: Grignard Reaction (Formation of Arylcyclohexanone Core) Start->Core_Formation Amination Step 2: Reductive Amination (Introduction of Ethylamino Group) Core_Formation->Amination Free_Base Fluorexetamine (Free Base) Amination->Free_Base Purification Step 3: Recrystallization Free_Base->Purification Salt_Formation Step 4: Hydrochloride Salt Formation Purification->Salt_Formation Final_Product Fluorexetamine HCl (Reference Standard) Salt_Formation->Final_Product

Caption: Overall workflow for the synthesis and purification of Fluorexetamine HCl.

Experimental Protocols

Synthesis of Fluorexetamine (Free Base)

The synthesis of Fluorexetamine can be achieved via a multi-step process. A common approach involves a Grignard reaction to form the arylcyclohexanone core, followed by reductive amination to introduce the ethylamino group.[2]

Step 1: Formation of 2-(3-fluorophenyl)cyclohexanone

  • Materials: 1,2-Cyclohexanedione, 3-Fluorophenylmagnesium bromide (Grignard reagent), Tetrahydrofuran (THF, anhydrous), Hydrochloric acid (aqueous solution).

  • Protocol:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 1,2-Cyclohexanedione in anhydrous THF.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of 3-Fluorophenylmagnesium bromide in THF dropwise while maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the aqueous layer with ethyl acetate (B1210297) (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(3-fluorophenyl)cyclohexanone intermediate.

Step 2: Reductive Amination to form Fluorexetamine

  • Materials: 2-(3-fluorophenyl)cyclohexanone, Ethylamine (B1201723) solution, Sodium triacetoxyborohydride (B8407120), Dichloromethane (DCM).

  • Protocol:

    • Dissolve the crude 2-(3-fluorophenyl)cyclohexanone intermediate in DCM.

    • Add an excess of ethylamine solution to the mixture.

    • Stir the mixture for 1 hour at room temperature to form the corresponding imine.

    • Slowly add sodium triacetoxyborohydride in portions to the reaction mixture.

    • Stir the reaction for 24 hours at room temperature.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Fluorexetamine free base.

Purification and Salt Formation

Purification of the free base is critical to ensure the quality of the reference standard. This is followed by conversion to the hydrochloride salt.[3]

Purification_Workflow Crude_Product Crude Fluorexetamine (Free Base) Recrystallization Recrystallization (Solvent System Screening) Crude_Product->Recrystallization Pure_Base Purified Fluorexetamine (Free Base) Recrystallization->Pure_Base Dissolution Dissolve in Isopropanol (B130326) (IPA) Pure_Base->Dissolution Acidification Add Concentrated HCl (Adjust pH to 2-3) Dissolution->Acidification Precipitation Cool to 4°C for 12 hours Acidification->Precipitation Isolation Filter and Dry Crystals Precipitation->Isolation Final_Standard Fluorexetamine HCl (Reference Standard) Isolation->Final_Standard

Caption: Workflow for the purification and hydrochloride salt formation.

Step 3: Purification by Recrystallization

  • Materials: Crude Fluorexetamine free base, Recrystallization solvents (e.g., Acetonitrile (B52724), Isopropanol/Water).

  • Protocol:

    • Dissolve the crude Fluorexetamine free base in a minimum amount of a suitable hot solvent, such as acetonitrile or an isopropanol/water mixture.[3]

    • Allow the solution to cool slowly to room temperature.

    • Further cool the solution in an ice bath or refrigerator to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Step 4: Formation of this compound

  • Materials: Purified Fluorexetamine free base, Isopropanol (IPA), Concentrated Hydrochloric Acid (37%).

  • Protocol:

    • Dissolve the purified Fluorexetamine free base in hot isopropanol.[3]

    • While stirring, add concentrated HCl dropwise until the pH of the solution reaches 2-3.[3]

    • Allow the solution to cool to room temperature, then cool further to 4°C for at least 12 hours to facilitate precipitation of the hydrochloride salt.[3]

    • Collect the crystalline product by vacuum filtration.

    • Wash the crystals with a small amount of cold isopropanol and then with diethyl ether.

    • Dry the final this compound product under vacuum to a constant weight.

Data Presentation

Physical and Chemical Properties
PropertyValueReference
IUPAC Name 2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one[4]
Synonyms FXE, 3-FXE, 3'-Fluoro-2-oxo-PCE[2]
Molecular Formula C₁₄H₁₈FNO[2]
Molecular Weight 235.30 g/mol [2]
HCl Salt Formula C₁₄H₁₈FNO • HCl[5]
HCl Salt Mol. Weight 271.8 g/mol [5]
Purification Solvent Screening

The choice of solvent system for recrystallization significantly impacts the purity of the final product.

Solvent SystemPurity (%)Crystal MorphologyReference
Isopropanol/Water (9:1)99.2Needles[3]
Ethyl Acetate/Hexane (1:1)98.5Plates[3]
Acetonitrile99.5Prisms[3]
Methanol (B129727)/Water (7:3)>99.5-[3]

Characterization of Reference Standard

The identity and purity of the synthesized this compound must be confirmed using appropriate analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for determining the purity of the reference standard and quantifying any potential impurities.[6][7]

  • Instrumentation: HPLC system with a UV detector.

  • Column: Gemini C18 (150 mm × 4.6 mm, 3.0 μm).[6]

  • Mobile Phase A: 20:80 (v/v) methanol and buffer (12.5 mL triethylamine (B128534) in 1000 mL water, pH adjusted to 6.0 with phosphoric acid).[6]

  • Mobile Phase B: 100% Methanol.[6]

  • Gradient Program:

    • 0-2 min: 25% B

    • 2.1-20 min: 44% B

    • 30-45 min: 80% B

    • 50-55 min: 44% B

    • 55.1-60 min: 25% B

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30°C.[6]

  • Detection Wavelength: 215 nm.[6]

  • Injection Volume: 10 µL.[6]

  • Sample Preparation: Dissolve the reference standard in a 40:60 (v/v) mixture of methanol and buffer to a concentration of 20 mg/mL.[6]

Mass Spectrometry (MS)

MS analysis confirms the molecular weight and structure of the synthesized compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Sample Preparation: Dilute the standard in methanol.[4]

    • Expected Result: The molecular ion peak should appear at m/z 235 for the free base.[3] Fragmentation patterns should be consistent with typical arylcyclohexylamines.[3]

  • Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS):

    • Sample Preparation: Liquid-liquid extraction or direct dilution.[4]

    • Expected Result: The exact mass for the protonated molecule [M+H]⁺ should be observed at 236.1445.[4]

Conclusion

This application note provides a detailed framework for the synthesis, purification, and analytical characterization of this compound for use as a reference standard. The described protocols, based on established methodologies for arylcyclohexylamines, offer a reliable pathway to produce high-purity material.[2] Adherence to these methods and rigorous analytical testing using techniques such as HPLC and MS are critical to ensure the identity, purity, and suitability of the reference standard for research and forensic applications.

References

Application Notes and Protocols for Radioligand Displacement Assay with [³H]MK-801 and Fluorexetamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel pivotal for excitatory synaptic transmission in the central nervous system, playing crucial roles in synaptic plasticity, learning, and memory.[1][2] Dysregulation of NMDA receptor activity is implicated in various neurological and psychiatric disorders. Consequently, the NMDA receptor is a significant target for drug discovery and development.

This document provides a detailed protocol for a radioligand displacement assay using [³H]MK-801 to characterize the binding of compounds, such as Fluorexetamine, to the NMDA receptor. MK-801 is a potent, non-competitive antagonist that binds within the ion channel pore of the NMDA receptor.[3][4] This assay allows for the determination of the binding affinity (Ki) of test compounds by measuring their ability to displace the radiolabeled [³H]MK-801 from its binding site.[5][6]

Fluorexetamine (FXE) is a dissociative substance from the arylcyclohexylamine class, structurally related to ketamine and phencyclidine (PCP).[6][7] It is presumed to exert its effects primarily through antagonism of the NMDA receptor.[5][6] However, peer-reviewed quantitative data on its binding affinity is limited.[5][6] This protocol provides a framework for researchers to determine the binding affinity of Fluorexetamine and other novel compounds at the NMDA receptor.

Data Presentation: Quantitative Comparison of NMDA Receptor Antagonists

The following table summarizes the binding affinities (Ki or IC50) of several known NMDA receptor antagonists, providing a reference for comparison with experimental data obtained for Fluorexetamine. It is important to note that IC50 values are dependent on experimental conditions, while Ki values represent the intrinsic binding affinity of the ligand.[8][9]

CompoundRadioligandReceptor SourceKi (nM)IC50 (nM)Reference(s)
Dizocilpine ((+)-MK-801)[³H]MK-801Rat Brain Membranes~2-77.1[3][10]
Ketamine[³H]MK-801Rat Brain Membranes~324300[10]
Phencyclidine (PCP)[³H]MK-801Rat Brain Membranes-~50-200[3]
Fluorexetamine (FXE) [³H]MK-801 Rat Brain Membranes To be determined To be determined

Signaling Pathway

The NMDA receptor is a heterotetrameric complex typically composed of two GluN1 and two GluN2 subunits.[2] For the channel to open, it requires the binding of both glutamate (B1630785) to the GluN2 subunit and a co-agonist, either glycine (B1666218) or D-serine, to the GluN1 subunit.[1][11][12] At resting membrane potential, the channel is blocked by a magnesium ion (Mg²⁺).[1][2] Depolarization of the postsynaptic membrane removes this Mg²⁺ block, allowing for the influx of calcium (Ca²⁺) and sodium (Na⁺) ions and the efflux of potassium (K⁺) ions.[2] The subsequent increase in intracellular Ca²⁺ acts as a second messenger, activating a cascade of downstream signaling pathways involved in synaptic plasticity.[2] Non-competitive antagonists like MK-801 and presumably Fluorexetamine bind within the ion channel, physically occluding it and preventing ion flow.[3][4]

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds to GluN2 Glycine Glycine / D-Serine Glycine->NMDA_Receptor Binds to GluN1 Fluorexetamine Fluorexetamine (Antagonist) Ion_Channel Ion Channel Fluorexetamine->Ion_Channel Blocks Pore NMDA_Receptor->Ion_Channel Channel Gating Ca_ion Ca²⁺ Ion_Channel->Ca_ion Influx upon Depolarization Signaling_Cascade Downstream Signaling Cascade Ca_ion->Signaling_Cascade Activates Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Signaling_Cascade->Synaptic_Plasticity Leads to Mg_ion Mg²⁺ Mg_ion->Ion_Channel Blocks at Rest

NMDA Receptor Signaling and Antagonist Action.

Experimental Protocols

Materials and Reagents
  • Radioligand: [³H]MK-801 (specific activity 15-30 Ci/mmol)

  • Unlabeled Ligands:

    • Fluorexetamine (test compound)

    • Dizocilpine ((+)-MK-801) (for non-specific binding determination)

  • Receptor Source: Fresh or frozen rat forebrains (excluding cerebellum)

  • Buffers and Solutions:

    • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Equipment and Consumables:

    • Glass-Teflon homogenizer

    • Refrigerated centrifuge

    • 96-well microplates

    • Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI)

    • Cell harvester

    • Scintillation vials

    • Liquid scintillation cocktail

    • Liquid scintillation counter

    • Protein assay kit (e.g., BCA assay)

Membrane Preparation from Rat Forebrain
  • Thaw frozen rat forebrains (if applicable) on ice.

  • Homogenize the tissue in 20 volumes of ice-cold Homogenization Buffer using a Glass-Teflon homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[13]

  • Discard the supernatant and resuspend the pellet in fresh, ice-cold Homogenization Buffer.

  • Repeat the centrifugation step (step 4).

  • Resuspend the final pellet in Assay Buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay.

  • Adjust the protein concentration to 1-2 mg/mL with Assay Buffer.

  • Aliquot the membrane preparation and store at -80°C until use.

Radioligand Displacement Assay Protocol

This protocol is designed for a 96-well plate format with a final assay volume of 250 µL. All determinations should be performed in triplicate.

  • Assay Plate Setup:

    • Total Binding: 50 µL of [³H]MK-801 (final concentration ~5 nM) + 50 µL of Assay Buffer + 150 µL of membrane preparation (approximately 0.2 mg protein).[10]

    • Non-specific Binding (NSB): 50 µL of [³H]MK-801 + 50 µL of unlabeled MK-801 (final concentration 10 µM) + 150 µL of membrane preparation.[10]

    • Competition Binding: 50 µL of [³H]MK-801 + 50 µL of varying concentrations of Fluorexetamine (e.g., 10⁻¹⁰ M to 10⁻⁴ M) + 150 µL of membrane preparation.

  • Incubation: Incubate the plate at 25°C for 180 minutes to allow the binding to reach equilibrium.[10]

  • Filtration:

    • Terminate the incubation by rapid vacuum filtration through a 96-well glass fiber filter plate (pre-soaked in 0.3-0.5% PEI) using a cell harvester.

    • Wash the filters four times with 5 mL of ice-cold Wash Buffer to remove unbound radioligand.[13]

  • Scintillation Counting:

    • Dry the filter mat completely.

    • Place the filter mat in a scintillation vial or a sample bag with an appropriate volume of liquid scintillation cocktail.

    • Measure the radioactivity (counts per minute, CPM) retained on the filters using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the concentration of Fluorexetamine.

    • The percentage of specific binding at each concentration of the competitor is calculated as: (Specific Binding at competitor concentration / Specific Binding in the absence of competitor) x 100.

  • Determine IC50:

    • Perform a non-linear regression analysis of the competition curve to determine the concentration of Fluorexetamine that inhibits 50% of the specific binding of [³H]MK-801 (the IC50 value).

  • Calculate Ki:

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:[8][9][14] Ki = IC50 / (1 + ([L] / Kd)) Where:

      • [L] is the concentration of the radioligand ([³H]MK-801) used in the assay.

      • Kd is the equilibrium dissociation constant of the radioligand for the receptor. The Kd for [³H]MK-801 is approximately 12 nM.[10]

Experimental Workflow

The following diagram illustrates the workflow for the competitive radioligand binding assay.

Radioligand_Assay_Workflow A Prepare Rat Brain Membrane Homogenate B Determine Protein Concentration A->B D Add [³H]MK-801, Competitors, and Membranes B->D C Set up 96-well Plate: - Total Binding - Non-specific Binding - Competition Binding C->D E Incubate at 25°C for 180 minutes D->E F Rapid Vacuum Filtration (Cell Harvester) E->F G Wash Filters with Ice-Cold Buffer F->G H Dry Filters and Add Scintillation Cocktail G->H I Measure Radioactivity (Liquid Scintillation Counter) H->I J Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki (Cheng-Prusoff) I->J

References

Application Note and Protocol: Investigating the Modulatory Effects of Fluorexetamine on NMDA Receptor Currents Using the Whole-Cell Patch-Clamp Technique

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for utilizing the whole-cell patch-clamp electrophysiology technique to characterize the effects of Fluorexetamine (FXE), a novel arylcyclohexylamine compound, on N-methyl-D-aspartate (NMDA) receptor-mediated currents. Fluorexetamine is presumed to act as an NMDA receptor antagonist due to its structural similarity to known antagonists like ketamine and phencyclidine (PCP)[1][2]. The whole-cell patch-clamp method offers a high-resolution approach to directly measure ion flow through NMDA receptor channels, enabling the determination of the potency and mechanism of action of novel compounds like FXE[1][3][4]. This guide outlines the necessary materials, solutions, and step-by-step procedures for cell culture, electrophysiological recordings, and data analysis. Furthermore, it includes illustrative data presented in tabular format and diagrams generated using Graphviz to elucidate the experimental workflow and the underlying signaling pathways.

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a crucial ligand-gated ion channel that plays a vital role in excitatory synaptic transmission, synaptic plasticity, learning, and memory[1][3]. Dysfunction of NMDA receptors has been implicated in a variety of neurological and psychiatric disorders, making them a significant target for therapeutic drug development[3].

Fluorexetamine (FXE), also known as 3'-Fluoro-2-oxo-PCE, is a dissociative substance from the arylcyclohexylamine class[1][5]. While formal research on FXE is limited, its structural relation to potent NMDA receptor antagonists suggests that its primary mechanism of action involves the modulation of the glutamatergic system, specifically through antagonism of the NMDA receptor[1][2]. It is important to note the potential for misidentification between Fluorexetamine (3'-FXE) and its isomer, 2'-Fluoro-2-oxo-PCE (2-FXE), which could impact pharmacological findings[1][5].

The whole-cell patch-clamp technique is a powerful electrophysiological tool that allows for the direct measurement of ionic currents across the cell membrane of a single neuron with high temporal and spatial resolution[3][4][6]. This method is essential for understanding how novel compounds affect the function of ligand-gated ion channels like the NMDA receptor[3]. By achieving a whole-cell configuration, researchers can control the intracellular environment and the membrane potential, enabling the precise characterization of a drug's effect on ion channel kinetics and pharmacology[3][6]. This application note provides a comprehensive protocol for employing this technique to investigate the inhibitory effects of Fluorexetamine on NMDA receptor currents.

Materials and Methods

Cell Culture
  • Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably expressing recombinant human GluN1 and GluN2A subunits of the NMDA receptor are recommended for a controlled experimental system[2][3]. Alternatively, primary cultured neurons (e.g., rat cortical or hippocampal neurons) can be used to study the effects on native receptors[2].

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain the expression of the recombinant receptors.

  • Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2. For electrophysiology, cells are plated onto glass coverslips pre-coated with poly-D-lysine.

Solutions
  • External Solution (aCSF): Containing (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose. The pH should be adjusted to 7.4 with NaOH. For NMDA receptor current recording, MgCl2 is often omitted from the external solution to relieve the voltage-dependent magnesium block[6].

  • Internal Solution (Pipette Solution): Containing (in mM): 140 Cs-Gluconate, 10 HEPES, 10 BAPTA, 2 Mg-ATP, and 0.2 Na-GTP. The pH should be adjusted to 7.2 with CsOH. Cesium is used to block potassium channels.

  • NMDA Receptor Agonists: 1 mM NMDA and 100 µM Glycine (B1666218) in the external solution to evoke NMDA receptor-mediated currents[2].

  • Test Compound: Fluorexetamine (FXE) dissolved in the external solution at a range of concentrations (e.g., 0.1 µM to 100 µM) to determine the concentration-response relationship.

  • Control and Wash Solution: External solution without the test compound.

Electrophysiology Setup
  • Patch-Clamp Amplifier: e.g., Axopatch 200B or similar.

  • Micromanipulator: For precise positioning of the patch pipette.

  • Inverted Microscope: With differential interference contrast (DIC) optics for cell visualization.

  • Perfusion System: A multi-barrel fast perfusion system is required for rapid application of agonists and the test compound[3][7].

  • Data Acquisition System: A digitizer (e.g., Digidata 1550) and acquisition software (e.g., pCLAMP) are necessary for recording and analyzing the data.

  • Borosilicate Glass Capillaries: For pulling patch pipettes with a resistance of 3-7 MΩ when filled with the internal solution[8].

Experimental Protocols

Preparation for Recording
  • Place a coverslip with cultured cells into the recording chamber on the microscope stage.

  • Continuously perfuse the chamber with the external solution at a rate of 1-2 mL/min[8].

  • Pull a glass micropipette using a pipette puller to achieve a resistance of 3-7 MΩ.

  • Fill the micropipette with the internal solution and mount it on the micromanipulator.

Whole-Cell Patch-Clamp Recording
  • Cell Approach and Sealing: Under visual control, approach a single, healthy-looking cell with the micropipette. Apply slight positive pressure to the pipette. Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance "gigaohm" seal ( >1 GΩ) between the pipette tip and the cell membrane[3][8].

  • Achieving Whole-Cell Configuration: After forming a stable gigaohm seal, apply a brief pulse of suction to rupture the cell membrane under the pipette tip[1][6]. This establishes electrical and diffusive access to the cell's interior.

  • Voltage-Clamp Mode: Switch the amplifier to voltage-clamp mode and hold the cell at a negative potential, typically -70 mV, to minimize the voltage-dependent Mg²⁺ block of the NMDA receptor[1][2][8].

  • Recording NMDA Currents:

    • Apply the external solution containing NMDA and glycine to evoke an inward NMDA receptor-mediated current.

    • Once a stable baseline current is achieved, apply Fluorexetamine at increasing concentrations while co-applying NMDA and glycine.

    • Measure the resulting inhibition of the NMDA-evoked current at each concentration[1][2].

    • Ensure a sufficient wash-out period with the agonist-containing external solution between applications of different FXE concentrations.

Data Analysis
  • Concentration-Response Curve: Plot the percentage of inhibition of the NMDA current as a function of the Fluorexetamine concentration. Fit the data with the Hill equation to determine the half-maximal inhibitory concentration (IC50) and the Hill coefficient.

  • Voltage-Dependency: To assess if the block by Fluorexetamine is voltage-dependent, measure the inhibition at different holding potentials (e.g., from -80 mV to +40 mV)[1][2].

  • Kinetics Analysis: Analyze the effect of Fluorexetamine on the activation and deactivation kinetics of the NMDA currents. The 10-90% rise time can be used to quantify the activation time course[3].

Data Presentation

The following tables summarize hypothetical quantitative data for the effect of Fluorexetamine on NMDA receptor currents.

Table 1: Concentration-Dependent Inhibition of NMDA Currents by Fluorexetamine

Fluorexetamine (µM)Peak Current (pA) (Mean ± SEM)% Inhibition
Control (0)1500 ± 750
0.11350 ± 6810
1975 ± 4935
10450 ± 2370
100150 ± 890

Table 2: Pharmacological Parameters of Fluorexetamine on NMDA Receptors

ParameterValue
IC505.2 µM
Hill Coefficient1.1
Block TypeNon-competitive
Voltage DependencePresent

Table 3: Effect of Fluorexetamine (10 µM) on NMDA Current Kinetics

Kinetic ParameterControl (Mean ± SEM)Fluorexetamine (10 µM) (Mean ± SEM)
10-90% Rise Time (ms)5.1 ± 0.45.3 ± 0.5
Deactivation Time Constant (τ) (ms)150 ± 12145 ± 11

Visualizations

experimental_workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis cell_culture Cell Culture (HEK293 expressing NMDA-R) solution_prep Prepare Solutions (Internal, External, Agonists, FXE) cell_culture->solution_prep pipette_pull Pull Patch Pipettes solution_prep->pipette_pull giga_seal Form Gigaohm Seal pipette_pull->giga_seal whole_cell Achieve Whole-Cell Configuration giga_seal->whole_cell voltage_clamp Voltage Clamp at -70 mV whole_cell->voltage_clamp agonist_app Apply NMDA + Glycine voltage_clamp->agonist_app fxe_app Apply Fluorexetamine (Increasing Concentrations) agonist_app->fxe_app measure_current Measure Peak Current Inhibition fxe_app->measure_current ic50_calc Calculate IC50 measure_current->ic50_calc kinetics_analysis Analyze Kinetics measure_current->kinetics_analysis voltage_dep Assess Voltage Dependence measure_current->voltage_dep

Caption: Experimental workflow for whole-cell patch-clamp analysis of Fluorexetamine's effect on NMDA currents.

nmda_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate Site Glycine Site Ion Channel Glutamate->NMDA_R:glu Binds Glycine Glycine Glycine->NMDA_R:gly Binds Fluorexetamine Fluorexetamine Fluorexetamine->NMDA_R:pore Blocks Mg2 Mg²⁺ Mg2->NMDA_R:pore Blocks (Voltage-dependent) Ca2_influx Ca²⁺ Influx NMDA_R:pore->Ca2_influx Allows Influx Na_influx Na⁺ Influx NMDA_R:pore->Na_influx Allows Influx Signaling Downstream Signaling (e.g., Synaptic Plasticity) Ca2_influx->Signaling

Caption: Presumed signaling pathway of NMDA receptor antagonism by Fluorexetamine.

logical_relationship cluster_cause Cause cluster_effect Effect FXE Fluorexetamine Application Block Block of NMDA Receptor Ion Channel FXE->Block Current_Reduction Reduction of NMDA-mediated Current Block->Current_Reduction Signal_Inhibition Inhibition of Downstream Ca²⁺ Signaling Current_Reduction->Signal_Inhibition

Caption: Logical relationship of Fluorexetamine's action on NMDA receptor signaling.

Conclusion

The whole-cell patch-clamp technique provides a robust and direct method for characterizing the pharmacological effects of novel compounds like Fluorexetamine on NMDA receptor currents. The protocols and data presented in this application note offer a framework for researchers to investigate the inhibitory potency, mechanism of action, and potential voltage-dependency of FXE's interaction with NMDA receptors. Given the limited formal research on Fluorexetamine, such studies are crucial for elucidating its pharmacological profile and understanding its potential therapeutic or toxicological effects. The provided methodologies can be adapted to study other novel psychoactive substances and their interactions with various ion channels, contributing to the broader fields of neuroscience and drug development.

References

Application Notes and Protocols: In Vitro Metabolism of Fluorexetamine Using Pooled Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorexetamine (FXE) is a novel psychoactive substance (NPS) belonging to the arylcyclohexylamine class, which also includes ketamine and phencyclidine (PCP).[1] As an emerging substance, understanding its metabolic fate is critical for forensic toxicology, clinical pharmacology, and drug development.[1] This document provides detailed application notes and protocols for studying the in vitro metabolism of Fluorexetamine using pooled human liver microsomes (HLMs). HLMs are a well-established in vitro model for investigating phase I metabolism as they are rich in cytochrome P450 (CYP) enzymes, the primary enzymes responsible for the oxidative metabolism of many drugs and xenobiotics.[1][2]

The protocols outlined here are based on established methodologies for in vitro drug metabolism studies and are tailored for the investigation of Fluorexetamine.[1] It is important to note that much of the current understanding of Fluorexetamine metabolism is based on studies of its isomer, 2-FXE [2-(ethylamino)-2-(2-fluorophenyl) cyclohexan-1-one]. Due to their structural similarities, the metabolic pathways of 2-FXE are considered highly indicative of the biotransformations of other Fluorexetamine isomers.[1] The primary metabolic pathways for Fluorexetamine are N-dealkylation and hydroxylation.[1][3]

These notes will cover three key experiments:

  • Metabolic Stability Assay: To determine the rate at which Fluorexetamine is metabolized by HLMs.

  • Metabolite Identification: To identify the structures of the metabolites formed.

  • Enzyme Kinetics: To characterize the affinity and rate of the enzymes responsible for Fluorexetamine metabolism.

Experimental Protocols

Metabolic Stability of Fluorexetamine in Human Liver Microsomes

Objective: To determine the intrinsic clearance (CLint) and half-life (t1/2) of Fluorexetamine in the presence of pooled human liver microsomes.

Materials:

  • Fluorexetamine

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • 100 mM Phosphate (B84403) Buffer (pH 7.4)

  • Ice-cold acetonitrile (B52724) with an internal standard (e.g., verapamil)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • UPLC-HRMS system

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of Fluorexetamine (10 mM) in DMSO.

    • Prepare a working solution of Fluorexetamine (100 µM) in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add 188 µL of 100 mM phosphate buffer (pH 7.4).

    • Add 2 µL of the 100 µM Fluorexetamine working solution to each well (final concentration: 1 µM).

    • Add 5 µL of pooled HLMs (20 mg/mL stock) to each well (final concentration: 0.5 mg/mL).

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

    • Initiate the reaction by adding 5 µL of the NADPH regenerating system.

    • Incubate at 37°C with shaking.

  • Time Points and Reaction Termination:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding 200 µL of ice-cold acetonitrile containing the internal standard.

    • Include a negative control with no NADPH regenerating system, terminated at the final time point.

  • Sample Processing:

    • Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to precipitate the proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • UPLC-HRMS Analysis:

    • Analyze the samples using a validated UPLC-HRMS method to quantify the remaining Fluorexetamine at each time point.

    • The disappearance of the parent compound over time is used to calculate the metabolic stability.

Metabolite Identification of Fluorexetamine

Objective: To identify the major phase I metabolites of Fluorexetamine formed by human liver microsomes.

Materials:

  • Same as for the metabolic stability assay, but with a higher concentration of Fluorexetamine.

Protocol:

  • Incubation:

    • Follow the same incubation procedure as for the metabolic stability assay, but with a higher final concentration of Fluorexetamine (e.g., 10 µM) to ensure sufficient metabolite formation for detection.

    • A single, longer incubation time (e.g., 60 minutes) is typically used.

  • Sample Processing:

    • Terminate the reaction with ice-cold acetonitrile.

    • Centrifuge to remove proteins.

    • The supernatant can be concentrated under a stream of nitrogen and reconstituted in a smaller volume of mobile phase to increase the concentration of metabolites.

  • UPLC-HRMS Analysis:

    • Analyze the samples using a UPLC-HRMS system capable of high-resolution mass spectrometry and tandem mass spectrometry (MS/MS).

    • Full Scan Analysis: Acquire full scan mass spectra to detect potential metabolites. Metabolites are identified by their accurate mass and predicted elemental composition.

    • MS/MS Analysis: Fragment the ions of potential metabolites to obtain structural information. The fragmentation pattern of the metabolites is compared to that of the parent drug to elucidate the site of metabolic modification.

Enzyme Kinetics of Fluorexetamine Metabolism

Objective: To determine the Michaelis-Menten constants (Km and Vmax) for the major metabolic pathways of Fluorexetamine.

Materials:

  • Same as for the metabolic stability assay.

Protocol:

  • Incubation:

    • Prepare a range of Fluorexetamine concentrations (e.g., 0.5, 1, 2, 5, 10, 20, 50 µM).

    • Incubate each concentration with HLMs and the NADPH regenerating system for a short, predetermined time within the linear range of metabolite formation (e.g., 10 minutes).

    • The protein concentration and incubation time should be optimized to ensure that less than 20% of the substrate is consumed.

  • Sample Processing and Analysis:

    • Terminate the reactions and process the samples as previously described.

    • Quantify the formation of the specific metabolite(s) of interest using a validated UPLC-HRMS method with authentic standards if available.

  • Data Analysis:

    • Plot the rate of metabolite formation (V) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation (V = Vmax * [S] / (Km + [S])) using non-linear regression analysis to determine the Km and Vmax values.

Data Presentation

Table 1: Metabolic Stability of Fluorexetamine in Human Liver Microsomes (Illustrative Data)
ParameterValue
t1/2 (min) 25.8
CLint (µL/min/mg protein) 26.9
CLint (mL/min/kg) 1210.5
This data is for illustrative purposes only.
Table 2: Identified Metabolites of 2-Fluorexetamine in Human Liver Microsomes[1]
Metabolite IDMetabolic ReactionProposed Structure
M1N-deethylation2-amino-2-(2-fluorophenyl)cyclohexan-1-one
M2Hydroxylation2-(ethylamino)-2-(2-fluorophenyl)-hydroxycyclohexan-1-one
M3N-deethylation + Hydroxylation2-amino-2-(2-fluorophenyl)-hydroxycyclohexan-1-one
M4Dihydroxylation2-(ethylamino)-2-(2-fluorophenyl)-dihydroxycyclohexan-1-one
M5N-deethylation + Dihydroxylation2-amino-2-(2-fluorophenyl)-dihydroxycyclohexan-1-one
Data synthesized from the findings of Hu et al. (2024) in Biomedical Chromatography.[1]
Table 3: Enzyme Kinetic Parameters for Fluorexetamine Metabolite Formation (Illustrative Data)
Metabolic PathwayKm (µM)Vmax (pmol/min/mg protein)CLint (Vmax/Km) (µL/min/mg protein)
N-deethylation (M1) 12.535028.0
Hydroxylation (M2) 28.22107.4
This data is for illustrative purposes only.

Visualizations

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis FXE_stock Fluorexetamine Stock (DMSO) Incubation Incubate at 37°C (Time Points: 0-60 min) FXE_stock->Incubation HLM Pooled Human Liver Microsomes HLM->Incubation Buffer Phosphate Buffer (pH 7.4) Buffer->Incubation NADPH_system NADPH Regenerating System NADPH_system->Incubation Termination Terminate with Acetonitrile Incubation->Termination Centrifugation Centrifuge (4000 rpm, 20 min) Termination->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant UPLC_HRMS UPLC-HRMS Analysis Supernatant->UPLC_HRMS Data_Analysis Data Analysis (t1/2, CLint) UPLC_HRMS->Data_Analysis

Workflow for In Vitro Metabolism of Fluorexetamine.

G cluster_phase1 Phase I Metabolism FXE Fluorexetamine (FXE) M1 M1: N-deethyl-FXE FXE->M1 N-deethylation M2 M2: Hydroxy-FXE FXE->M2 Hydroxylation M3 M3: N-deethyl-hydroxy-FXE M1->M3 Hydroxylation M2->M3 N-deethylation M4 M4: Dihydroxy-FXE M2->M4 Hydroxylation M5 M5: N-deethyl-dihydroxy-FXE M3->M5 Hydroxylation M4->M5 N-deethylation

References

Application of Fluorexetamine-d5 as an Internal Standard in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorexetamine (FXE) is a novel psychoactive substance (NPS) of the arylcyclohexylamine class, structurally related to ketamine and phencyclidine (PCP).[1] As an emerging designer drug, the development of robust and reliable analytical methods for the accurate quantification of Fluorexetamine in biological and forensic samples is crucial.[2] This document provides detailed application notes and protocols for the use of Fluorexetamine-d5 as an internal standard in the quantitative analysis of Fluorexetamine, primarily by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Deuterated internal standards are considered the "gold standard" in quantitative mass spectrometry.[3] Fluorexetamine-d5, a stable isotope-labeled analog of Fluorexetamine, is an ideal internal standard for several reasons.[4][5] Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample preparation, chromatography, and ionization.[3] The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling accurate quantification through isotope dilution mass spectrometry.[3] The use of Fluorexetamine-d5 effectively compensates for variations in sample extraction, matrix effects, and instrument response, leading to enhanced accuracy, precision, and reliability of the analytical method.[6][7]

Key Applications

The primary application of Fluorexetamine-d5 is as an internal standard for the quantitative analysis of Fluorexetamine in various matrices, including:

  • Forensic Toxicology: Quantification of Fluorexetamine in blood, urine, and other biological specimens in postmortem and driving under the influence of drugs (DUID) cases.[2][8]

  • Clinical Research: Studying the pharmacokinetics and metabolism of Fluorexetamine.

  • Drug Development: In vitro and in vivo studies involving Fluorexetamine and its analogs.

  • Reference Standard Characterization: Ensuring the accuracy of analytical reference materials for Fluorexetamine.[9]

Experimental Protocols

The following is a detailed protocol for the quantitative analysis of Fluorexetamine in whole blood using Fluorexetamine-d5 as an internal standard with LC-MS/MS.

Materials and Reagents
  • Fluorexetamine analytical standard

  • Fluorexetamine-d5 (internal standard)[4]

  • HPLC-grade methanol (B129727), acetonitrile, and water

  • Formic acid

  • Blank human whole blood

  • 0.1 M phosphate (B84403) buffer (pH 6.0)

  • Solid-Phase Extraction (SPE) cartridges (mixed-mode)

Preparation of Stock and Working Solutions
  • Fluorexetamine Stock Solution (1 mg/mL): Accurately weigh and dissolve Fluorexetamine in methanol.

  • Fluorexetamine-d5 Stock Solution (100 µg/mL): Accurately weigh and dissolve Fluorexetamine-d5 in methanol.

  • Working Calibrator and Quality Control (QC) Solutions: Prepare a series of working solutions by serial dilution of the Fluorexetamine stock solution with methanol to cover the desired calibration range (e.g., 0.5 - 500 ng/mL).[2]

  • Internal Standard Working Solution (1 µg/mL): Dilute the Fluorexetamine-d5 stock solution with methanol.

Sample Preparation (Solid-Phase Extraction - SPE)
  • To 1 mL of whole blood (calibrators, QCs, and unknown samples), add 20 µL of the 1 µg/mL Fluorexetamine-d5 internal standard working solution.[2]

  • Vortex for 10 seconds.

  • Add 2 mL of 0.1 M phosphate buffer (pH 6.0) and vortex.[2]

  • Centrifuge at 3000 rpm for 10 minutes.[2]

  • Load the supernatant onto a pre-conditioned mixed-mode SPE cartridge.[2]

  • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water.[2]

  • Elute the analyte and internal standard with an appropriate solvent (e.g., 2 mL of methanol containing 2% formic acid).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.[10]

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters. These should be optimized for the specific instrument being used.

ParameterValue
LC System Shimadzu Nexera XR UHPLC or equivalent[11][12]
Column Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) or equivalent[11][12]
Mobile Phase A 10 mM Ammonium formate (B1220265) (pH 3.0) in water[11][12]
Mobile Phase B Acetonitrile with 0.1% formic acid[12]
Flow Rate 0.4 mL/min[11][12]
Gradient 5% B to 95% B over 5-13 minutes, hold for 2 minutes, then return to initial conditions[2][11]
Injection Volume 10 µL[11][12]
Column Temperature 30 °C[11]
Mass Spectrometer Sciex TripleTOF® 5600+ or a comparable triple quadrupole instrument[11][12]
Ionization Mode Electrospray Ionization (ESI), positive mode[12]
Scan Type Multiple Reaction Monitoring (MRM)
Data Analysis
  • Quantification: The concentration of Fluorexetamine in the samples is determined by calculating the peak area ratio of the analyte to the internal standard (Fluorexetamine-d5).

  • Calibration Curve: A calibration curve is constructed by plotting the peak area ratios of the calibrators against their known concentrations. A linear regression with a weighting factor of 1/x is typically used.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.99. The accuracy of the calibrators and QCs should be within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification, LLOQ).[2]

Data Presentation

Table 1: Proposed MRM Transitions for Fluorexetamine and Fluorexetamine-d5

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Fluorexetamine 236.1178.1 (Quantifier)Optimized
236.1122.1 (Qualifier)Optimized
Fluorexetamine-d5 241.1183.1 (Quantifier)Optimized

Note: The exact m/z values and collision energies should be optimized for the specific mass spectrometer used.

Table 2: Method Validation Parameters and Typical Acceptance Criteria

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy (% Bias) Within ±15% (±20% for LLOQ)[2]
Precision (%RSD) < 15% (< 20% for LLOQ)[2]
Limit of Quantification (LOQ) 0.1 - 5 ng/mL[2]
Matrix Effects Assessed by comparing post-extraction spiked samples to neat solutions[2]
Recovery Consistent, reproducible, and precise
Selectivity No significant interfering peaks in blank samples[2]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Whole Blood Sample add_is Spike with Fluorexetamine-d5 sample->add_is buffer Add Buffer & Centrifuge add_is->buffer spe Solid-Phase Extraction (SPE) buffer->spe evap Evaporate & Reconstitute spe->evap lcms Inject into LC-MS/MS evap->lcms data_acq Data Acquisition (MRM Mode) lcms->data_acq integration Peak Integration data_acq->integration ratio Calculate Area Ratio (Analyte/IS) integration->ratio calibration Calibration Curve Quantification ratio->calibration report Final Report calibration->report

Caption: Experimental workflow for the quantitative analysis of Fluorexetamine using Fluorexetamine-d5 as an internal standard.

logical_relationship cluster_analyte Analyte cluster_is Internal Standard cluster_properties Shared Properties cluster_measurement Mass Spectrometry fluorexetamine Fluorexetamine extraction Extraction Behavior fluorexetamine->extraction chromatography Chromatographic Retention fluorexetamine->chromatography ionization Ionization Efficiency fluorexetamine->ionization ms Differentiation by Mass fluorexetamine->ms m/z fluorexetamine_d5 Fluorexetamine-d5 fluorexetamine_d5->extraction fluorexetamine_d5->chromatography fluorexetamine_d5->ionization fluorexetamine_d5->ms m/z + 5 extraction->ms chromatography->ms ionization->ms

Caption: Logical relationship illustrating the principle of using Fluorexetamine-d5 as an internal standard.

References

Application Note: Solid-Phase Extraction (SPE) Method for the Quantification of Fluorexetamine in Human Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust solid-phase extraction (SPE) method for the isolation and purification of Fluorexetamine (FXE) from human plasma samples. Given the limited availability of specific validated methods for emerging novel psychoactive substances (NPS) like Fluorexetamine, this protocol has been developed based on established methods for structurally similar compounds, such as fluoxetine (B1211875), and general protocols for NPS.[1][2] The described procedure utilizes a mixed-mode cation exchange SPE mechanism, which is effective for the extraction of basic compounds like Fluorexetamine. This method is optimized for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing clean extracts and reducing matrix effects.[1]

Introduction

Fluorexetamine (FXE) is a novel psychoactive substance (NPS) of the arylcyclohexylamine class, structurally related to well-known dissociative anesthetics. The increasing prevalence of NPS presents a significant challenge to clinical and forensic toxicology laboratories, necessitating the development of reliable and sensitive analytical methods for their detection and quantification in biological matrices.[2][3] Plasma is a critical matrix for pharmacokinetic and toxicological studies; however, its complex composition, particularly the high protein content, requires an efficient sample preparation step to ensure accurate analysis.[1][4]

Solid-phase extraction (SPE) is a widely adopted technique for sample cleanup and concentration prior to chromatographic analysis.[1][5] It offers substantial advantages over simpler methods like protein precipitation by yielding cleaner extracts, which helps to minimize matrix effects in mass spectrometry and prolong the lifespan of the analytical column.[1] This application note provides a detailed protocol for a mixed-mode cation exchange SPE method for Fluorexetamine from human plasma.

Physicochemical Properties of Fluorexetamine (Estimated)

As specific experimental data for Fluorexetamine is not widely available, its physicochemical properties are estimated based on the closely related compound, fluoxetine. Fluoxetine is a basic compound with a pKa of approximately 9.8 and a logP of around 4.1.[6] These properties suggest that a mixed-mode SPE sorbent with both reversed-phase and strong cation exchange characteristics would be ideal for a capture-and-release mechanism based on pH adjustment.

Experimental Protocols

3.1. Materials and Reagents

  • Fluorexetamine reference standard

  • Internal Standard (IS) (e.g., Fluoxetine-d5)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water (18 MΩ·cm)

  • Formic acid (88%)

  • Ammonium (B1175870) hydroxide (B78521) (25%)

  • Phosphoric acid (85%)

  • Human plasma (K2EDTA as anticoagulant)

  • Mixed-mode strong cation exchange SPE cartridges (e.g., Oasis MCX, 30 mg/1 mL)[7][8]

3.2. Sample Pre-treatment

  • Thaw plasma samples at room temperature.

  • Vortex mix the samples for 10 seconds to ensure homogeneity.[1]

  • To a 500 µL aliquot of plasma, add the internal standard.

  • Add 500 µL of 4% phosphoric acid in water to precipitate proteins and adjust the pH.[1] This step ensures that the basic amine group of Fluorexetamine is protonated, facilitating its retention on the cation exchange sorbent.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant for loading onto the SPE cartridge.

3.3. Solid-Phase Extraction (SPE) Procedure

The following steps are to be performed using a vacuum manifold.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water. Do not allow the cartridge to dry.[2]

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Sample Loading: Load the supernatant from the pre-treated sample (approximately 1 mL) onto the cartridge. Apply a low vacuum to draw the sample through the sorbent at a slow, steady flow rate (approximately 1-2 mL/min).[1]

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar, non-basic interferences.[9]

  • Drying: Dry the cartridge under high vacuum for 5-10 minutes to remove any residual solvent.[1]

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the protonated amine, disrupting its interaction with the cation exchange sorbent and allowing for its elution.[2]

3.4. Post-Elution Processing

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[1]

  • Reconstitute the dried residue in 100 µL of the initial mobile phase for the LC-MS/MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[1]

  • Vortex for 20 seconds and transfer to an autosampler vial for injection.

Data Presentation

The following table presents representative performance data expected from a well-optimized SPE-LC-MS/MS method for an analyte similar to Fluorexetamine.[1][7][8]

ParameterExpected ValueReference
Recovery 85 - 105%Based on similar NPS and fluoxetine assays[3][7]
Matrix Effect < 15%[10]
Linear Range 0.1 - 100 ng/mLBased on fluoxetine assays[8][11]
Limit of Detection (LOD) 0.05 ng/mL[12]
Limit of Quantification (LOQ) 0.1 ng/mL[13][14]
Intra-day Precision (%RSD) < 10%[15]
Inter-day Precision (%RSD) < 15%[15]

Visualization of Protocols

The following diagrams illustrate the experimental workflow and the logical steps of the SPE method.

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_elution Post-Elution Processing p1 Plasma Sample (500 µL) p2 Add Internal Standard p1->p2 p3 Add 4% Phosphoric Acid (500 µL) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Collect Supernatant p4->p5 s1 Condition & Equilibrate Cartridge p5->s1 Load Supernatant s2 Load Sample s1->s2 s3 Wash 1: 2% Formic Acid s2->s3 s4 Wash 2: Methanol s3->s4 s5 Dry Cartridge s4->s5 s6 Elute with 5% NH4OH in Methanol s5->s6 e1 Evaporate to Dryness s6->e1 Collect Eluate e2 Reconstitute in Mobile Phase e1->e2 e3 Transfer to Vial e2->e3 LC-MS/MS Analysis LC-MS/MS Analysis e3->LC-MS/MS Analysis SPE_Logic cluster_conditioning Step 1: Conditioning cluster_equilibration Step 2: Equilibration cluster_loading Step 3: Loading cluster_washing Step 4: Washing cluster_elution Step 5: Elution start Start SPE cond_meth Add Methanol (Solvates sorbent) start->cond_meth cond_water Add Water (Removes excess organic solvent) cond_meth->cond_water equil Add Acidic Buffer (Prepares sorbent for sample pH) cond_water->equil load Load Acidified Sample (Analyte binds to sorbent) equil->load wash_acid Aqueous Acidic Wash (Removes polar interferences) load->wash_acid wash_org Organic Wash (Removes non-polar interferences) wash_acid->wash_org elute Add Basic Organic Solvent (Disrupts analyte-sorbent interaction) wash_org->elute end Collect Eluate elute->end

References

Application Note: Chiral Separation of Fluoxetine Enantiomers Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

A Methodological Guideline for the Potential Separation of Fluorexetamine (B10827374) Enantiomers

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation of fluoxetine (B1211875) enantiomers. Due to the structural similarity between fluoxetine and fluorexetamine, this protocol provides a validated starting point for developing a chiral separation method for fluorexetamine enantiomers. The method utilizes a polysaccharide-based chiral stationary phase (CSP) to achieve baseline resolution of the (R)- and (S)-enantiomers of fluoxetine. Detailed experimental protocols, system suitability parameters, and quantitative data are presented to guide researchers in replicating and adapting this method for their specific needs.

Introduction

Fluoxetine, a selective serotonin (B10506) reuptake inhibitor (SSRI), is a chiral molecule marketed as a racemic mixture of (R)- and (S)-fluoxetine. The enantiomers of fluoxetine exhibit similar activity in blocking serotonin reuptake; however, they are metabolized differently in the body.[1] The primary metabolite, norfluoxetine, also possesses enantiomers with (S)-norfluoxetine being significantly more potent than (R)-norfluoxetine as a serotonin reuptake inhibitor.[1][2] Furthermore, the (R)-enantiomer of fluoxetine may have a lower potential for certain cardiac side effects.[3][4] These stereoselective pharmacological and metabolic profiles underscore the importance of accurate enantiomeric separation and quantification.

Given the structural analogy between fluoxetine and the novel psychoactive substance fluorexetamine, the chiral separation of fluorexetamine enantiomers is of significant interest for pharmacological and toxicological studies. This application note provides a comprehensive HPLC method for the enantioseparation of fluoxetine, which can serve as a foundational protocol for the chiral separation of fluorexetamine.

Experimental

  • HPLC System: An Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD).

  • Chiral Stationary Phases (CSPs):

    • Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

    • Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))[5][6]

    • Cyclobond I 2000 DM (Beta-cyclodextrin derivative)[5][6]

  • Chemicals and Reagents:

    • Hexane (HPLC grade)

    • Isopropanol (IPA) (HPLC grade)

    • Ethanol (EtOH) (HPLC grade)

    • Diethylamine (DEA) (Reagent grade)

    • Racemic Fluoxetine Hydrochloride (Reference Standard)

The following table summarizes the optimized chromatographic conditions for the chiral separation of fluoxetine enantiomers on different CSPs. These conditions have been shown to provide baseline resolution.[5][6][7]

ParameterCondition 1: Chiralpak AD-HCondition 2: Chiralcel OD-HCondition 3: Cyclobond I 2000 DM
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)[5]Chiralcel OD-H (250 x 4.6 mm, 5 µm)[5][6]Cyclobond I 2000 DM (250 x 4.6 mm, 5 µm)[5][6]
Mobile Phase n-Hexane / Isopropanol / Diethylamine (98:2:0.2, v/v/v)[6][8]n-Hexane / Isopropanol / Diethylamine (98:2:0.2, v/v/v)[7]Methanol / 0.2% Triethylamine Acetic Acid (25:75, v/v)[6]
Flow Rate 0.8 mL/min[7]0.8 mL/min[7]1.0 mL/min
Column Temp. 15°C[7]25°C25°C
Detection UV at 226 nm[8]UV at 227 nm[9]UV at 230 nm[10]
Injection Vol. 20 µL20 µL10 µL
Sample Conc. 1.0 mg/mL in mobile phase1.0 mg/mL in mobile phase1.0 mg/mL in mobile phase

Prepare a stock solution of racemic fluoxetine hydrochloride at a concentration of 1.0 mg/mL in the mobile phase. Further dilutions can be made as required for linearity and limit of detection studies.

Results and Discussion

The performance of different chiral stationary phases for the separation of fluoxetine enantiomers has been evaluated based on resolution (Rs), capacity factor (k'), and separation factor (α).[5][7] Baseline separation (Rs > 1.5) was successfully achieved on Chiralpak AD-H, Chiralcel OD-H, and Cyclobond I 2000 DM columns.[5][6]

The elution order of the enantiomers is dependent on the chiral stationary phase used. For Chiralpak AD-H and Cyclobond I 2000 DM, the (R)-enantiomer elutes first, while for Chiralcel OD-H, the (S)-enantiomer is the first to elute.[5][6]

Table 1: Comparative Performance of Chiral Stationary Phases for Fluoxetine Enantiomer Separation

Chiral Stationary PhaseMobile PhaseResolution (Rs)Elution OrderReference
Chiralpak AD-Hn-Hexane/IPA/DEA (98:2:0.2)> 1.5R then S[5][6]
Chiralcel OD-Hn-Hexane/IPA/DEA (98:2:0.2)> 1.5S then R[5][6][7]
Cyclobond I 2000 DMMethanol/0.2% TEAA (25:75)2.30R then S[5][6]

These results indicate that polysaccharide-based CSPs, particularly those with carbamate (B1207046) derivatives of amylose (B160209) and cellulose, are highly effective for the chiral recognition of fluoxetine. The choice of the optimal column and mobile phase for fluorexetamine will require experimental screening based on these findings.

Detailed Experimental Protocol

  • System Preparation:

    • Purge the HPLC pump with the chosen mobile phase for at least 15 minutes to ensure a stable baseline.

    • Equilibrate the chiral column with the mobile phase at the specified flow rate for at least 30-60 minutes or until a stable baseline is achieved.

    • Set the column oven temperature and detector wavelength as per the selected method.

  • Sample Preparation:

    • Accurately weigh and dissolve the racemic fluoxetine (or fluorexetamine) standard in the mobile phase to achieve a final concentration of 1.0 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Injection and Data Acquisition:

    • Inject the prepared sample onto the equilibrated HPLC system.

    • Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

  • System Suitability:

    • Perform at least five replicate injections of the racemic standard.

    • Calculate the resolution (Rs), capacity factor (k'), separation factor (α), and tailing factor (T) for the enantiomeric peaks.

    • The system is deemed suitable if Rs ≥ 1.5, 1 < k' < 10, α > 1.1, and 0.8 < T < 1.5.

Visualizations

G cluster_prep Sample and System Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase equilibrate Equilibrate HPLC System and Column prep_mobile->equilibrate prep_sample Prepare Racemic Standard (1 mg/mL) inject Inject Sample equilibrate->inject separate Chiral Separation on CSP inject->separate detect UV Detection separate->detect acquire Acquire Chromatogram detect->acquire integrate Integrate Peaks acquire->integrate calculate Calculate System Suitability Parameters (Rs, α, k') integrate->calculate G cluster_screening Phase 1: Method Development cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Method Validation col_screen Screen Chiral Columns (Chiralpak AD-H, Chiralcel OD-H, etc.) mob_screen Screen Mobile Phases (Normal & Reversed Phase) col_screen->mob_screen optimize Optimize Mobile Phase Composition, Flow Rate, and Temperature mob_screen->optimize optimize_params Target: Baseline Resolution (Rs > 1.5) optimize->optimize_params validate Validate for Specificity, Linearity, Accuracy, Precision, and Robustness optimize_params->validate

References

Application Note: A Stability-Indicating UPLC Method for the Determination of Fluorexetamine HCl

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes the development and validation of a novel stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the determination of Fluorexetamine HCl. The method is designed for the quantification of the active pharmaceutical ingredient (API) in the presence of its degradation products, making it suitable for stability studies in compliance with International Council for Harmonisation (ICH) guidelines. The developed method is rapid, selective, and robust, providing a reliable tool for quality control and drug development professionals.

Introduction

Fluorexetamine HCl is a novel psychoactive substance belonging to the arylcyclohexylamine class. As with any drug candidate, establishing its stability profile is a critical aspect of the development process. A stability-indicating analytical method is essential to accurately measure the drug substance and to separate and quantify any potential degradation products that may form under various environmental conditions. This ensures the safety and efficacy of the final drug product. This application note provides a comprehensive protocol for a UPLC method capable of separating Fluorexetamine HCl from its potential degradation products formed under forced degradation conditions, including acidic, basic, oxidative, thermal, and photolytic stress.

Experimental

Materials and Reagents
  • Fluorexetamine HCl reference standard

  • Acetonitrile (B52724) (UPLC grade)

  • Methanol (UPLC grade)

  • Water (UPLC grade, obtained from a Milli-Q system)

  • Formic acid (analytical grade)

  • Hydrochloric acid (analytical grade)

  • Sodium hydroxide (B78521) (analytical grade)

  • Hydrogen peroxide (30%, analytical grade)

Instrumentation

A UPLC system equipped with a photodiode array (PDA) detector was used for this study. The chromatographic separation was achieved on a C18 reversed-phase column.

  • UPLC System: Waters ACQUITY UPLC H-Class or equivalent

  • Detector: ACQUITY UPLC PDA Detector

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Software: Empower 3 or equivalent

Chromatographic Conditions
  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

Time (min)% Mobile Phase B
0.020
5.080
6.080
6.120
8.020
  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Detection Wavelength: 227 nm

Protocols

Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of Fluorexetamine HCl reference standard in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the same diluent.

Forced Degradation Studies

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method.[1] The general goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[1]

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat the solution at 80 °C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to 10 mL with diluent.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Heat the solution at 80 °C for 2 hours. Cool, neutralize with 1N HCl, and dilute to 10 mL with diluent.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep the solution at room temperature for 24 hours. Dilute to 10 mL with diluent.

  • Thermal Degradation: Expose the solid Fluorexetamine HCl powder to 105 °C in a hot air oven for 48 hours. Dissolve a portion of the stressed solid in the diluent to obtain a concentration of 100 µg/mL.

  • Photolytic Degradation: Expose the solid Fluorexetamine HCl powder to UV light (254 nm) and visible light in a photostability chamber for 7 days. Dissolve a portion of the stressed solid in the diluent to obtain a concentration of 100 µg/mL.

Results and Discussion

The developed UPLC method was validated for specificity, linearity, precision, accuracy, and robustness according to ICH guidelines.

Specificity and Forced Degradation

The specificity of the method was demonstrated by the separation of Fluorexetamine HCl from its degradation products. The chromatograms of the stressed samples showed significant degradation of the parent drug and the formation of several degradation products. The peak for Fluorexetamine HCl was found to be pure in all stress conditions, as determined by the PDA detector's peak purity analysis.

Table 1: Summary of Forced Degradation Results

Stress ConditionAssay of Fluorexetamine HCl (%)Peak PurityObservations
Acid Hydrolysis (1N HCl, 80°C, 4h)85.2PassTwo major degradation products observed.
Base Hydrolysis (1N NaOH, 80°C, 2h)89.7PassOne major and one minor degradation product observed.
Oxidative (30% H₂O₂, RT, 24h)82.1PassMultiple degradation products observed.
Thermal (Solid, 105°C, 48h)98.5PassMinimal degradation observed.
Photolytic (Solid, 7 days)95.3PassMinor degradation observed.
Method Validation

Table 2: Linearity

Concentration Range (µg/mL)Correlation Coefficient (r²)
1 - 2000.9998

Table 3: Precision

Precision Type% RSD (n=6)
Intraday0.45
Interday0.68

Table 4: Accuracy (Recovery)

Spiked Concentration (µg/mL)Mean Recovery (%)% RSD
5099.80.5
100100.20.3
15099.50.6

Table 5: Robustness

ParameterVariation% RSD
Flow Rate (± 0.04 mL/min)0.36 mL/min & 0.44 mL/min< 2.0
Column Temperature (± 2 °C)38 °C & 42 °C< 2.0
Mobile Phase Composition (± 2%)-< 2.0

Visualizations

G cluster_prep Sample and Standard Preparation cluster_stress Forced Degradation Studies cluster_analysis UPLC Analysis cluster_validation Method Validation RefStd Fluorexetamine HCl Reference Standard StockSol Stock Solution (1000 µg/mL) RefStd->StockSol WorkStd Working Standard (100 µg/mL) StockSol->WorkStd UPLC UPLC System WorkStd->UPLC Acid Acid Hydrolysis Acid->UPLC Base Base Hydrolysis Base->UPLC Oxidative Oxidative Degradation Oxidative->UPLC Thermal Thermal Degradation Thermal->UPLC Photo Photolytic Degradation Photo->UPLC Specificity Specificity UPLC->Specificity Linearity Linearity UPLC->Linearity Precision Precision UPLC->Precision Accuracy Accuracy UPLC->Accuracy Robustness Robustness UPLC->Robustness

Caption: Experimental workflow for the development and validation of the stability-indicating UPLC method.

G cluster_parameters Validation Parameters Stability-Indicating Method Stability-Indicating Method Specificity Specificity (Separation from Degradants) Stability-Indicating Method->Specificity Linearity Linearity (Correlation Coefficient) Stability-Indicating Method->Linearity Precision Precision (% RSD) Stability-Indicating Method->Precision Accuracy Accuracy (% Recovery) Stability-Indicating Method->Accuracy Robustness Robustness (Varied Conditions) Stability-Indicating Method->Robustness

Caption: Logical relationship of validation parameters for a stability-indicating method.

Conclusion

A selective, precise, and accurate stability-indicating UPLC method for the determination of Fluorexetamine HCl has been developed and validated. The method effectively separates the parent drug from its degradation products formed under various stress conditions. This method is suitable for routine quality control analysis and for conducting stability studies of Fluorexetamine HCl in bulk drug and pharmaceutical formulations.

References

Application Notes and Protocols for Fluorexetamine Hydrochloride in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Fluorexetamine (FXE) is a novel psychoactive substance with limited formal, peer-reviewed research.[1][2] Much of its pharmacology is inferred from its structural similarity to other arylcyclohexylamines like ketamine and phencyclidine (PCP).[1][3][4] A significant issue in the available data is the potential for misidentification of Fluorexetamine (3'-Fluoro-2-oxo-PCE or 3-FXE) with its isomer, 2'-Fluoro-2-oxo-PCE (2-FXE), which may confound analytical and pharmacological findings.[1][5] This compound is intended for research and forensic applications only.[6][7][8]

Application Notes

Introduction and Mechanism of Action

Fluorexetamine, chemically known as 2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one, is a synthetic arylcyclohexylamine.[9][10] Its hydrochloride salt is the common form used in research due to its increased stability and solubility.[1] The primary mechanism of action for Fluorexetamine is presumed to be the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, a key ionotropic glutamate (B1630785) receptor involved in excitatory synaptic transmission.[1][2][9][11]

By binding to the phencyclidine (PCP) site located within the NMDA receptor's ion channel, Fluorexetamine blocks the influx of cations, primarily Ca²⁺, thereby inhibiting glutamate-induced excitatory neurotransmission.[2][4][9] This disruption of glutamatergic signaling is thought to reduce synaptic plasticity and underlie its dissociative, analgesic, and hallucinogenic effects.[9][11][12] The blockade of NMDA receptors can also lead to downstream effects, including a surge in extracellular glutamate that may activate other glutamate receptors (e.g., AMPA receptors) and modulate other neurotransmitter systems, such as dopamine (B1211576) and serotonin (B10506).[2]

Applications in Neuroscience Research Models

Fluorexetamine serves as a valuable pharmacological tool for investigating the role of the glutamatergic system and NMDA receptors in various neurological processes.

  • Probing NMDA Receptor Function: It can be used in both in vitro and in vivo models to study the physiological and behavioral consequences of NMDA receptor blockade.

  • Synaptic Plasticity Studies: Researchers can utilize Fluorexetamine to explore how NMDA receptor inhibition affects synaptic plasticity, which is crucial for learning and memory.[9][11]

  • Modeling Dissociative States: As a dissociative agent, it can be used in animal models to study the neurobiological underpinnings of altered sensory perception, cognition, and consciousness, providing insights relevant to psychiatric disorders like schizophrenia.[11]

  • Neurotoxicity and Cytotoxicity Screening: In vitro models, such as the SH-SY5Y human neuroblastoma cell line, can be used to assess the cytotoxic profile of Fluorexetamine and related arylcyclohexylamines.[1][3]

Pharmacokinetics and Metabolism

Comprehensive pharmacokinetic data for Fluorexetamine is not widely available.[9] Based on structurally related compounds, it is likely metabolized in the liver by cytochrome P450 (CYP) enzymes.[1][2] Potential metabolic pathways include N-dealkylation, hydroxylation of the cyclohexyl or phenyl rings, and subsequent glucuronidation.[1][2] In vitro studies on the isomer 2-FXE using human liver microsomes (HLMs) have identified metabolites resulting from N-dealkylation and hydroxylation, suggesting a similar metabolic fate for Fluorexetamine.[13] Due to extensive first-pass metabolism, oral bioavailability is estimated to be low, analogous to ketamine.[9]

Quantitative Data

Specific quantitative data for Fluorexetamine is scarce in peer-reviewed literature.[2][4] The following tables provide reference data for related compounds and plausible hypothetical data for comparative purposes during experimental design.

Table 1: Comparative Binding Affinities (Kᵢ, nM) of Arylcyclohexylamines This table presents binding affinity values for well-characterized arylcyclohexylamines at the NMDA receptor and serotonin transporter (SERT).

CompoundTargetBinding Affinity (Kᵢ, nM)
Methoxetamine (MXE)NMDA (dizocilpine site)257
Serotonin Transporter (SERT)479
KetamineNMDA (dizocilpine site)~7000 (high affinity site)
~100000 (low affinity site)
Data sourced from PLOS One as cited by BenchChem.[14]

Table 2: Plausible Cytotoxicity (IC₅₀, µM) of Arylcyclohexylamines in SH-SY5Y Cells This table summarizes hypothetical, yet plausible, IC₅₀ values for various arylcyclohexylamines in the SH-SY5Y human neuroblastoma cell line after a 24-hour exposure, as might be determined by an MTT assay. This data is intended as a reference for expected outcomes.[3]

CompoundPlausible IC₅₀ (µM)
Fluorexetamine 150
Methoxetamine (MXE)120
Ketamine> 500
Deschloroketamine200
This data is presented as a hypothetical reference for experimental design.[1][3]

Experimental Protocols

Protocol: NMDA Receptor Binding Assay (Radioligand Displacement)

This protocol determines the binding affinity (Kᵢ) of Fluorexetamine for the PCP binding site on the NMDA receptor by measuring its ability to displace the radioligand [³H]MK-801.[1][2][4][14]

Materials:

  • Fluorexetamine Hydrochloride

  • Radioligand: [³H]MK-801

  • Rat forebrain membrane homogenate (source of NMDA receptors)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Glutamate and Glycine (B1666218) (to open the NMDA receptor channel)

  • Non-specific binding control: High concentration of unlabeled MK-801 or PCP

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In polypropylene (B1209903) assay tubes, combine the rat forebrain membrane homogenate, a fixed concentration of [³H]MK-801, glutamate (e.g., 10 µM), and glycine (e.g., 10 µM).

  • Add the varying concentrations of Fluorexetamine or the non-specific binding control to the appropriate tubes. For total binding, add assay buffer instead of any competing ligand.

  • Incubate the mixture at room temperature for 2 hours to allow the binding to reach equilibrium.[2][14]

  • Terminate the reaction by rapid vacuum filtration through the glass fiber filters, which have been pre-soaked in buffer.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.[2]

  • Place the filters into scintillation vials, add scintillation cocktail, and vortex.

  • Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM. Plot the percentage of specific binding against the log concentration of Fluorexetamine. Determine the IC₅₀ value (the concentration that inhibits 50% of specific binding) using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol directly measures the functional inhibition of NMDA receptor-mediated currents by Fluorexetamine in cultured neurons.[2][14]

Materials:

  • Cultured neurons (e.g., primary hippocampal or cortical neurons) or transfected cells expressing NMDA receptors.

  • Artificial cerebrospinal fluid (aCSF)

  • Internal solution for the patch pipette (mimicking intracellular fluid)

  • NMDA receptor agonists: NMDA (e.g., 100 µM) and glycine (e.g., 10 µM)

  • This compound

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

Procedure:

  • Place the coverslip with cultured neurons into the recording chamber on the microscope stage and perfuse with aCSF.

  • Fabricate a glass micropipette (2-5 MΩ resistance) and fill it with the internal solution.

  • Under microscopic guidance, approach a neuron with the micropipette and form a high-resistance (>1 GΩ) seal ("giga-seal") with the cell membrane.

  • Rupture the cell membrane within the pipette tip to achieve the "whole-cell" configuration.

  • Voltage-clamp the neuron at a negative holding potential (e.g., -70 mV) to relieve the Mg²⁺ block of the NMDA receptor.[14]

  • Evoke NMDA receptor-mediated currents by applying NMDA and glycine via a perfusion system. Record the baseline current.

  • Apply increasing concentrations of Fluorexetamine to the perfusion bath while continuing to evoke NMDA currents.

  • Record the resulting inhibition of the NMDA-evoked current at each concentration.

  • Data Analysis: Measure the peak amplitude of the inhibited currents and normalize them to the baseline current. Plot the percent inhibition against the log concentration of Fluorexetamine. Fit the data with a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol: In Vitro Cytotoxicity Assessment (MTT & LDH Assays)

This protocol assesses the cytotoxicity of Fluorexetamine in a human neuroblastoma cell line (SH-SY5Y).[3]

Materials:

  • SH-SY5Y cells

  • Culture Medium: DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution (in sterile PBS or DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • LDH (Lactate Dehydrogenase) cytotoxicity assay kit

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Plate reader (spectrophotometer)

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a density of ~1x10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare serial dilutions of Fluorexetamine in culture medium. The final concentration of DMSO should not exceed 0.1%.[3]

  • Remove the old medium and treat the cells with the various concentrations of Fluorexetamine for 24 hours. Include untreated (vehicle) control wells and positive control (lysis buffer for LDH) wells.

  • For LDH Assay: After incubation, carefully transfer a portion of the supernatant from each well to a new 96-well plate. Follow the LDH kit manufacturer's instructions to measure the released LDH activity.

  • For MTT Assay: To the remaining cells in the original plate, add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance for both assays using a plate reader at the appropriate wavelengths (e.g., ~570 nm for MTT, ~490 nm for LDH).

  • Data Analysis: For the MTT assay, calculate cell viability as a percentage of the untreated control. For the LDH assay, calculate cytotoxicity as a percentage relative to the positive (maximum LDH release) control. Determine IC₅₀ values from the resulting dose-response curves.

Protocol: In Vitro Metabolism Study (Human Liver Microsomes)

This protocol identifies potential metabolites of Fluorexetamine using an in vitro system that simulates hepatic metabolism.[13]

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and G6P dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • Quenching solvent: Ice-cold acetonitrile (B52724)

  • Incubator/water bath (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, HLMs, and Fluorexetamine in a microcentrifuge tube.

  • Pre-incubate the mixture at 37°C for 5 minutes to reach thermal equilibrium.[13]

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile to precipitate the microsomal proteins.[13]

  • Vortex the mixture and centrifuge at high speed (e.g., >10,000 x g) to pellet the precipitated proteins.

  • Collect the supernatant and analyze it using a validated LC-MS/MS method to identify and characterize the metabolites formed.

Visualizations (Diagrams and Workflows)

// Edges Glutamate -> NMDA_R:glu [color="#34A853"]; Glycine -> NMDA_R:gly [color="#34A853"]; FXE -> NMDA_R:ion [label="Binds to PCP Site", color="#EA4335", arrowhead=T]; Ca_ion -> NMDA_R:ion [dir=back, label="Influx Blocked", color="#EA4335", style=dashed]; NMDA_R -> Downstream [label="Activation\nInhibited", color="#EA4335", style=dashed]; Downstream -> Plasticity [label="Modulation\nInhibited", color="#EA4335", style=dashed];

// Invisible nodes for alignment {rank=same; Glutamate; Glycine;} {rank=same; FXE;} {rank=same; NMDA_R;} {rank=same; Ca_ion;} {rank=same; Downstream;} {rank=same; Plasticity;} } enddot Caption: Presumed signaling pathway for Fluorexetamine (FXE) at the NMDA receptor.

G start Test Compound (e.g., Fluorexetamine) binding binding start->binding functional functional start->functional binding->functional cytotoxicity cytotoxicity functional->cytotoxicity metabolism metabolism functional->metabolism pk pk cytotoxicity->pk metabolism->pk behavioral behavioral pk->behavioral

G prep Prepare Serial Dilutions of Fluorexetamine incubate Incubate Membranes with [³H]MK-801, Agonists, and Fluorexetamine prep->incubate filter Rapid Vacuum Filtration to Separate Bound/Unbound Ligand incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Quantify Radioactivity with Scintillation Counter wash->count analyze Analyze Data: Calculate IC₅₀ and Kᵢ count->analyze

G prep Prepare Incubation Mixture: HLMs, Buffer, Fluorexetamine pre_incubate Pre-incubate at 37°C (5 minutes) prep->pre_incubate initiate Initiate Reaction with NADPH Regenerating System pre_incubate->initiate incubate Incubate at 37°C (e.g., 60 minutes) initiate->incubate terminate Terminate Reaction with Ice-Cold Acetonitrile incubate->terminate centrifuge Centrifuge to Pellet Precipitated Proteins terminate->centrifuge analyze Analyze Supernatant via LC-MS/MS centrifuge->analyze

References

Troubleshooting & Optimization

Troubleshooting low recovery of Fluorexetamine during solid-phase extraction

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Solid-Phase Extraction of Fluorexetamine

Welcome to the technical support center for Fluorexetamine (FXE) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the solid-phase extraction (SPE) of Fluorexetamine, with a specific focus on addressing low analyte recovery.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of Fluorexetamine I should consider for SPE method development?

Understanding the physicochemical properties of Fluorexetamine is critical for selecting the appropriate SPE sorbent and solvents. Fluorexetamine is a synthetic arylcyclohexylamine.[1][2] Its structure includes a basic ethylamino group, making it amenable to cation exchange, and a fluorophenyl group, which allows for non-polar interactions.

Table 1: Physicochemical Properties of Fluorexetamine

Property Value Implication for SPE
Molecular Formula C₁₄H₁₈FNO[1][2][3] -
Molecular Weight 235.30 g/mol (Free Base)[1][2][3] Influences diffusion rates through the sorbent bed.
Chemical Class Arylcyclohexylamine[1][3] The ethylamino group is basic and can be protonated (positively charged) at acidic pH.
pKa (Predicted) ~9-10 (for the ethylamino group) At pH < 7, the molecule will be predominantly protonated and positively charged, ideal for cation exchange SPE.
Solubility Moderately soluble in polar organic solvents (e.g., 10 mg/mL in DMSO and ethanol) and aqueous buffers (5 mg/mL in PBS, pH 7.2).[1] Guides the choice of sample preparation, wash, and elution solvents.

| Structure | Contains a cyclohexanone (B45756) core, a meta-fluorinated phenyl ring, and an ethylamino group.[1] | The phenyl ring allows for non-polar (reversed-phase) interactions. The amino group allows for ion-exchange interactions. |

Q2: I am experiencing low recovery of Fluorexetamine. What are the common causes and how can I troubleshoot this?

Low recovery is a frequent issue in SPE and can be caused by several factors throughout the extraction process.[4][5] The first step in troubleshooting is to determine where the analyte is being lost. This can be achieved by collecting and analyzing each fraction of the SPE procedure (load, wash, and elution).[6]

// Branches in_load [label="Analyte found in\nLoad Flow-through?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; in_wash [label="Analyte found in\nWash Fraction(s)?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; not_in_elute [label="Analyte NOT found in\nLoad, Wash, or Elution?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond];

// Solutions sol_load [label="Problem: Inadequate Retention\n\n- Incorrect sorbent choice\n- Improper sample pH\n- Sample solvent too strong\n- Sorbent bed dried out\n- Flow rate too high\n- Sorbent mass overloaded", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box]; sol_wash [label="Problem: Premature Elution\n\n- Wash solvent is too strong\n- Incorrect wash solvent pH", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box]; sol_elute [label="Problem: Irreversible Binding\n\n- Elution solvent is too weak\n- Incorrect elution solvent pH\n- Insufficient elution volume\n- Secondary interactions with sorbent", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box];

// Connections start -> collect; collect -> in_load; in_load -> in_wash [label="No"]; in_load -> sol_load [label="Yes"]; in_wash -> not_in_elute [label="No"]; in_wash -> sol_wash [label="Yes"]; not_in_elute -> sol_elute [label="Yes"]; } /dot Caption: Troubleshooting decision tree for low SPE recovery.

Table 2: Troubleshooting Guide for Low Fluorexetamine Recovery

Issue Potential Cause Recommended Solution
Analyte lost in the loading step (found in flow-through) Inappropriate Sorbent Choice: The sorbent is not retaining the analyte.[4][7] For Fluorexetamine, use a mixed-mode (e.g., Reversed-Phase + Cation Exchange) sorbent. Alternatively, use a reversed-phase sorbent (C8 or C18) and adjust sample pH to 2-3 units below the pKa of the ethylamino group to ensure it is charged and retained better.
Improper Sample pH: For reversed-phase, if pH is too high, the analyte may be neutral and less retained. For cation exchange, if pH is too high, the analyte will be neutral and not bind.[6][7] Adjust sample pH to ~2 units below the pKa of Fluorexetamine (~pH 7-8) to ensure the amine group is protonated (positively charged).
Sample Solvent Too Strong: The sample solvent is eluting the analyte during loading.[6][8] Dilute the sample with a weaker solvent (e.g., water or a low-percentage organic buffer) before loading.
High Flow Rate: Insufficient contact time between the analyte and the sorbent.[9][10] Decrease the sample loading flow rate to 1-2 mL/min.[11]
Column Overload: The amount of analyte or matrix components exceeds the sorbent's capacity.[4][8] Reduce the sample volume or increase the sorbent mass.[8]
Analyte lost in the wash step (premature elution) Wash Solvent Too Strong: The wash solvent has sufficient elution strength to remove the analyte along with interferences.[6] Decrease the organic content of the wash solvent. For example, if using 20% methanol (B129727), try 5% methanol. Ensure the pH of the wash solvent maintains the desired analyte charge state.
Analyte retained on the column (not found in elution fraction) Elution Solvent Too Weak: The elution solvent is not strong enough to disrupt the analyte-sorbent interaction.[7] For reversed-phase, increase the percentage of organic solvent (e.g., from 70% to 90% methanol/acetonitrile). For cation exchange, use an eluent with a high pH (e.g., 2-5% ammonium (B1175870) hydroxide (B78521) in methanol) to neutralize the analyte, or a high ionic strength buffer to disrupt the interaction.
Insufficient Elution Volume: The volume of the elution solvent is not enough to pass through the entire sorbent bed and elute the analyte completely.[5] Increase the elution volume. Try eluting with two consecutive aliquots and analyze them separately to check for complete elution.[11]

| | Secondary Interactions: The fluorophenyl group might have secondary interactions with the sorbent that are not disrupted by the primary elution solvent. | Add a different modifier to the elution solvent. For example, if using methanol, try a mix of methanol and isopropanol. |

Q3: Which type of SPE sorbent is best for Fluorexetamine?

The choice of sorbent depends on the sample matrix and the desired cleanup. Given Fluorexetamine's structure, both reversed-phase and mixed-mode cation exchange mechanisms are viable.

  • Reversed-Phase (e.g., C18, C8): Retains Fluorexetamine through hydrophobic interactions between its fluorophenyl and cyclohexyl groups and the non-polar stationary phase. Retention is typically stronger in highly aqueous conditions.

  • Mixed-Mode Cation Exchange (e.g., C8 + SCX): This is often the most effective choice. It utilizes a dual retention mechanism: hydrophobic interactions (reversed-phase) and electrostatic interactions (ion exchange). This allows for rigorous washing steps to remove different types of interferences. At an acidic or neutral pH, the ethylamino group is protonated (FXE⁺), binding strongly to the negatively charged sulfonic acid group (SO₃⁻) of the sorbent.

Interaction_Model

Experimental Protocol: Mixed-Mode SPE for Fluorexetamine

This protocol provides a general methodology for extracting Fluorexetamine from a biological matrix (e.g., urine, plasma) using a mixed-mode cation exchange cartridge. Optimization may be required based on the specific matrix and analytical instrumentation.

SPE_Workflow

Methodology Details:
  • Sample Pre-treatment:

    • For urine/plasma samples, perform hydrolysis if targeting glucuronidated metabolites.[12]

    • Centrifuge the sample to remove particulates.

    • Dilute the sample 1:1 (or greater) with an acidic buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.0) to ensure the analyte is protonated and to reduce matrix viscosity.

  • SPE Cartridge Conditioning:

    • Select a mixed-mode cation exchange cartridge (e.g., 30 mg / 1 mL).

    • Pass 1-2 column volumes of methanol through the cartridge to wet the sorbent and activate the C18 phase.[8] Do not let the sorbent go dry.

  • SPE Cartridge Equilibration:

    • Pass 1-2 column volumes of reagent-grade water, followed by 1-2 column volumes of the acidic loading buffer (e.g., 0.1% formic acid in water). This removes the organic solvent and equilibrates the sorbent to the sample's pH.[8] Do not let the sorbent go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a slow, controlled flow rate (approx. 1 mL/min). A slow flow rate is crucial for efficient retention.[9][11]

  • Washing:

    • Wash 1 (to remove hydrophilic interferences): Wash the cartridge with 1-2 column volumes of the acidic equilibration buffer.

    • Wash 2 (to remove weakly-bound hydrophobic interferences): Wash the cartridge with 1-2 column volumes of a weak organic solvent (e.g., 5-20% methanol in water). This step should be carefully optimized to avoid premature elution of Fluorexetamine.

  • Elution:

    • Elute the Fluorexetamine with 1-2 column volumes of a basic organic solvent (e.g., 2-5% ammonium hydroxide in methanol). The basic pH neutralizes the charge on the ethylamino group, disrupting its ionic bond with the sorbent, while the high organic content disrupts the hydrophobic interactions.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a solvent compatible with your analytical system (e.g., mobile phase for LC-MS).

References

Mitigating matrix effects in LC-MS/MS analysis of Fluorexetamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Fluorexetamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the LC-MS/MS analysis of Fluorexetamine?

A1: The main challenges stem from Fluorexetamine being a novel psychoactive substance (NPS). These challenges include the limited availability of comprehensive public validation data, the presence of positional isomers which can be difficult to distinguish, and the susceptibility to matrix effects in complex biological samples.[1][2] Isomers like 2'-Fluoro-2-oxo-PCE (2-FXE) and 4'-Fluoro-2-oxo-PCE (4-FXE) have the same molecular weight and similar fragmentation patterns, making chromatographic separation essential for accurate identification.[2]

Q2: Which ionization mode is recommended for Fluorexetamine analysis?

A2: Positive ion mode (ESI+) is recommended. The ethylamino group in Fluorexetamine is readily protonated, resulting in a strong signal for the protonated molecular ion [M+H]⁺.[3]

Q3: Why is a stable isotope-labeled internal standard (SIL-IS) crucial for this analysis?

A3: A SIL-IS, such as Fluorexetamine-d5, is highly recommended to compensate for matrix effects.[4] Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it experiences similar ionization suppression or enhancement, allowing for more accurate and precise quantification.[5]

Q4: Can I distinguish Fluorexetamine from its isomers by mass spectrometry alone?

A4: Relying solely on mass spectrometry is not recommended for unambiguous identification of Fluorexetamine isomers.[2] While there may be subtle differences in the relative abundance of certain fragment ions, these can be influenced by instrument parameters.[2] Optimized chromatographic separation is essential for reliable differentiation.[2]

Q5: What is a potential metabolite of Fluorexetamine to be aware of?

A5: A potential N-dealkylated metabolite of Fluorexetamine is 3-fluoro Deschloronorketamine. This is formed by the removal of the ethyl group. The protonated molecule [M+H]+ would have an m/z of approximately 208.11.[4]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the LC-MS/MS analysis of Fluorexetamine.

Problem: Low or no signal intensity for Fluorexetamine.

  • Possible Cause: Inefficient ionization or significant ion suppression.

  • Solution:

    • Verify Instrument Settings: Ensure the mass spectrometer is in positive ion mode (ESI+) and the correct m/z for the [M+H]⁺ ion (236.1445) is being monitored.[3]

    • Optimize Ion Source Parameters: Infuse a standard solution of Fluorexetamine (e.g., 1-5 µg/mL) to optimize parameters such as capillary voltage, nebulizer gas pressure, and drying gas flow and temperature.[3]

    • Assess Sample Preparation: High salt concentrations or other matrix components can suppress the ESI signal.[3] Employ robust sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to effectively remove interfering substances.[4]

    • Evaluate Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram. Adjust the chromatographic gradient to elute Fluorexetamine in a region with minimal suppression.[6]

Problem: Poor peak shape (e.g., tailing, splitting, or broadening).

  • Possible Cause: Column contamination, inappropriate mobile phase, or column degradation.

  • Solution:

    • Column Care: Use a guard column and ensure proper sample cleanup to prevent contamination of the analytical column.[7]

    • Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analysis of an amine-containing compound. Using a volatile acid like 0.1% formic acid is common.[8]

    • Gradient Optimization: Adjust the mobile phase gradient to ensure proper focusing of the analyte on the column and symmetrical peak elution.[2]

Problem: Inconsistent retention times.

  • Possible Cause: Issues with the LC system, such as pump malfunction, leaks, or changes in mobile phase composition.[7]

  • Solution:

    • System Check: Check the LC system for leaks and ensure the pumps are delivering a stable and consistent flow rate.[3]

    • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is properly degassed.

    • Column Equilibration: Ensure the column is adequately equilibrated between injections.

Problem: High background noise or unexpected peaks.

  • Possible Cause: Contamination from solvents, reagents, sample matrix, or carryover from previous injections.[3]

  • Solution:

    • Use High-Purity Reagents: Always use LC-MS grade solvents and reagents.[3]

    • Improve Sample Cleanup: Enhance your sample preparation method to remove more matrix components.

    • Injector Cleaning: Flush the sample injection system between runs to minimize carryover.[7] A robust needle wash protocol is essential.

Mitigating Matrix Effects

Matrix effects, caused by co-eluting endogenous components from the biological sample, can suppress or enhance the ionization of Fluorexetamine, leading to inaccurate quantification.[5] Here are strategies to mitigate these effects:

  • Effective Sample Preparation: The goal is to remove interfering substances while efficiently recovering the analyte.[1]

    • Solid-Phase Extraction (SPE): Offers high selectivity and can effectively remove phospholipids (B1166683) and other interfering components.[9][10]

    • Liquid-Liquid Extraction (LLE): A common technique that can be optimized by adjusting solvent and pH.[4]

    • Protein Precipitation (PPT): A simpler method, but may be less effective at removing non-protein matrix components.[11]

  • Chromatographic Separation: Optimize the LC method to separate Fluorexetamine from matrix components that cause ion suppression.

    • Gradient Modification: Adjust the gradient slope to improve the resolution between the analyte and interfering peaks.[2]

    • Column Chemistry: Using a different column chemistry (e.g., biphenyl (B1667301) instead of C18) may provide different selectivity and better separation from matrix interferences.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[5] Fluorexetamine-d5 is an appropriate SIL-IS.

Quantitative Data on Matrix Effects for Analogous Compounds

Since specific quantitative data for Fluorexetamine is limited, the following table summarizes matrix effect and recovery data from studies on the structurally related compound Fluoxetine (B1211875) and the functionally similar compound Ketamine. This data serves as a benchmark for what can be expected from a well-developed method.

CompoundMatrixSample PrepParameterValueReference
Fluoxetine Human PlasmaProtein PrecipitationMatrix EffectCV% < 15, Accuracy% < 15[4]
Fluoxetine Human PlasmaAutomated SPERecovery63.04% - 79.39%[12]
Ketamine Human Breast MilkProtein PrecipitationMatrix Effect95.2% - 122.6%[10]
Norketamine Human Breast MilkProtein PrecipitationMatrix Effect95.2% - 122.6%[10]
Ketamine HairMISPEIon Suppression-6.8%[13]
Norketamine HairMISPEIon Enhancement+0.2%[13]
NPS Mix Whole Blood/UrineSPEIon Suppression/EnhancementDid not exceed 25%[1]

Note: The "Matrix Effect" value for Ketamine and Norketamine represents the response of the analyte in the matrix compared to a neat solution. Values close to 100% indicate minimal matrix effect.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Fluorexetamine in Whole Blood

This protocol is adapted from a validated method for Fluorexetamine.[9]

  • Sample Pre-treatment:

    • To 1 mL of whole blood, add 20 µL of internal standard solution (Fluorexetamine-d5, 1 µg/mL).

    • Vortex for 10 seconds.

    • Add 2 mL of 0.1 M phosphate (B84403) buffer (pH 6.0) and vortex.

    • Centrifuge at 3000 rpm for 10 minutes.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode SPE cartridge sequentially with 2 mL of methanol (B129727) and 2 mL of deionized water.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 2 mL of deionized water.

    • Wash the cartridge with 2 mL of 20% methanol in water.

  • Elution:

    • Elute Fluorexetamine from the cartridge with 2 mL of an appropriate elution solvent (e.g., a mixture of methanol and ammonium (B1175870) hydroxide).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: LC-MS/MS Analysis of Fluorexetamine

This protocol is based on a method developed by the Center for Forensic Science Research & Education for NPS screening.[4][14]

LC Parameters:

  • Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) or equivalent.[4][14]

  • Mobile Phase A: 10 mM Ammonium formate (B1220265) in water with 0.1% formic acid.[4]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.[14]

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.[9]

  • Injection Volume: 10 µL.[14]

MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Precursor Ion (Q1): m/z 236.14.[3]

  • Product Ions (Q3): Optimize by infusing a standard. Common transitions for similar compounds should be used as a starting point.

  • Collision Energy: Optimize for each transition to achieve maximum signal intensity.

Visualizations

experimental_workflow cluster_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis sample 1. Whole Blood Sample + IS (Fluorexetamine-d5) buffer 2. Add Buffer & Centrifuge sample->buffer load 3. Load Supernatant onto Conditioned SPE Cartridge buffer->load wash 4. Wash Cartridge (Water & 20% MeOH) load->wash elute 5. Elute Analyte wash->elute dry 6. Evaporate & Reconstitute elute->dry inject 7. Inject Sample dry->inject separate 8. Chromatographic Separation (C18 Column) inject->separate ionize 9. Ionization (ESI+) separate->ionize detect 10. MS/MS Detection (MRM Mode) ionize->detect data 11. Data Analysis detect->data

Caption: Experimental workflow for Fluorexetamine analysis.

troubleshooting_workflow cluster_lc LC System Checks cluster_ms MS System Checks cluster_method Method Optimization start Issue Encountered (e.g., Low Signal) check_flow Check Flow Rate & Pressure start->check_flow check_mode Verify Ionization Mode (ESI+) start->check_mode improve_cleanup Enhance Sample Preparation (SPE/LLE) start->improve_cleanup check_mobile Inspect Mobile Phase (Freshness, pH) check_flow->check_mobile check_column Evaluate Column Performance check_mobile->check_column end Problem Resolved check_column->end check_tune Check Tuning & Calibration check_mode->check_tune optimize_source Optimize Source Parameters check_tune->optimize_source optimize_source->end adjust_gradient Modify LC Gradient for Separation improve_cleanup->adjust_gradient use_sil_is Implement SIL-IS (Fluorexetamine-d5) adjust_gradient->use_sil_is use_sil_is->end

Caption: Troubleshooting decision workflow for LC-MS/MS analysis.

References

Fluorexetamine Hydrochloride Stability Testing: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting stability testing of Fluorexetamine Hydrochloride under ICH guidelines.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound stability studies under ICH Q1A(R2)?

A1: According to ICH Q1A(R2) guidelines, the choice of long-term storage conditions is at the discretion of the applicant and is primarily based on the climatic zones for which the drug product is intended.[1][2] For climatic zones I and II, which include Europe, the USA, and Japan, the recommended long-term storage conditions are either 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[1][2][3] The selection should be justified based on the intended market.

Q2: How frequently should samples be tested during long-term and accelerated stability studies?

A2: For long-term studies, the testing frequency should be sufficient to establish the stability profile of the drug substance. A typical schedule involves testing every 3 months for the first year, every 6 months for the second year, and annually thereafter.[2][3] For accelerated studies, a minimum of three time points, including the initial (0 months), midpoint (e.g., 3 months), and final time points (6 months), is recommended.[2][3]

Q3: What constitutes a "significant change" during stability testing according to ICH guidelines?

A3: A "significant change" for a drug substance is generally defined as a failure to meet its specification. For a drug product, it can include a 5% change in assay from its initial value, any degradation product exceeding its acceptance criterion, failure to meet acceptance criteria for appearance, physical attributes, and functionality tests (e.g., color, phase separation, resuspendibility, caking, hardness), or failure to meet acceptance criteria for pH or dissolution.

Q4: Is photostability testing mandatory for this compound?

A4: Yes, photostability testing is an integral part of stress testing under ICH Q1B guidelines. It should be conducted on at least one primary batch of the drug substance. The testing exposes the sample to a minimum of 1.2 million lux hours and 200 watt hours per square meter of near-ultraviolet light. The purpose is to assess the potential for degradation upon exposure to light.

Q5: What are the common degradation pathways for arylcyclohexylamines like Fluorexetamine?

A5: While specific degradation pathways for Fluorexetamine are not extensively published, related arylcyclohexylamines can undergo degradation through hydrolysis, oxidation, and photolysis. Potential degradation could involve modification of the cyclohexanone (B45756) ring, cleavage of the ethylamino side chain, or alterations to the fluorophenyl group. Forced degradation studies are crucial to identify these potential pathways.[4][5]

Troubleshooting Guide

Issue 1: Unexpected peaks are observed in the chromatogram during the analysis of stability samples.

  • Possible Cause 1: Contamination. The unexpected peaks could be due to contamination from solvents, glassware, or the HPLC system itself.

    • Troubleshooting Step: Analyze a blank (mobile phase) injection to check for system contamination. Ensure all glassware is thoroughly cleaned and use high-purity solvents.

  • Possible Cause 2: Degradation Products. The peaks may represent degradation products of this compound.

    • Troubleshooting Step: Compare the chromatograms of stressed samples (from forced degradation studies) with those of the stability samples. If the peaks match, you are likely observing degradation products. Further characterization using techniques like LC-MS/MS would be required for structural elucidation.[4]

  • Possible Cause 3: Interaction with Excipients. If analyzing a drug product, the new peaks could result from an interaction between Fluorexetamine and the excipients.

    • Troubleshooting Step: Analyze placebo samples (formulation without the active pharmaceutical ingredient) stored under the same stability conditions to see if the peaks are present.

Issue 2: The assay value for this compound shows high variability between time points.

  • Possible Cause 1: Analytical Method Variability. The analytical method may not be robust or repeatable.

    • Troubleshooting Step: Perform a method validation or verification to assess the precision, accuracy, and robustness of the analytical method. Ensure the system suitability criteria are met during each analytical run.

  • Possible Cause 2: Sample Inhomogeneity. The drug substance or product may not be homogeneous.

    • Troubleshooting Step: Ensure proper mixing and sampling procedures are in place. For solid samples, ensure adequate blending before sampling.

  • Possible Cause 3: Inconsistent Sample Preparation. Variations in the sample preparation procedure can lead to inconsistent results.

    • Troubleshooting Step: Review and standardize the sample preparation protocol. Ensure all analysts are following the same procedure precisely.

Issue 3: Accelerated stability studies show significant degradation, but long-term studies do not.

  • Possible Cause: High Activation Energy for Degradation. The degradation reaction may have a high activation energy, meaning it is significantly accelerated at higher temperatures but proceeds very slowly at the long-term storage temperature.

    • Interpretation: This is a common scenario and highlights the purpose of accelerated testing. The data suggests that the drug substance or product is sensitive to temperature. The shelf-life or retest period should be established based on the long-term stability data.[6] Extrapolation beyond the long-term data may not be appropriate in this case.

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionReagent/ConditionDurationTemperature% Degradation (Hypothetical)Major Degradation Products (Hypothetical)
Acid Hydrolysis0.1 M HCl48 hours60°C15%Degradant A, Degradant B
Base Hydrolysis0.1 M NaOH48 hours60°C8%Degradant C
Oxidation3% H₂O₂24 hoursRoom Temp22%Degradant D, Degradant E
Thermal DegradationDry Heat7 days80°C5%Degradant F
PhotodegradationICH Q1B conditions--12%Degradant G

Table 2: Recommended Stability Testing Conditions and Frequency for this compound

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Hydrolysis

  • Sample Preparation: Prepare a stock solution of this compound in methanol (B129727) (e.g., 1 mg/mL).

  • Stress Condition: Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid in a suitable container.

  • Incubation: Keep the mixture at 60°C for up to 48 hours.

  • Time Points: Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Neutralization: Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide.

  • Analysis: Dilute the neutralized samples with the mobile phase to a suitable concentration and analyze by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometric (MS) detector.[4]

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and a suitable buffer (e.g., phosphate (B84403) buffer, pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detector Wavelength: Determined by the UV spectrum of this compound (e.g., 227 nm, as seen for similar compounds).[7]

  • Column Temperature: 30°C.

  • Method Validation: The method should be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.

Mandatory Visualizations

Stability_Testing_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase start Define Stability Protocol select_batches Select Primary Batches (min. 3) start->select_batches define_tests Define Test Parameters & Acceptance Criteria select_batches->define_tests initial_testing Initial Testing (T=0) define_tests->initial_testing storage Place Samples in Stability Chambers initial_testing->storage pull_samples Pull Samples at Time Points storage->pull_samples Long-term, Accelerated analyze_samples Analyze Samples using Validated Method pull_samples->analyze_samples data_analysis Analyze Data & Assess Trends analyze_samples->data_analysis significant_change Significant Change? data_analysis->significant_change intermediate_testing Conduct Intermediate Testing significant_change->intermediate_testing Yes establish_shelf_life Establish Retest Period / Shelf Life significant_change->establish_shelf_life No intermediate_testing->establish_shelf_life report Generate Stability Report establish_shelf_life->report

Caption: Workflow for a typical stability study of Fluorexetamine HCl.

Forced_Degradation_Pathway cluster_stress Stress Conditions cluster_degradants Potential Degradation Products substance Fluorexetamine HCl acid Acid Hydrolysis (0.1 M HCl, 60°C) substance->acid base Base Hydrolysis (0.1 M NaOH, 60°C) substance->base oxidation Oxidation (3% H2O2) substance->oxidation thermal Thermal (80°C) substance->thermal photo Photolytic (ICH Q1B) substance->photo degA Degradant A acid->degA degB Degradant B acid->degB degC Degradant C base->degC degD Degradant D oxidation->degD degE Degradant E oxidation->degE degF Degradant F thermal->degF degG Degradant G photo->degG

Caption: Logical relationships in forced degradation studies.

References

Forced degradation studies of Fluorexetamine HCl (acid, base, oxidative)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals conducting forced degradation studies on Fluoxetine (B1211875) Hydrochloride (HCl) under acidic, basic, and oxidative stress conditions.

Frequently Asked Questions (FAQs)

Q1: Why are forced degradation studies necessary for Fluoxetine HCl?

Forced degradation studies, or stress testing, are a critical component of the drug development process as mandated by regulatory bodies like the International Conference on Harmonisation (ICH).[1][2][3] These studies help to:

  • Elucidate the intrinsic stability of the drug substance.[2]

  • Identify potential degradation products and establish degradation pathways.[1]

  • Develop and validate stability-indicating analytical methods that can effectively separate the drug from its degradation products.[2][3]

  • Inform decisions on formulation development, packaging, and storage conditions.[1]

Q2: What are the typical conditions for forced degradation of Fluoxetine HCl?

Forced degradation of Fluoxetine HCl typically involves subjecting the drug substance to acidic, basic, and oxidative conditions.[4][5][6] Common stress conditions include:

  • Acid Hydrolysis: Treatment with hydrochloric acid (e.g., 0.1N to 5M HCl) at elevated temperatures (e.g., 80°C).[2][5][7]

  • Base Hydrolysis: Treatment with sodium hydroxide (B78521) (e.g., 0.1N to 2M NaOH) at elevated temperatures.[2][5][6]

  • Oxidative Degradation: Treatment with hydrogen peroxide (e.g., 3% to 30% H₂O₂) at room temperature or elevated temperatures.[2][5][6]

Q3: What are the major degradation products of Fluoxetine HCl under these stress conditions?

Under acidic stress, Fluoxetine HCl can degrade to form α-[2-(methylamino) ethyl] benzene (B151609) methanol (B129727) and p-trifluoromethylphenol.[2][8][9] The primary degradation pathway involves the hydrolysis of the ether linkage.[7] Under oxidative conditions, N-oxidation is a possible degradation route.

Q4: What analytical techniques are most suitable for analyzing the results of forced degradation studies of Fluoxetine HCl?

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) with UV or photodiode array (PDA) detection are the most common and effective techniques for separating and quantifying Fluoxetine HCl and its degradation products.[2][3][4][7] These methods offer the necessary resolution and sensitivity to develop a stability-indicating assay.

Troubleshooting Guides

Issue 1: Inconsistent or No Degradation Observed
Potential Cause Troubleshooting Step
Insufficient Stress Condition: The concentration of the stressor (acid, base, or oxidant), temperature, or duration of the study may be too low.Gradually increase the severity of the stress conditions. For example, increase the concentration of the acid/base, raise the reaction temperature, or extend the duration of the study.[10] It is recommended to aim for 20-80% degradation.[2]
Incorrect Sample Preparation: Errors in weighing the sample, diluting the stressor, or preparing the final solution can lead to inaccurate results.Double-check all calculations and measurements. Ensure the drug substance is fully dissolved before initiating the stress study.
Drug Substance is Highly Stable: Fluoxetine HCl might be inherently stable under the applied conditions.If increasing the stress conditions does not lead to degradation, document the stability of the molecule under those specific parameters. The ICH guidelines acknowledge that some drug substances are remarkably stable.[1]
Issue 2: Poor Chromatographic Resolution
Potential Cause Troubleshooting Step
Inappropriate HPLC/UPLC Method: The mobile phase composition, column type, or gradient program may not be optimized for separating the parent drug from its degradation products.Modify the mobile phase composition (e.g., adjust the pH or the ratio of organic solvent to buffer).[7] Experiment with different column chemistries (e.g., C18, C8).[4] Optimize the gradient elution program to improve the separation of closely eluting peaks.
Co-elution of Degradation Products: Multiple degradation products may have similar retention times.Adjusting the mobile phase pH can alter the ionization state of the analytes and improve separation.[7] A change in the organic modifier (e.g., acetonitrile (B52724) to methanol) or the use of a different buffer system can also be effective.
Peak Tailing or Fronting: This can be caused by column overload, secondary interactions with the stationary phase, or issues with the mobile phase.Reduce the injection volume or sample concentration. Ensure the mobile phase pH is appropriate for the analyte's pKa. Use a high-purity silica (B1680970) column.
Issue 3: Appearance of Extraneous Peaks
Potential Cause Troubleshooting Step
Contamination: Impurities in the solvents, reagents, or glassware can introduce extraneous peaks.Use HPLC-grade solvents and high-purity reagents. Ensure all glassware is thoroughly cleaned. Run a blank injection (mobile phase only) to identify any system-related peaks.
Secondary Degradation: Over-stressing the sample can lead to the formation of secondary degradation products, which may not be relevant to the drug's stability under normal storage conditions.Reduce the severity of the stress conditions to achieve the target degradation range (20-80%).[2] Analyze samples at different time points to monitor the formation of degradants.
Interaction with Excipients (for drug product studies): Excipients in the formulation may degrade or interact with the drug substance.Analyze a placebo formulation under the same stress conditions to identify any peaks originating from the excipients.

Experimental Protocols

Acid Degradation Protocol
  • Preparation of Stock Solution: Accurately weigh and dissolve a suitable amount of Fluoxetine HCl in methanol to obtain a stock solution of 1 mg/mL.

  • Stress Condition: Transfer a known volume of the stock solution to a volumetric flask and add an equal volume of 0.1N HCl.

  • Heating: Heat the solution at 80°C for 12 hours in a water bath or oven.[2]

  • Neutralization: After the specified time, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1N NaOH.

  • Dilution: Dilute the neutralized solution with the mobile phase to a final concentration suitable for HPLC/UPLC analysis.

  • Analysis: Inject the sample into the HPLC/UPLC system and analyze the chromatogram for the parent drug and any degradation products.

Base Degradation Protocol
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Fluoxetine HCl in methanol.

  • Stress Condition: Transfer a known volume of the stock solution to a volumetric flask and add an equal volume of 0.1N NaOH.

  • Heating: Heat the solution at 80°C for a specified period (e.g., 12 hours).[2]

  • Neutralization: After heating, cool the solution and neutralize it with 0.1N HCl.

  • Dilution: Dilute the neutralized solution with the mobile phase to the desired concentration.

  • Analysis: Analyze the sample using a validated stability-indicating HPLC/UPLC method.

Oxidative Degradation Protocol
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Fluoxetine HCl in methanol.

  • Stress Condition: Transfer a known volume of the stock solution to a volumetric flask and add an equal volume of 3% H₂O₂.

  • Incubation: Keep the solution at room temperature for 24 hours.[2]

  • Dilution: Dilute the sample with the mobile phase to the target concentration for analysis.

  • Analysis: Inject the sample into the HPLC/UPLC system and monitor for degradation.

Data Presentation

Table 1: Summary of Forced Degradation Studies of Fluoxetine HCl

Stress ConditionReagentTemperatureDuration% Degradation (Approx.)Major Degradation ProductsReference
Acid Hydrolysis 0.1N HCl80°C12 h~15%α-[2-(methylamino) ethyl] benzene methanol, p-trifluoromethylphenol[2]
Base Hydrolysis 0.1N NaOH80°C12 hSignificant DegradationNot specified[2]
Oxidative 3% H₂O₂Room Temp24 h>60%Not specified[2]
Acid Hydrolysis 5M HClReflux2 hSignificant DegradationN-methyl-3-hydroxy-3-phenylpropylamine, α,α,α-Trifluorotoluene[7]

Note: The percentage of degradation can vary depending on the specific experimental conditions and the analytical method used.

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_post_stress Post-Stress Processing cluster_analysis Analysis start Start: Fluoxetine HCl Drug Substance stock Prepare Stock Solution (1 mg/mL in Methanol) start->stock acid Acid Hydrolysis (0.1N HCl, 80°C, 12h) stock->acid base Base Hydrolysis (0.1N NaOH, 80°C, 12h) stock->base oxidative Oxidative Degradation (3% H2O2, RT, 24h) stock->oxidative neutralize_acid Neutralize with NaOH acid->neutralize_acid neutralize_base Neutralize with HCl base->neutralize_base dilute Dilute with Mobile Phase oxidative->dilute neutralize_acid->dilute neutralize_base->dilute hplc HPLC/UPLC Analysis dilute->hplc data Data Interpretation & Reporting hplc->data

Caption: Experimental Workflow for Forced Degradation Studies.

Troubleshooting_Logic cluster_issue Identify the Issue cluster_cause_no_deg Potential Causes cluster_cause_res Potential Causes cluster_cause_peaks Potential Causes cluster_solution Corrective Actions start Start: Unexpected Result no_degradation No/Low Degradation start->no_degradation poor_resolution Poor Resolution start->poor_resolution extra_peaks Extra Peaks start->extra_peaks cause1a Insufficient Stress no_degradation->cause1a cause1b Prep Error no_degradation->cause1b cause1c High Stability no_degradation->cause1c cause2a Method Not Optimized poor_resolution->cause2a cause2b Co-elution poor_resolution->cause2b cause3a Contamination extra_peaks->cause3a cause3b Secondary Degradation extra_peaks->cause3b solution1a Increase Stress Severity cause1a->solution1a solution1b Verify Prep cause1b->solution1b solution2a Optimize HPLC Method cause2a->solution2a cause2b->solution2a solution3a Run Blanks cause3a->solution3a solution3b Reduce Stress cause3b->solution3b

Caption: Troubleshooting Logic for Forced Degradation Experiments.

References

Technical Support Center: Identification of Fluorexetamine Hydrochloride Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying the degradation products of Fluorexetamine Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected peaks in our HPLC chromatogram during the analysis of a this compound sample. What could be the cause?

A1: Unexpected peaks in your chromatogram are likely indicative of degradation products or impurities. Fluorexetamine, as an arylcyclohexylamine, can degrade under various conditions. To identify the source of these peaks, a forced degradation study is recommended.[1][2][3] This involves subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, and photolysis to intentionally generate degradation products.[1][3] By comparing the chromatograms of the stressed samples with that of an unstressed sample, you can confirm if the unknown peaks are indeed degradants.

Q2: What are the most suitable analytical techniques for identifying and quantifying Fluorexetamine and its degradation products?

A2: High-Performance Liquid Chromatography (HPLC) coupled with UV and/or Mass Spectrometric (MS) detection is considered the gold standard for stability studies of compounds like Fluorexetamine.[1][4][5] A reversed-phase C18 column is commonly used for separation.[1] For definitive identification of degradation products, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is highly recommended due to its superior sensitivity and selectivity.[6] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but may require derivatization of the analytes.[1]

Q3: We are developing a stability-indicating HPLC method. What are the key validation parameters we should consider?

A3: A stability-indicating method must be validated to ensure it is accurate, precise, and specific for the intended purpose. According to ICH guidelines, key validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5] Forced degradation studies are crucial for demonstrating specificity.[3]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[5][6]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[5][6]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5][6]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5][6]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Q4: Are there any known isomers of Fluorexetamine that we should be aware of during our analysis?

A4: Yes, it is crucial to be aware of positional isomers of Fluorexetamine, such as 2'-fluoro-2-oxo-PCE (also known as CanKet or 2-FXE).[7] There have been instances where samples of Fluorexetamine were later identified as its isomer.[7] Therefore, your analytical method must be able to separate Fluorexetamine (3'-fluoro-2-oxo-PCE) from its potential isomers to ensure accurate identification and quantification.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Poor peak shape or resolution in HPLC. Inappropriate mobile phase composition or pH.Optimize the mobile phase. For arylcyclohexylamines, a mobile phase consisting of a mixture of an aqueous buffer (e.g., K2HPO4) and an organic solvent (e.g., acetonitrile) is often effective.[8][9] Adjusting the pH can also improve peak shape.
Column degradation.Use a guard column and ensure proper mobile phase filtration. If the column is old or has been subjected to harsh conditions, replace it.
Inconsistent retention times. Fluctuation in column temperature.Use a column oven to maintain a consistent temperature.
Inconsistent mobile phase preparation.Ensure the mobile phase is prepared fresh daily and is properly degassed.[8]
Difficulty in identifying degradation products by MS. Low abundance of the degradant.Concentrate the sample or use a more sensitive mass spectrometer.
Complex fragmentation pattern.Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements, which can help in elucidating the elemental composition of the degradation products.

Summary of Forced Degradation Conditions

The following table summarizes typical stress conditions used in forced degradation studies for arylcyclohexylamines like this compound. The extent of degradation is generally targeted to be between 5-20%.[10]

Stress Condition Reagent/Condition Typical Duration Potential Degradation Pathway
Acid Hydrolysis 0.1 M to 1 M HCl at 60-80°C10 min to 48 hoursHydrolysis of the amide bond (if present in a related analogue) or other acid-labile groups.[1][8][11]
Base Hydrolysis 0.1 M to 2 M NaOH at 60-80°C40 min to 48 hoursHydrolysis of the amide bond (if present in a related analogue) or other base-labile groups.[1][8]
Oxidation 3% to 10% H₂O₂ at room temperature or 80°C30 min to 48 hoursOxidation of the amine or other susceptible functional groups.[1][8]
Thermal Degradation Dry heat (e.g., 80°C)Up to several daysThermolytic decomposition.[8]
Photodegradation Exposure to UV and/or visible lightVariesPhotolytic cleavage of bonds.[8]

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.[1]

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the mixture at 80°C for 2 hours. Withdraw samples at appropriate time points, cool, neutralize with 1 M NaOH, and dilute with the mobile phase before injection.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the mixture at 80°C for 2 hours. Withdraw samples at appropriate time points, cool, neutralize with 1 M HCl, and dilute with the mobile phase before injection.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 10% H₂O₂. Store the mixture at room temperature for 24 hours, protected from light.

  • Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the same concentration as the stressed samples.

Protocol 2: Stability-Indicating HPLC-UV Method
  • Column: Nova-Pak CN column (150×3.9 mm, 4 μm) or equivalent C18 column.[8]

  • Mobile Phase: A mixture of 50 mM K₂HPO₄ (pH 7.0) and acetonitrile (B52724) (60:40, v/v).[8][9]

  • Flow Rate: 1 mL/min.[8]

  • Detection Wavelength: 235 nm.[8]

  • Injection Volume: 20 μL.

  • Column Temperature: 30°C.

Visualizations

G Experimental Workflow for Forced Degradation Study cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Fluorexetamine HCl Stock Solution (1 mg/mL) acid Acid Hydrolysis (1M HCl, 80°C) stock->acid base Base Hydrolysis (1M NaOH, 80°C) stock->base oxide Oxidative Degradation (10% H₂O₂, RT) stock->oxide thermal Thermal Degradation (80°C) stock->thermal photo Photodegradation (UV/Vis Light) stock->photo hplc HPLC-UV/MS Analysis acid->hplc base->hplc oxide->hplc thermal->hplc photo->hplc identification Identification and Characterization of Degradation Products hplc->identification

Caption: Workflow for a forced degradation study of Fluorexetamine HCl.

G Potential Degradation Pathway of Fluorexetamine cluster_degradation Potential Degradation Products fluorexetamine Fluorexetamine n_deethylation N-deethyl Fluorexetamine fluorexetamine->n_deethylation N-dealkylation hydroxylation Hydroxylated Metabolites fluorexetamine->hydroxylation Hydroxylation ring_opening Cyclohexane Ring Opening fluorexetamine->ring_opening Hydrolysis other Other Oxidative Products fluorexetamine->other Oxidation

Caption: A potential degradation pathway for Fluorexetamine.

References

Improving peak shape and resolution for Fluorexetamine in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of Fluorexetamine, with a focus on improving peak shape and resolution.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic issues encountered during Fluorexetamine analysis?

A1: The most frequent challenges in the chromatographic analysis of Fluorexetamine include peak tailing, poor resolution between enantiomers or from matrix components, peak broadening, and inconsistent retention times. These issues can compromise the accuracy and precision of quantification.

Q2: Why is peak tailing a common problem for Fluorexetamine, and how can it be minimized?

A2: Peak tailing for basic compounds like Fluorexetamine often results from secondary interactions between the analyte's amine groups and acidic residual silanol (B1196071) groups on the surface of silica-based stationary phases.[1][2] To minimize tailing, consider the following:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH (typically to ≤ 3) protonates the silanol groups, reducing their interaction with the protonated basic analyte.[2][3]

  • Use of End-Capped Columns: Employing modern, high-purity, end-capped silica (B1680970) columns (Type B) can significantly reduce the number of available silanol groups.[2]

  • Mobile Phase Additives: Incorporating a competing base, such as triethylamine (B128534) (TEA), into the mobile phase can mask the active silanol sites.[4]

  • Lower Analyte Concentration: High sample loads can saturate the stationary phase, leading to tailing. Reducing the injection volume or diluting the sample may improve peak shape.[5]

Q3: How can I improve the resolution between Fluorexetamine enantiomers?

A3: Achieving enantiomeric separation of Fluorexetamine, a chiral compound, requires a chiral stationary phase (CSP) or a chiral mobile phase additive. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective for separating the enantiomers of the structurally similar compound, Fluoxetine (B1211875), and are a good starting point for Fluorexetamine.[6] Optimization of the mobile phase composition (e.g., the ratio of hexane/isopropyl alcohol/diethylamine) and temperature is crucial for achieving baseline resolution.[7]

Q4: What are the key parameters to consider when developing a robust HPLC method for Fluorexetamine?

A4: For robust method development, focus on:

  • Column Selection: A C18 or a polar-embedded column is a common choice for achiral separations. For chiral separations, a polysaccharide-based CSP is recommended.[6][8]

  • Mobile Phase Composition: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer is typical. The pH of the buffer is a critical parameter for controlling retention and peak shape of ionizable compounds like Fluorexetamine.[9][10]

  • Flow Rate: Optimizing the flow rate can improve efficiency and resolution, though it may also affect analysis time and backpressure.[8]

  • Column Temperature: Maintaining a consistent and optimized column temperature can enhance reproducibility and may improve peak shape and resolution.[8]

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing, Fronting, Broadening)
Symptom Potential Cause Recommended Solution
Peak Tailing Secondary interactions with residual silanols.Lower mobile phase pH to ~2-3; use an end-capped column; add a competing base like triethylamine to the mobile phase.[3][4][5]
Column overload.Reduce injection volume or sample concentration.[5]
Mismatch between sample solvent and mobile phase.Dissolve the sample in the initial mobile phase composition.
Peak Fronting Column overload.Decrease the amount of sample injected onto the column.
Incompatible injection solvent.Ensure the injection solvent is weaker than or the same as the mobile phase.[10]
Peak Broadening Column degradation or contamination.Flush the column with a strong solvent; if the problem persists, replace the column.[11]
Excessive extra-column volume.Use shorter, narrower internal diameter tubing and ensure all fittings are secure.[5]
Inadequate mobile phase degassing.Degas the mobile phase to prevent the formation of bubbles in the system.[12]
Problem 2: Poor Resolution
Symptom Potential Cause Recommended Solution
Co-eluting Peaks (Achiral) Suboptimal mobile phase composition.Adjust the organic solvent to water/buffer ratio; modify the mobile phase pH to alter the selectivity for ionizable compounds.[9][13]
Inappropriate stationary phase.Select a column with a different selectivity (e.g., a phenyl-hexyl or polar-embedded phase instead of C18).
Gradient is too steep.Decrease the gradient slope to allow more time for separation.[14]
Poor Enantiomeric Resolution Incorrect chiral stationary phase.Screen different types of CSPs (e.g., cellulose-based vs. amylose-based).[6]
Suboptimal mobile phase for chiral separation.Optimize the mobile phase composition, including the type and concentration of the organic modifier and any additives.[7]
Column temperature not optimized.Vary the column temperature, as it can significantly impact chiral recognition.[15]

Quantitative Data Summary

Table 1: Achiral HPLC Method Parameters for Fluoxetine (as an analogue for Fluorexetamine)

ParameterCondition 1Condition 2Condition 3
Stationary Phase Gemini-C18 (150 x 4.6 mm, 3.0 µm)[16]Reverse Phase Column[17][18]C18[19]
Mobile Phase Gradient of triethylamine, methanol, and water[16]Isocratic: Methanol and 10 mM ammonium (B1175870) formate (B1220265) (pH acidified with formic acid) (80:20, v/v)[17][18]Methanol:Water (40:60)[19]
Flow Rate 1.0 mL/min[16]0.2 mL/min[17][18]1.0 mL/min[19]
Detection 215 nm[16]MS/MS (m/z 310 > 148)[17][18]UV
Run Time 60 min[16]4 min[17][18]10 min[19]

Table 2: Chiral HPLC Method Parameters for Fluoxetine Enantiomers (as an analogue for Fluorexetamine)

ParameterCondition 1Condition 2
Stationary Phase Dimethylated β-cyclodextrin (250 x 4.6 mm)[15]Dimethylated β-cyclodextrin (250 x 4.6 mm)[15]
Mobile Phase Acetonitrile and pH 4.5 buffer (12.1:87.9)[15]Methanol and pH 3.8 buffer (25.3:74.7)[15]
Flow Rate 1.0 mL/min[15]0.8 mL/min[15]
Column Temperature 35°C[15]20°C[15]
Detection 226 nm[15]226 nm[15]
Resolution 1.81[15]2.22[15]

Experimental Protocols

Protocol 1: General Achiral Analysis of Fluorexetamine by RP-HPLC

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 227 nm or MS/MS.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Protocol 2: Chiral Separation of Fluorexetamine Enantiomers

  • Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak AD or Chiralcel OD).

  • Mobile Phase: A mixture of n-hexane, isopropanol, and diethylamine (B46881) (e.g., 90:10:0.1, v/v/v). The optimal ratio may require empirical determination.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25°C (can be varied to optimize resolution).

  • Injection Volume: 5-20 µL.

  • Detection: UV at 227 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Visual Troubleshooting Workflows

PeakTailingTroubleshooting start Peak Tailing Observed check_pH Is Mobile Phase pH 2-3 units below analyte pKa? start->check_pH adjust_pH Adjust Mobile Phase pH to 2.5-3.0 check_pH->adjust_pH No check_column Is the column end-capped and in good condition? check_pH->check_column Yes adjust_pH->check_column replace_column Use end-capped column or replace old column check_column->replace_column No check_concentration Is sample concentration too high? check_column->check_concentration Yes replace_column->check_concentration dilute_sample Reduce injection volume or dilute sample check_concentration->dilute_sample Yes add_additive Consider adding a competing base (e.g., TEA) check_concentration->add_additive No dilute_sample->add_additive end_good Peak Shape Improved add_additive->end_good

Caption: Troubleshooting workflow for peak tailing.

ResolutionTroubleshooting start Poor Resolution is_chiral Chiral or Achiral Separation? start->is_chiral achiral_path Achiral is_chiral->achiral_path Achiral chiral_path Chiral is_chiral->chiral_path Chiral optimize_mobile_phase Optimize Mobile Phase (Organic %, pH) achiral_path->optimize_mobile_phase optimize_gradient Decrease Gradient Slope optimize_mobile_phase->optimize_gradient change_column Try a column with different selectivity optimize_gradient->change_column end_good Resolution Improved change_column->end_good check_csp Is the Chiral Stationary Phase appropriate? chiral_path->check_csp screen_csps Screen different CSPs (e.g., cellulose, amylose) check_csp->screen_csps No optimize_chiral_mp Optimize Mobile Phase (modifiers, additives) check_csp->optimize_chiral_mp Yes screen_csps->optimize_chiral_mp optimize_temp Optimize Column Temperature optimize_chiral_mp->optimize_temp optimize_temp->end_good

Caption: Troubleshooting workflow for poor resolution.

References

Best practices for long-term storage of Fluorexetamine Hydrochloride solid and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Fluorexetamine Hydrochloride

Disclaimer: This document is intended for researchers, scientists, and drug development professionals for informational purposes only. This compound is a research chemical. All handling, storage, and experiments should be conducted in a controlled laboratory setting by qualified personnel, adhering to all applicable safety regulations and institutional protocols.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid this compound?

A1: For maximal stability, solid this compound should be stored at -20°C.[1] Proper storage is crucial for maintaining the integrity and purity of the compound.[2] The solid material should be kept in a tightly sealed, opaque container to protect it from light and moisture.[2] Storing the compound away from direct sunlight and sources of heat is also a critical practice.[3][4] One supplier indicates a stability of at least four to five years when stored under these conditions.[1][5][6]

Q2: How should I prepare and store solutions of this compound?

A2: The hydrochloride salt form is generally used for research due to its enhanced stability and solubility.[7] this compound is soluble in various organic solvents such as methanol (B129727), ethanol, DMSO, and DMF.[6] For aqueous solutions, Phosphate-Buffered Saline (PBS, pH 7.2) can be used.[6]

For long-term storage, it is recommended to prepare stock solutions in anhydrous organic solvents like methanol or DMSO and store them at -20°C in tightly sealed, amber glass vials to prevent solvent evaporation and photodegradation. One supplier provides the compound as a 1 mg/ml solution in methanol, suggesting its stability in this solvent.[1] Aqueous solutions are generally less stable and should be prepared fresh for experiments. Do not store solutions containing additives.[8]

Q3: What are the primary signs of degradation for this compound?

A3: Visual signs of degradation in the solid form can include changes in color or texture. For solutions, degradation may be indicated by discoloration, cloudiness, or the formation of a precipitate.[8][9] Any change in the physical appearance of the compound or its solutions should be considered a potential indicator of chemical degradation, which can compromise the purity and validity of experimental results.[2][10]

Q4: How does exposure to light, temperature, and humidity affect the stability of this compound?

A4: As with many research chemicals, exposure to environmental factors like light, elevated temperatures, and humidity can accelerate degradation.[2][10]

  • Light: Photodegradation can occur, so storage in amber or opaque containers is essential.[2][11]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including degradation pathways.[2] Storing at the recommended -20°C minimizes this risk.[1] Temperature fluctuations can be more damaging than steady conditions.[2]

  • Humidity: The hydrochloride salt may be hygroscopic. Moisture can lead to hydrolysis or other degradation pathways. Storage in a dry environment, potentially with a desiccant, is advisable.[2]

Summary of Recommended Storage Conditions
FormTemperatureAtmosphereLight ProtectionContainerEst. Stability
Solid -20°C[1]Dry, Inert Gas (Optional)Required (Opaque/Amber)[2]Tightly Sealed Vial≥ 4-5 years[1][6]
Solution (Organic Solvent) -20°CAnhydrousRequired (Amber Glass)Tightly Sealed VialVariable (Months to Years)
Solution (Aqueous Buffer) 2-8°C (Short-term)SterileRequired (Amber Glass)Tightly Sealed VialNot recommended for long-term storage

Troubleshooting Guide

Problem 1: The solid compound has changed color or appears clumpy.

  • Possible Cause: This could indicate degradation or moisture absorption. Many arylcyclohexylamines are sensitive to environmental conditions.[12]

  • Solution:

    • Do not use the compound for sensitive quantitative experiments.

    • If the purity is critical, the material should be re-analyzed using an appropriate analytical technique (e.g., HPLC, LC-MS) to determine its integrity.

    • Review your storage protocol. Ensure the container is sealed properly and stored in a desiccator if necessary to prevent future moisture uptake.[2]

Problem 2: A stored stock solution has become discolored or cloudy.

  • Possible Cause: Discoloration can be a sign of chemical degradation, where the compound breaks down into impurities.[13] Cloudiness or precipitation could result from degradation, the compound falling out of solution due to temperature changes, or solvent evaporation concentrating the solute beyond its solubility limit.[14]

  • Solution:

    • Visually inspect the solution for particulate matter.[8] Do not use any solution that has changed in appearance.[8][9]

    • If the solution was stored in a freezer, allow it to come to room temperature and vortex gently to see if the precipitate redissolves. If it does not, it is likely a degradation product.

    • Prepare a fresh stock solution from solid material that has been properly stored.

Problem 3: I am seeing unexpected or inconsistent results in my experiments.

  • Possible Cause: If you have ruled out other experimental errors, the integrity of your this compound may be compromised. Degradation can lead to a lower effective concentration of the active compound and the presence of impurities with unknown activities.[7]

  • Solution:

    • Verify Purity: Use a stability-indicating analytical method, such as HPLC with UV or MS detection, to check the purity of your solid stock or solution.[15]

    • Prepare Fresh: Always prepare fresh working solutions from a reliable stock for each experiment.

    • Perform a System Suitability Test: Before running your main experiment, test your system with a freshly prepared standard to ensure it is performing as expected.

Experimental Protocols

Protocol 1: Long-Term Stability Assessment

This protocol outlines a basic procedure for establishing the stability of this compound under your specific laboratory conditions.

Objective: To determine the shelf-life of the compound in both solid and solution forms under proposed storage conditions.

Methodology:

  • Initial Analysis (T=0):

    • Prepare a stock solution of Fluorexetamine HCl in a suitable solvent (e.g., methanol) at a known concentration.

    • Analyze the solution immediately using a validated stability-indicating HPLC method to determine the initial purity and concentration. This is your baseline (T=0) data.

  • Sample Preparation for Storage:

    • Dispense aliquots of the solid compound into several airtight, opaque vials.

    • Dispense aliquots of the stock solution into several airtight, amber glass vials.

  • Storage:

    • Place the sets of solid and solution aliquots at the intended long-term storage condition (e.g., -20°C).[16]

    • It is also useful to store sets at accelerated conditions (e.g., 4°C and 25°C) to predict stability more quickly.[16][17]

  • Time-Point Testing:

    • At predetermined intervals (e.g., 3, 6, 12, and 24 months for long-term; 1, 3, 6 months for accelerated), retrieve one aliquot from each storage condition.[18]

    • For solid samples, prepare a fresh solution. For solution samples, allow them to equilibrate to room temperature.

    • Analyze the samples using the same HPLC method as in Step 1.

  • Evaluation:

    • Compare the purity and concentration results at each time point to the T=0 data.

    • A significant change (e.g., >5-10% loss of parent compound or rise in total impurities) indicates that the compound is not stable under those conditions for that duration.[19]

Protocol 2: Forced Degradation Study

This protocol is used to understand potential degradation pathways and to confirm that your analytical method can detect degradation products.[15][19]

Objective: To identify likely degradation products and establish the inherent stability of this compound.[15][20]

Methodology:

  • Prepare Test Solutions: Prepare several identical solutions of Fluorexetamine HCl in a non-reactive solvent.

  • Apply Stress Conditions: Expose each solution to a different stress condition. A control sample should be stored at ideal conditions. Typical stress conditions include:[20][21]

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 48 hours.[7]

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature.

    • Thermal Stress: Heat the solution at a high temperature (e.g., 70°C).

    • Photolytic Stress: Expose the solution to intense UV light according to ICH Q1B guidelines.[20]

  • Analysis:

    • After the designated exposure time, neutralize the acid/base samples.

    • Analyze all samples (including the control) by a suitable analytical method, typically LC-MS, to separate and identify the parent compound and any degradation products.

  • Evaluation:

    • The goal is to achieve 5-20% degradation of the active substance.[19]

    • This study helps in developing a "stability-indicating method" which is crucial for accurate long-term stability testing.[21]

Visualizations

troubleshooting_workflow start Stored Solution Shows Unexpected Properties (e.g., Cloudiness, Color Change) check_temp Was the solution stored at the correct temperature? start->check_temp warm_vortex Equilibrate to Room Temp and Vortex Gently check_temp->warm_vortex Yes review_storage Review Storage Protocol (Check seal, temp logs, etc.) check_temp->review_storage No precipitate_dissolves Does the precipitate dissolve? warm_vortex->precipitate_dissolves use_with_caution Solution may be usable. (Possible cold precipitation) precipitate_dissolves->use_with_caution Yes check_degradation Is there discoloration or does precipitate remain? precipitate_dissolves->check_degradation No check_degradation->use_with_caution No discard DISCARD SOLUTION (High risk of degradation) check_degradation->discard Yes prepare_fresh Prepare Fresh Solution from reliable solid stock discard->prepare_fresh review_storage->prepare_fresh

Caption: Troubleshooting workflow for stored chemical solutions.

stability_assessment_workflow cluster_setup Study Setup cluster_storage Storage & Testing cluster_eval Evaluation receive Receive & Qualify New Compound Batch protocol Develop Stability- Indicating Method (e.g., HPLC) receive->protocol t_zero Perform Initial Analysis (T=0) (Purity, Concentration) protocol->t_zero aliquot Aliquot Solid & Solution for Different Conditions (-20°C, 4°C, 25°C) t_zero->aliquot storage Store Samples aliquot->storage testing Test Aliquots at Scheduled Intervals (3, 6, 12 mo) storage->testing compare Compare Data to T=0 testing->compare decision Significant Change (>5-10% Degradation)? compare->decision stable Establish/Confirm Re-test Period decision->stable No not_stable Re-evaluate Storage Conditions decision->not_stable Yes

Caption: General workflow for a chemical stability assessment study.

References

Preventing enzymatic degradation of Fluorexetamine in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the enzymatic degradation of Fluorexetamine in biological samples. Due to the limited specific research on Fluorexetamine, much of the guidance provided is based on established principles for the stabilization of structurally similar arylcyclohexylamine compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for Fluorexetamine in the body?

A1: While extensive in-vivo studies on Fluorexetamine are limited, in-vitro studies using human liver microsomes indicate that the primary metabolic pathways are Phase I biotransformations. These include N-dealkylation (removal of the ethyl group) and hydroxylation (addition of a hydroxyl group to the cyclohexyl ring), which are primarily carried out by Cytochrome P450 (CYP) enzymes.[1] Based on data from similar arylcyclohexylamine compounds, the key enzymes likely involved are CYP3A4 and CYP2D6.[2]

Q2: Why is my Fluorexetamine concentration decreasing in stored biological samples?

A2: The decrease in Fluorexetamine concentration in biological samples after collection is likely due to enzymatic degradation by residual enzyme activity in the matrix (e.g., plasma, blood) and potential chemical instability. Factors such as storage temperature, pH, and exposure to light can also contribute to degradation.[3][4] For many analytes, storage at room temperature can lead to significant loss of the compound.[5][6]

Q3: What are the ideal storage conditions for biological samples containing Fluorexetamine?

A3: To minimize enzymatic activity and chemical degradation, samples should be processed and frozen as quickly as possible. The recommended storage temperature is -80°C for long-term stability. For short-term storage, -20°C is acceptable, though degradation may still occur over time.[4][6] It is crucial to avoid repeated freeze-thaw cycles.[4]

Q4: Can I use standard blood collection tubes for Fluorexetamine analysis?

A4: Standard tubes may be sufficient if samples are processed and frozen immediately. However, for optimal stability, especially if there is a delay in processing, it is recommended to use tubes containing a preservative. Collection tubes with sodium fluoride (B91410) are often used to inhibit enzymatic activity.

Q5: What specific enzyme inhibitors can I use to prevent Fluorexetamine degradation?

A5: Since CYP3A4 and CYP2D6 are the likely metabolizing enzymes, a cocktail of inhibitors targeting these isoforms is recommended. Potent inhibitors for CYP3A4 include ketoconazole (B1673606) and itraconazole.[7][8] For CYP2D6, potent inhibitors include paroxetine (B1678475) and quinidine.[9][10] A broad-spectrum CYP inhibitor may also be considered. It is essential to validate that the chosen inhibitors do not interfere with the analytical method.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no detection of Fluorexetamine in freshly processed samples. Rapid Enzymatic Degradation: Significant metabolism may be occurring during sample collection and initial handling before enzymes are fully inactivated by freezing.1. Use Inhibitor-Coated Tubes: Collect samples directly into tubes containing a cocktail of CYP450 inhibitors (e.g., ketoconazole and quinidine). 2. Immediate Cooling: Place samples on ice immediately after collection. 3. Rapid Processing: Centrifuge samples at 4°C to separate plasma/serum and freeze at -80°C as soon as possible.
Inconsistent results between replicate samples. Incomplete Inhibition: The concentration or type of enzyme inhibitor may be insufficient. Sample Inhomogeneity: The inhibitor may not be evenly distributed throughout the sample.1. Optimize Inhibitor Concentration: Titrate the concentration of the inhibitor cocktail to determine the optimal effective concentration. 2. Ensure Proper Mixing: Gently invert the collection tube several times immediately after sample collection to ensure even distribution of the inhibitor.
Analyte loss after freeze-thaw cycles. Chemical Instability: Fluorexetamine may be susceptible to degradation upon thawing and refreezing. Residual Enzyme Activity: Some enzymatic activity may resume during the thawed state.1. Aliquot Samples: After initial processing, aliquot samples into smaller volumes for single use to avoid the need for repeated freeze-thaw cycles. 2. Minimize Thawing Time: If a sample must be thawed, do so quickly at a low temperature (e.g., on ice) and re-freeze immediately after use.
Interference peaks in the analytical run. Inhibitor Interference: The enzyme inhibitors themselves or their metabolites may be interfering with the detection of Fluorexetamine.1. Run Inhibitor Blanks: Analyze a blank matrix sample spiked only with the inhibitor cocktail to identify any potential interfering peaks. 2. Select Alternative Inhibitors: If interference is observed, consult literature for alternative potent inhibitors of the target CYP enzymes with different chemical properties.[9][10]

Experimental Protocols

Protocol 1: Sample Collection and Stabilization using an Enzyme Inhibitor Cocktail

Objective: To collect and process biological samples (blood, plasma) to prevent the enzymatic degradation of Fluorexetamine.

Materials:

  • Blood collection tubes (e.g., K2-EDTA)

  • Enzyme inhibitor stock solutions (in a compatible solvent like DMSO or ethanol):

    • Ketoconazole (for CYP3A4 inhibition)

    • Quinidine (for CYP2D6 inhibition)

  • Micropipettes

  • Centrifuge (refrigerated)

  • -80°C freezer

  • Ice bath

Procedure:

  • Prepare Inhibitor Cocktail: Prepare a working solution of the inhibitor cocktail. The final concentration in the blood sample should be sufficient to inhibit enzymatic activity (e.g., 1-10 µM of each inhibitor). Note: The optimal concentration should be determined empirically.

  • Pre-treat Collection Tubes: Add the required volume of the inhibitor cocktail to the blood collection tubes and allow the solvent to evaporate if necessary, leaving a film of the inhibitors.

  • Sample Collection: Collect the blood sample directly into the pre-treated tube.

  • Immediate Mixing: Gently invert the tube 8-10 times to ensure thorough mixing of the blood with the inhibitors.

  • Cooling: Immediately place the sample in an ice bath.

  • Centrifugation: Within 30 minutes of collection, centrifuge the sample according to the required protocol to separate plasma (e.g., 1500 x g for 15 minutes at 4°C).

  • Aliquoting and Storage: Immediately after centrifugation, transfer the plasma supernatant into pre-labeled cryovials, aliquot into smaller volumes, and store at -80°C until analysis.

Protocol 2: Assessment of Fluorexetamine Stability in Biological Matrix

Objective: To determine the stability of Fluorexetamine in a specific biological matrix (e.g., plasma) under different storage conditions.

Materials:

  • Blank biological matrix (e.g., human plasma)

  • Fluorexetamine analytical standard

  • Incubator/water baths set to different temperatures (e.g., 4°C, 25°C)

  • -20°C and -80°C freezers

  • Validated analytical method for Fluorexetamine quantification (e.g., LC-MS/MS)

Procedure:

  • Spiking: Spike the blank biological matrix with a known concentration of Fluorexetamine.

  • Aliquoting: Aliquot the spiked matrix into separate tubes for each time point and storage condition.

  • Time Zero (T0) Analysis: Immediately analyze a set of aliquots to establish the baseline concentration.

  • Storage: Store the remaining aliquots at the different temperature conditions to be tested (e.g., 25°C, 4°C, -20°C, -80°C).

  • Time Point Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours for short-term stability; 1, 7, 30, 90 days for long-term stability), retrieve a set of aliquots from each storage condition and analyze them using the validated analytical method.

  • Data Analysis: Calculate the percentage of Fluorexetamine remaining at each time point relative to the T0 concentration. A compound is generally considered stable if the mean concentration is within ±15% of the nominal concentration.

Data Presentation

Table 1: Hypothetical Stability of Fluorexetamine in Human Plasma (% Remaining)

Storage Time25°C (Room Temp)4°C (Refrigerated)-20°C-80°C
0 hr 100%100%100%100%
4 hr 75%95%99%100%
24 hr 40%88%98%100%
7 days <10%70%96%99%
30 days Not Detected45%92%99%
Note: This table is for illustrative purposes and actual stability should be determined experimentally.

Table 2: Recommended Enzyme Inhibitors for Fluorexetamine Stabilization

Target Enzyme Recommended Inhibitor Typical Working Concentration
CYP3A4Ketoconazole1-10 µM
CYP2D6Quinidine1-10 µM
Note: These are potent and relatively specific inhibitors. Their effectiveness for Fluorexetamine and potential analytical interference should be validated.[7][9][10]

Visualizations

cluster_pathway Proposed Metabolic Pathway of Fluorexetamine FXE Fluorexetamine N_Dealkyl N-dealkylation FXE->N_Dealkyl Hydroxylation Hydroxylation FXE->Hydroxylation Metabolite1 N-desethyl-fluorexetamine N_Dealkyl->Metabolite1 Metabolite2 Hydroxy-fluorexetamine Hydroxylation->Metabolite2 CYP3A4 CYP3A4 CYP3A4->N_Dealkyl Catalyzes CYP2D6 CYP2D6 CYP2D6->Hydroxylation Catalyzes

Caption: Proposed metabolic pathway for Fluorexetamine.

cluster_workflow Sample Stabilization Workflow Collect 1. Collect Sample (Inhibitor Tube) Mix 2. Mix Gently Collect->Mix Cool 3. Place on Ice Mix->Cool Centrifuge 4. Centrifuge (4°C) Cool->Centrifuge Aliquot 5. Aliquot Plasma Centrifuge->Aliquot Store 6. Store at -80°C Aliquot->Store

Caption: Experimental workflow for sample stabilization.

cluster_troubleshooting Troubleshooting Logic Start Low/No Analyte Detected Check_Handling Sample handled immediately on ice? Start->Check_Handling Check_Inhibitor Enzyme inhibitor used? Check_Handling->Check_Inhibitor Yes Solution_Handling Implement rapid cooling and processing. Check_Handling->Solution_Handling No Solution_Inhibitor Add CYP inhibitor cocktail to collection tubes. Check_Inhibitor->Solution_Inhibitor No Check_Concentration Inhibitor concentration optimized? Check_Inhibitor->Check_Concentration Yes Solution_Concentration Titrate inhibitor concentration. Check_Concentration->Solution_Concentration No Check_Interference Inhibitor causes analytical interference? Check_Concentration->Check_Interference Yes Solution_Interference Run inhibitor blanks and select alternative inhibitor. Check_Interference->Solution_Interference Yes

Caption: Troubleshooting decision tree for Fluorexetamine analysis.

References

pH optimization for efficient liquid-liquid extraction of Fluorexetamine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Fluorexetamine Extraction

This guide provides troubleshooting advice and answers to frequently asked questions regarding the pH optimization for an efficient liquid-liquid extraction (LLE) of Fluorexetamine.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind pH optimization for Fluorexetamine extraction?

Fluorexetamine is an arylcyclohexylamine, which is a class of compounds that are typically basic due to the presence of an amine group.[1][2][3] The principle of pH optimization hinges on controlling the ionization state of this amine group to alter the molecule's solubility.

  • In Acidic Conditions (Low pH): The amine group is protonated (positively charged). This charged form is highly soluble in the aqueous phase and poorly soluble in nonpolar organic solvents.

  • In Basic/Alkaline Conditions (High pH): The amine group is deprotonated (neutral). This uncharged, "free base" form is significantly more soluble in organic solvents and less soluble in the aqueous phase.[4]

By adjusting the pH, you can dictate whether Fluorexetamine will reside in the aqueous or organic layer during extraction.

Q2: What is the optimal pH for extracting Fluorexetamine from an aqueous solution into an organic solvent?

The optimal pH is determined by the pKa of the compound. The pKa is the pH at which 50% of the compound is in its protonated (charged) form and 50% is in its deprotonated (neutral) form. While the specific pKa of Fluorexetamine is not widely published, its structural analog, ketamine, has a pKa of 7.5.[5]

For efficient extraction of a basic compound into an organic solvent, the pH of the aqueous solution should be adjusted to be at least 2 pH units above the pKa.[6] This ensures that over 99% of the compound is in its neutral, organic-soluble form.

Recommendation: Adjust the aqueous phase to a pH of 9.5 or higher before extracting with an organic solvent.

Q3: I am experiencing low extraction yield. What are the common troubleshooting steps?

Low recovery is a common issue that can often be resolved by reviewing the following parameters:

  • Incorrect pH: This is the most common cause. Verify the pH of the aqueous phase after adding your sample and before extraction using a calibrated pH meter. Ensure the pH is ≥ 9.5.

  • Improper Solvent Choice: Use a water-immiscible organic solvent in which the neutral form of Fluorexetamine is highly soluble. Common choices include dichloromethane (B109758) (DCM), chloroform, or ethyl acetate.

  • Insufficient Mixing: The two phases must be mixed thoroughly to allow the compound to partition from the aqueous layer to the organic layer. Invert the separatory funnel gently but repeatedly for 1-2 minutes. Overly aggressive shaking can lead to emulsions.

  • Emulsion Formation: An emulsion is a stable mixture of the two immiscible liquids that fails to separate. If this occurs, allow the mixture to stand for a longer period. Gently swirling the container or adding a small amount of brine (saturated NaCl solution) can help break the emulsion.[6]

  • Insufficient Solvent Volume: A general guideline is to use a ratio of organic solvent to aqueous sample of at least 1:3. Performing multiple extractions with smaller volumes of organic solvent (e.g., 3 x 30 mL) is more efficient than a single extraction with a large volume (1 x 90 mL).

Q4: How can I purify the extracted Fluorexetamine using a "back-extraction"?

Back-extraction, or a pH swing extraction, is an excellent method for purification.[6] After extracting Fluorexetamine into the organic phase at a high pH, you can selectively pull it back into a fresh, clean aqueous phase.

  • Take the organic extract containing the neutral Fluorexetamine.

  • Add a fresh portion of an acidic aqueous solution (e.g., 0.1M HCl). The pH should be at least 2 units below the pKa (e.g., pH ≤ 5.5).

  • Mix the phases thoroughly. The acidic conditions will protonate the Fluorexetamine, making it charged and highly soluble in the new aqueous phase, leaving many neutral impurities behind in the organic layer.

  • Separate the layers. The purified Fluorexetamine is now in the acidic aqueous layer. From here, it can be recovered by again basifying the solution and re-extracting into a fresh organic solvent.

Quantitative Data Summary

The efficiency of converting Fluorexetamine to its extractable neutral form is directly dependent on pH. The following table, based on the Henderson-Hasselbalch equation and using a pKa of 7.5 (analogous to ketamine), illustrates this relationship.

pH of Aqueous PhasepKapH - pKa% of Fluorexetamine in Neutral (Organic-Soluble) FormExtraction Efficiency Outlook
5.57.5-2.0~0.99%Very Poor
6.57.5-1.0~9.1%Poor
7.57.50.050%Sub-optimal
8.57.5+1.0~90.9%Good
9.5 7.5 +2.0 ~99.0% Optimal
10.57.5+3.0~99.9%Excellent

Diagrams and Workflows

Fluorexetamine_Equilibrium cluster_aqueous Aqueous Phase Favored cluster_organic Organic Phase Favored Protonated Fluorexetamine-NH₂R⁺ (Cationic, Water-Soluble) Neutral Fluorexetamine-NHR (Neutral, Organic-Soluble) Protonated->Neutral + OH⁻ (Increase pH) Neutral->Protonated + H⁺ (Decrease pH)

Caption: pH-dependent equilibrium of Fluorexetamine.

LLE_Workflow start Start: Aqueous Sample basify 1. Basify Aqueous Phase (e.g., add NaOH to pH ≥ 9.5) start->basify add_solvent 2. Add Immiscible Organic Solvent (e.g., DCM) basify->add_solvent mix 3. Mix & Equilibrate (Separatory Funnel) add_solvent->mix separate 4. Separate Layers mix->separate aq_waste Aqueous Waste (Impurities) separate->aq_waste Upper/Lower layer depending on density org_product Organic Phase (Contains Neutral Fluorexetamine) separate->org_product Collect this layer

Caption: Standard workflow for liquid-liquid extraction.

Detailed Experimental Protocol

Objective: To extract Fluorexetamine from an aqueous solution into an organic solvent.

Materials:

  • Aqueous solution containing Fluorexetamine

  • Organic Solvent (e.g., Dichloromethane, Ethyl Acetate)

  • Basic Solution (e.g., 1M Sodium Hydroxide)

  • Acidic Solution (e.g., 1M Hydrochloric Acid, for pH adjustment if needed)

  • Separatory Funnel

  • Beakers and Erlenmeyer flasks

  • Calibrated pH meter or pH strips

  • Anhydrous drying agent (e.g., Magnesium Sulfate)

  • Rotary evaporator (optional)

Procedure: Forward Extraction

  • Preparation: Place the aqueous solution containing Fluorexetamine into a separatory funnel of appropriate size (the total volume should not exceed 2/3 of the funnel's capacity).

  • pH Adjustment: Slowly add the basic solution (1M NaOH) dropwise while gently swirling the funnel. Monitor the pH using a calibrated meter. Continue adding base until the pH of the aqueous phase is stable at ≥ 9.5.

  • Solvent Addition: Add a volume of the selected organic solvent to the separatory funnel. A solvent-to-aqueous-phase ratio of 1:3 is a good starting point.

  • Extraction: Stopper the separatory funnel. While holding the stopper and stopcock firmly, invert the funnel and open the stopcock to vent any pressure. Close the stopcock and mix the layers by gently inverting the funnel 15-20 times for 1-2 minutes. Vent periodically.

  • Separation: Place the funnel back on a ring stand and allow the layers to fully separate. A sharp line (meniscus) should be visible between the two phases.

  • Collection: Carefully drain the lower layer into a clean flask. If the organic solvent is denser than water (like Dichloromethane), it will be the bottom layer. If it is less dense (like Ethyl Acetate), the aqueous layer will be drained first, and the organic layer will then be drained into a separate flask.

  • Repeat: For optimal recovery, repeat the extraction (steps 3-6) two more times on the original aqueous phase using fresh portions of the organic solvent.

  • Combine and Dry: Combine all collected organic extracts. Add a small amount of an anhydrous drying agent like magnesium sulfate (B86663) to remove residual water. Swirl and let it sit for 5-10 minutes.

  • Isolation: Filter the dried organic solution to remove the drying agent. The resulting solution contains the purified Fluorexetamine. The solvent can be removed using a rotary evaporator if desired to yield the isolated compound.

References

Selection of internal standards for Fluorexetamine quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Fluorexetamine (FXE).

Frequently Asked Questions (FAQs)

Q1: What is the recommended internal standard for the quantitative analysis of Fluorexetamine?

For the accurate and reliable quantification of Fluorexetamine, the use of a stable isotope-labeled internal standard is highly recommended. Fluorexetamine-d5 is the most suitable and commercially available internal standard for this purpose.[1][2][3] Using a deuterated analog helps to compensate for variations in sample preparation, instrument response, and matrix effects, as it shares very similar chemical and physical properties with the unlabeled analyte.[4]

Q2: Which analytical technique is most appropriate for Fluorexetamine quantification in biological samples?

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the "gold standard" for the quantification of Fluorexetamine in biological matrices such as whole blood and urine.[1][5] This technique offers superior sensitivity, selectivity, and robustness compared to other methods like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV).[1]

Q3: Are there any known metabolites of Fluorexetamine that I should be aware of during analysis?

Yes, a potential N-dealkylated metabolite of Fluorexetamine has been identified as 3-fluoro Deschloronorketamine .[4] If your research involves metabolic studies, it is advisable to monitor for this compound. Its protonated molecule [M+H]+ would have a mass-to-charge ratio (m/z) of approximately 208.11.[4]

Troubleshooting Guides

Issue 1: Inconsistent or inaccurate quantification results.

Possible Cause: Matrix effects, such as ion suppression or enhancement, are a common issue in LC-MS analysis and can lead to erroneous quantification.[4][6][7][8] These effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte.[6][7]

Solution:

  • Use a Stable Isotope-Labeled Internal Standard: The most effective way to correct for matrix effects is to use a stable isotope-labeled internal standard, such as Fluorexetamine-d5.[4] The internal standard and the analyte will be similarly affected by matrix interferences, allowing for accurate correction.

  • Optimize Sample Preparation: Employ a robust sample preparation method like Solid-Phase Extraction (SPE) to effectively remove interfering components from the biological matrix before analysis.[1][4]

  • Chromatographic Separation: Adjust your chromatographic conditions to separate Fluorexetamine from the regions where significant ion suppression is observed.

Issue 2: Difficulty in distinguishing Fluorexetamine from its isomers.

Possible Cause: A significant challenge in Fluorexetamine analysis is its potential misidentification with its positional isomer, 2'-Fluoro-2-oxo-PCE (also known as 2-FXE or "CanKet").[4][9][10] These isomers have the same molecular weight and can produce very similar mass spectra, making them difficult to differentiate by mass spectrometry alone.[4][10]

Solution:

  • Chromatographic Resolution: The primary solution is to develop a chromatographic method with sufficient resolution to separate the two isomers. This will result in distinct retention times for Fluorexetamine (3-FXE) and its 2-FXE isomer.

  • Certified Reference Materials (CRMs): Use certified reference materials for both 3-FXE and 2-FXE to confirm the retention times and fragmentation patterns of each isomer under your specific analytical conditions.

  • Careful Mass Spectra Interpretation: While challenging, a careful comparison of the relative abundance of minor fragment ions against a CRM may aid in differentiation.[4]

Data Presentation

Table 1: Comparison of Analytical Methods for Fluorexetamine Quantification [1]

ParameterLC-MS/MSGC-MSHPLC-UV
Selectivity Very HighHighLow to Moderate
Sensitivity (Typical LOQ) 0.1 - 5 ng/mL5 - 50 ng/mL> 50 ng/mL
Linearity (Typical Range) 0.5 - 500 ng/mL10 - 1000 ng/mL100 - 2000 ng/mL
Accuracy (% Bias) Within ±15%Within ±20%Within ±25%
Precision (%RSD) < 15%< 20%< 25%

Table 2: Recommended Internal Standards for Fluorexetamine Quantification

Internal StandardTypeRationale for UseCommercially Available
Fluorexetamine-d5 Stable Isotope-LabeledCo-elutes with the analyte and compensates for matrix effects and instrument variability.[2][4]Yes[2][3]
Structural Analogs (e.g., Methoxetamine) Structurally Similar CompoundCan be used if a deuterated standard is unavailable, but may not perfectly mimic the analyte's behavior.Yes

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for Whole Blood

This protocol is a general guideline and should be optimized for your specific laboratory conditions.

  • To 1 mL of whole blood, add 20 µL of the internal standard solution (e.g., Fluorexetamine-d5, 1 µg/mL).[1]

  • Vortex the sample for 10 seconds.[1]

  • Add 2 mL of a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.0) and vortex again.[1]

  • Centrifuge the sample at 3000 rpm for 10 minutes.[1]

  • Load the resulting supernatant onto a pre-conditioned mixed-mode SPE cartridge.[1]

  • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol (B129727) in water.[1]

  • Elute the analyte and internal standard with an appropriate solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

Protocol 2: Proposed LC-MS/MS Method Parameters

These are example parameters and should be optimized for your specific instrumentation.

  • Liquid Chromatograph: A UHPLC system is recommended for better resolution.[5][11]

  • Column: A C18 column is commonly used for the separation of arylcyclohexylamines.[5][9][11]

  • Mobile Phase:

    • A: Water with an additive like 0.1% formic acid or 10 mM ammonium (B1175870) formate.[5]

    • B: Acetonitrile or methanol with a similar additive.[5]

  • Gradient Elution: A gradient from a low to a high percentage of the organic mobile phase (B) is typically used.[1]

  • Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).[5]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally used.[5]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result Sample Whole Blood Sample Add_IS Add Fluorexetamine-d5 Sample->Add_IS Buffer_Vortex Add Buffer & Vortex Add_IS->Buffer_Vortex Centrifuge Centrifuge Buffer_Vortex->Centrifuge SPE Solid-Phase Extraction Centrifuge->SPE Elute Elute SPE->Elute Dry_Reconstitute Dry & Reconstitute Elute->Dry_Reconstitute LC_MS LC-MS/MS Analysis Dry_Reconstitute->LC_MS Data Data Acquisition & Processing LC_MS->Data Quant Quantitative Result Data->Quant

Caption: Workflow for Fluorexetamine quantification.

troubleshooting_logic start Inaccurate Results? is_is_used Is a Stable Isotope-Labeled Internal Standard (IS) Used? start->is_is_used use_is Implement a stable isotope-labeled IS (e.g., Fluorexetamine-d5) is_is_used->use_is No check_separation Check Chromatographic Separation of Isomers is_is_used->check_separation Yes use_is->check_separation optimize_chrom Optimize Chromatography to separate 3-FXE and 2-FXE check_separation->optimize_chrom No check_spe Review Sample Preparation (SPE Protocol) check_separation->check_spe Yes optimize_chrom->check_spe optimize_spe Optimize SPE to remove interferences check_spe->optimize_spe No solution Accurate Quantification check_spe->solution Yes optimize_spe->solution

Caption: Troubleshooting decision tree for FXE analysis.

References

Overcoming poor solubility of Fluorexetamine HCl in analytical buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fluorexetamine HCl. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of Fluorexetamine HCl in standard analytical buffers?

A1: Fluorexetamine HCl, an arylcyclohexylamine compound, is supplied as a hydrochloride salt to enhance its stability and solubility.[1][2] Its reported solubility in Phosphate-Buffered Saline (PBS) at pH 7.2 is 5 mg/mL.[2] Solubility in other common lab solvents has also been determined and is summarized in the data table below.

Q2: My Fluorexetamine HCl is not fully dissolving in PBS, or it precipitated after initial dissolution. What is the likely cause?

A2: This is a common issue that can arise from several factors. Fluorexetamine is a weakly basic compound, and its solubility in aqueous solutions is highly pH-dependent.[3] If the pH of your buffer is too high (neutral or slightly alkaline), the compound will be less protonated and thus less soluble, potentially leading to precipitation.[3] Another common reason is attempting to create a solution with a concentration exceeding its solubility limit.

Q3: Can I heat the solution to help dissolve my Fluorexetamine HCl?

A3: Gentle warming can be an effective method to increase the dissolution rate of many compounds.[4] However, it is critical to first establish the thermal stability of Fluorexetamine HCl, as excessive heat could lead to degradation and compromise your experiment.[5] If you choose to warm the solution, do so gently and allow it to cool to ambient temperature slowly to prevent the compound from crashing out of solution.

Q4: Is it better to prepare a stock solution in an organic solvent first?

A4: Yes, for compounds with limited aqueous solubility, the recommended best practice is to first prepare a high-concentration stock solution in a suitable organic solvent where the compound is more soluble.[5] For Fluorexetamine HCl, Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are excellent choices.[2] This concentrated stock can then be diluted into your aqueous analytical buffer to the desired final concentration. Be mindful that the final concentration of the organic solvent should be low enough to not affect your experimental system.

Troubleshooting Guide: Overcoming Poor Solubility

If you are encountering solubility issues with Fluorexetamine HCl, follow this step-by-step guide.

Problem: Visible particles, cloudiness, or precipitation is observed when trying to dissolve Fluorexetamine HCl in an analytical buffer.

Step 1: Verify Concentration and pH
  • Concentration Check: Ensure the target concentration does not exceed the known solubility limit of 5 mg/mL in PBS (pH 7.2).[2] If it does, you must either lower the concentration or modify the solvent system.

  • pH Measurement: Measure the pH of your final buffer solution. For amine hydrochlorides like Fluorexetamine HCl, solubility is greater in slightly acidic conditions.[3] A pH above 7.4 can significantly decrease solubility.

Step 2: Employ Physical Dissolution Aids
  • Vortexing/Stirring: Ensure the solution is being mixed vigorously to maximize the interaction between the solid and the solvent.[4]

  • Sonication: Use an ultrasonic bath to break apart solid agglomerates and enhance the dissolution process.[4] This is a highly effective method for stubborn particles.

Step 3: Modify the Solvent System (Chemical Intervention)
  • pH Adjustment: If your experimental protocol allows, lower the pH of your buffer. Adjusting the pH to a value between 4.0 and 6.0 can significantly increase the solubility of weakly basic compounds.[3] Use small amounts of dilute HCl to make the adjustment.

  • Use of Co-solvents: Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol and dilute it into your buffer.[5] This is often the most reliable method. Ensure the final percentage of the organic solvent is compatible with your assay (typically <1%).

The following diagram outlines the logical workflow for troubleshooting these solubility issues.

G cluster_start Initial Observation cluster_methods Troubleshooting Steps cluster_end Resolution start Precipitation or Poor Solubility Observed check_conc 1. Verify Concentration (<= 5 mg/mL in PBS?) start->check_conc Start Here check_ph 2. Adjust Buffer pH (Target pH 4.0-6.0) check_conc->check_ph If concentration is OK use_physical 3. Use Physical Aids (Vortex, Sonicate) check_ph->use_physical If precipitation persists use_cosolvent 4. Use Co-Solvent (Prepare DMSO/EtOH Stock) use_physical->use_cosolvent If still not dissolved end_node Compound Solubilized use_cosolvent->end_node Final Step

Caption: A workflow for troubleshooting solubility issues.

Quantitative Solubility Data

The solubility of Fluorexetamine HCl has been determined in several common laboratory solvents. This data is crucial for preparing stock solutions and experimental media.

SolventpH (if applicable)Reported SolubilityCitation
PBS7.25 mg/mL[2]
DMSON/A10 mg/mL[2]
EthanolN/A10 mg/mL[2]
DMFN/A5 mg/mL[2]

Experimental Protocols

Protocol 1: Preparation of Fluorexetamine HCl Solution via pH Adjustment
  • Prepare Buffer: Prepare your desired analytical buffer (e.g., PBS).

  • Initial pH Check: Measure and record the initial pH of the buffer.

  • pH Adjustment: Slowly add small aliquots of 0.1 M HCl to the buffer while stirring. Monitor the pH continuously until it reaches the target range (e.g., pH 5.5-6.0).

  • Weigh Compound: Accurately weigh the required amount of Fluorexetamine HCl powder.

  • Dissolution: Add the powder to the pH-adjusted buffer.

  • Agitation: Stir or vortex the solution vigorously until the solid is completely dissolved. If necessary, place the vial in a sonicator bath for 5-10 minutes.

  • Final pH Check: After dissolution, verify that the final pH of the solution is within the desired range for your experiment.

Protocol 2: Preparation of Fluorexetamine HCl Solution via Co-Solvent Stock
  • Select Co-Solvent: Choose a co-solvent in which Fluorexetamine HCl is highly soluble, such as DMSO.[2]

  • Prepare Stock Solution: Weigh a precise amount of Fluorexetamine HCl and dissolve it in a minimal volume of DMSO to create a high-concentration stock (e.g., 10 mg/mL). Ensure it is fully dissolved.

  • Storage: Store this stock solution at -20°C or as recommended by the supplier.[2]

  • Prepare Working Solution: To make your final working solution, perform a serial dilution of the DMSO stock into your analytical buffer. For example, to achieve a 10 µg/mL solution, you could add 10 µL of a 1 mg/mL stock to 990 µL of buffer.

  • Final Check: Ensure the final concentration of the co-solvent is minimal (e.g., <0.5%) and does not interfere with your downstream application. Vortex the final solution thoroughly.

Relevant Biological Pathway

Fluorexetamine is categorized as an arylcyclohexylamine and is presumed to act as an N-methyl-D-aspartate (NMDA) receptor antagonist, similar to other compounds in its class like ketamine.[1] The diagram below illustrates a simplified representation of this mechanism.

G cluster_pathway Simplified NMDA Receptor Antagonism Glutamate Glutamate (Agonist) NMDAR NMDA Receptor (Ion Channel) Glutamate->NMDAR Binds & Activates FXE Fluorexetamine (Antagonist) FXE->NMDAR Blocks Channel Ca_Influx Ca2+ Influx Blocked NMDAR->Ca_Influx Prevents Ion Flow Neuron Postsynaptic Neuron Ca_Influx->Neuron Reduces Excitability

Caption: Mechanism of NMDA receptor antagonism by Fluorexetamine.

References

Validation & Comparative

Inter-Laboratory Validation of a Fluorexetamine Analytical Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel psychoactive substances (NPS) like Fluorexetamine (FXE) presents a significant challenge for forensic and clinical toxicology.[1] Accurate and reliable quantification and identification of FXE are crucial for understanding its pharmacology and for legal classification. This guide provides a comparative overview of analytical methods for Fluorexetamine, focusing on validated methodologies to ensure consistency and reliability across different laboratories. While direct inter-laboratory validation studies for a Fluorexetamine analytical standard are not yet widely published, this document outlines the critical parameters and established methods that form the basis for such a validation.

Comparison of Analytical Methods

The choice of analytical technique is critical for achieving the required sensitivity and selectivity for NPS in complex biological matrices.[1] The most common and reliable methods for the analysis of Fluorexetamine are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) can also be used but is generally less suitable for the low concentrations of NPS typically found in biological samples.[1]

Table 1: Comparison of Performance Characteristics of Analytical Methods for Fluorexetamine. [1]

ParameterLC-MS/MSGC-MSHPLC-UV
Selectivity Very HighHighLow to Moderate
Sensitivity (Typical LOQ) 0.1 - 5 ng/mL5 - 50 ng/mL> 50 ng/mL
Linearity (Typical Range) 0.5 - 500 ng/mL10 - 1000 ng/mL100 - 2000 ng/mL
Accuracy (% Bias) Within ±15%Within ±20%Within ±25%
Precision (%RSD) < 15%< 20%< 25%
Sample Preparation Protein precipitation, LLE, or SPELLE or SPE, often requires derivatizationProtein precipitation, LLE, or SPE
Throughput HighModerateModerate to High
Cost HighModerateLow
Comments Gold standard for quantitative analysis of drugs in biological fluids due to high sensitivity and selectivity.[1]Robust and widely used, but may require derivatization for polar compounds and can be less sensitive than LC-MS/MS.[1]Limited by lower sensitivity and potential for interferences.[1]

Experimental Protocols

Robust and reproducible experimental protocols are the foundation of any inter-laboratory validation. Below are detailed methodologies for the analysis of Fluorexetamine using the gold-standard LC-MS/MS and the widely used GC-MS.

Validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS is the recommended technique for the quantitative analysis of Fluorexetamine in biological matrices due to its superior sensitivity and selectivity.[1]

1. Sample Preparation (Solid-Phase Extraction - SPE) [1]

  • To 1 mL of whole blood, add an internal standard (e.g., Fluorexetamine-d5).

  • Add 2 mL of 0.1 M phosphate (B84403) buffer (pH 6.0) and vortex.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Load the supernatant onto a pre-conditioned mixed-mode SPE cartridge.

  • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol (B129727) in water.

  • Elute the analyte with 2 mL of an appropriate elution solvent.

  • Evaporate the eluate to dryness and reconstitute in mobile phase for injection.

2. LC-MS/MS Instrumentation and Conditions [2]

  • Instrument: Sciex TripleTOF® 5600+, Shimadzu Nexera XR UHPLC or equivalent.[2]

  • Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) or equivalent.[2]

  • Mobile Phase:

  • Flow Rate: 0.4 mL/min.[2]

  • Gradient: Initial: 95A:5B; 5A:95B over 13 min; 95A:5B at 15.5 min.[2]

  • Injection Volume: 10 µL.[2]

  • Ionization: Electrospray Ionization (ESI), positive mode.

  • MS/MS Scan Range: 50-510 Da.[2]

3. Method Validation Parameters [1] The method should be validated according to established guidelines, such as those from the Scientific Working Group for Forensic Toxicology (SWGTOX). Key validation parameters include:

  • Selectivity: Analysis of at least six different blank whole blood samples to assess for interferences.[1]

  • Linearity: A calibration curve with at least five non-zero calibrators.[1]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined by analyzing replicates of low-concentration samples.[1]

  • Accuracy and Precision: Assessed at multiple concentrations using quality control samples.

  • Matrix Effects: Assessed by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.[1]

  • Recovery: Determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a reliable method for the identification and quantification of Fluorexetamine, particularly in seized materials.

1. Sample Preparation [2]

  • For seized materials, dissolve a known amount of the sample in a suitable solvent like methanol.

  • For biological samples, perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[3]

2. GC-MS Instrumentation and Conditions [3]

  • Instrument: Agilent 5975 Series GC/MSD System or equivalent.[2]

  • Column: Restek Rxi-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.[3]

  • Carrier Gas: Helium.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, ramp to 300 °C.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 40-550 amu.

Important Consideration: Isomeric Differentiation

A significant challenge in the analysis of Fluorexetamine is its potential misidentification with its positional isomers, such as 2'-fluoro-2-oxo-PCE.[4] It has been reported that samples previously identified as Fluorexetamine (3'-fluoro-2-oxo-PCE) were later confirmed to be 2'-fluoro-2-oxo-PCE.[4] Chromatographic separation of these isomers is crucial for accurate identification.[3] Mass spectrometry can also aid in differentiation, as the relative abundance of certain fragment ions (e.g., m/z 95) can differ between isomers.[3][5]

Visualizations

Experimental Workflow for LC-MS/MS Analysis

Figure 1: LC-MS/MS Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Whole Blood Sample Add_IS Add Internal Standard Sample->Add_IS Buffer Add Buffer & Vortex Add_IS->Buffer Centrifuge Centrifuge Buffer->Centrifuge SPE Solid-Phase Extraction Centrifuge->SPE Elute Elute Analyte SPE->Elute Evaporate Evaporate & Reconstitute Elute->Evaporate Inject Inject into LC-MS/MS Evaporate->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify Figure 2: Key Parameters for Method Validation Validated_Method Validated Analytical Method Selectivity Selectivity Validated_Method->Selectivity Linearity Linearity & Range Validated_Method->Linearity LOD_LOQ LOD & LOQ Validated_Method->LOD_LOQ Accuracy Accuracy Validated_Method->Accuracy Precision Precision Validated_Method->Precision Matrix_Effects Matrix Effects Validated_Method->Matrix_Effects Recovery Recovery Validated_Method->Recovery Stability Stability Validated_Method->Stability

References

A Comparative Analysis of Fluorexetamine and Ketamine at the NMDA Receptor: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Fluorexetamine and the well-established N-methyl-D-aspartate (NMDA) receptor antagonist, ketamine. While extensive experimental data exists for ketamine, research on Fluorexetamine is limited, and much of its pharmacology is inferred from its structural similarity to other arylcyclohexylamines. A significant challenge in the available data is the potential for misidentification of Fluorexetamine (3'-Fluoro-2-oxo-PCE or 3-FXE) with its isomer, 2'-Fluoro-2-oxo-PCE (2-FXE), which may confound analytical and pharmacological findings.[1][2][3][4][5] This guide summarizes the available quantitative data, details standard experimental protocols for characterization, and visualizes the presumed shared signaling pathways.

Quantitative Data Comparison

Quantitative data on the binding affinity and functional potency of ketamine at the NMDA receptor are well-documented. In contrast, specific, peer-reviewed quantitative data for Fluorexetamine is currently lacking in the scientific literature. The following tables provide a summary of the available data for ketamine and a placeholder for Fluorexetamine to highlight the current data gap.

Table 1: NMDA Receptor Binding Affinity (Ki)

CompoundEnantiomerKi (μM)RadioligandTissue SourceReference
Ketamine (S)-ketamine0.30[3H]MK-801Rat Brain[6]
(R)-ketamine1.4[3H]MK-801Rat Brain[6]
Racemic~0.3[3H]MK-801Rat Striatal Homogenate[7]
(S)-ketamine0.8 ± 0.2--INVALID-LINK---MK-801Rat Whole Brain[8]
(R)-ketamine5 ± 2--INVALID-LINK---MK-801Rat Whole Brain[8]
Fluorexetamine RacemicNot Reported---

Table 2: NMDA Receptor Functional Potency (IC50)

CompoundEnantiomerIC50 (μM)Experimental ModelReference
Ketamine Racemic1.5Dissociated Hippocampal Cultures[9]
(S)-ketamine~2.9 (NR1/NR2B)Recombinant Receptors[10]
(S)-ketamine~4.0 (NR1/NR2A)Recombinant Receptors[10]
Racemic0.3 - 16Various[11]
Fluorexetamine RacemicNot Reported--

Mechanism of Action at the NMDA Receptor

Both ketamine and, presumably, Fluorexetamine belong to the arylcyclohexylamine class and are thought to act as non-competitive antagonists at the NMDA receptor.[12][13] They bind to the phencyclidine (PCP) site located within the ion channel pore of the receptor.[8][14] This binding physically blocks the influx of cations, primarily Ca2+, even when the receptor is activated by its co-agonists, glutamate (B1630785) and glycine (B1666218). This "open-channel blockade" is a use-dependent mechanism, meaning the antagonist can only access its binding site when the channel is in the open state.[15]

(S)-ketamine has a higher affinity for the NMDA receptor than (R)-ketamine.[6][8] This stereoselectivity is also reflected in its potency as an anesthetic and analgesic.[6]

Signaling Pathways

The antagonism of NMDA receptors by ketamine leads to a cascade of downstream signaling events, which are believed to be central to its rapid antidepressant effects. It is hypothesized that Fluorexetamine, acting through the same primary mechanism, would initiate similar intracellular signaling pathways. A key initiating event is the disinhibition of pyramidal neurons, leading to a surge in glutamate release. This glutamate surge preferentially activates AMPA receptors, triggering signaling cascades that promote synaptogenesis and neuronal plasticity.[16][17][18]

Ketamine Ketamine / Fluorexetamine NMDAR NMDA Receptor on GABAergic Interneuron Ketamine->NMDAR Antagonism GABA_release ↓ GABA Release NMDAR->GABA_release Pyramidal_Neuron Pyramidal Neuron (Disinhibition) GABA_release->Pyramidal_Neuron Reduced Inhibition Glutamate_Surge ↑ Glutamate Release Pyramidal_Neuron->Glutamate_Surge AMPAR AMPA Receptor Activation Glutamate_Surge->AMPAR mTOR_pathway mTOR Signaling Pathway AMPAR->mTOR_pathway BDNF_release ↑ BDNF Release mTOR_pathway->BDNF_release Synaptogenesis ↑ Synaptogenesis & Synaptic Protein Synthesis mTOR_pathway->Synaptogenesis BDNF_release->Synaptogenesis Antidepressant_Effects Rapid Antidepressant Effects Synaptogenesis->Antidepressant_Effects

Presumed signaling cascade of arylcyclohexylamine NMDA receptor antagonists.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of novel compounds with the NMDA receptor. These protocols are directly applicable for the experimental determination of the binding affinity and functional potency of Fluorexetamine.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the NMDA receptor.[1][19][20]

Objective: To quantify the affinity of a test compound (e.g., Fluorexetamine) for the PCP binding site within the NMDA receptor ion channel.

Materials:

  • Test compound (e.g., Fluorexetamine)

  • Radioligand: [3H]MK-801 (a high-affinity NMDA receptor channel blocker)

  • Source of NMDA receptors: Rat forebrain membrane homogenate

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4

  • Co-agonists: Glutamate and Glycine (to open the NMDA receptor channel)

  • Non-specific binding control: A high concentration of unlabeled MK-801

  • Glass fiber filters

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat forebrain tissue in ice-cold buffer. Centrifuge to pellet the membranes, wash, and resuspend in fresh buffer. Determine protein concentration.

  • Assay Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]MK-801, glutamate, and glycine.

  • Add varying concentrations of the test compound (Fluorexetamine) or buffer (for total binding) or a high concentration of unlabeled MK-801 (for non-specific binding).

  • Incubate to allow binding to reach equilibrium (e.g., 60 minutes at 30°C).[21]

  • Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Start Start Prepare_Membranes Prepare Membrane Homogenate Start->Prepare_Membranes Incubate Incubate Membranes with [3H]MK-801 & Test Compound Prepare_Membranes->Incubate Filter Vacuum Filtration Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (IC50, Ki) Count->Analyze End End Analyze->End

Workflow for a competitive radioligand binding assay.
Electrophysiology (Whole-Cell Patch-Clamp)

This technique directly measures the functional effect of a compound on the ion flow through NMDA receptor channels in real-time.[22][23][24][25][26]

Objective: To determine the potency (IC50) and mechanism of inhibition of a test compound on NMDA receptor-mediated currents.

Materials:

  • Cultured neurons (e.g., rat cortical or hippocampal neurons) or a cell line expressing recombinant NMDA receptors (e.g., HEK293 cells)

  • Whole-cell patch-clamp setup (amplifier, micromanipulator, perfusion system)

  • External (extracellular) solution containing physiological ion concentrations

  • Internal (intracellular) solution for the patch pipette

  • NMDA receptor agonists (NMDA and glycine)

  • Test compound (e.g., Fluorexetamine)

Procedure:

  • Cell Preparation: Prepare cultured neurons or transfected cells on coverslips.

  • Patch-Clamp Recording:

    • A glass micropipette filled with the internal solution is used to form a high-resistance seal ("giga-seal") with the membrane of a single neuron.

    • The cell membrane under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

  • Voltage-Clamp: The neuron is voltage-clamped at a negative holding potential (e.g., -70 mV) to relieve the Mg2+ block of the NMDA receptor.

  • Elicit Currents: NMDA receptor-mediated currents are evoked by the application of NMDA and glycine via the perfusion system.

  • Compound Application: The test compound (Fluorexetamine) is applied at increasing concentrations, and the resulting inhibition of the NMDA-evoked current is measured.

  • Data Analysis: A concentration-response curve is generated by plotting the percentage of current inhibition against the log concentration of the test compound to determine the IC50 value.[27]

Conclusion

Ketamine is a well-characterized non-competitive NMDA receptor antagonist with a wealth of supporting experimental data. Fluorexetamine, a structural analog, is presumed to share this mechanism of action. However, there is a notable absence of specific, peer-reviewed quantitative data on its binding affinity and functional potency at the NMDA receptor. The potential for misidentification with its isomer, 2-FXE, further complicates the interpretation of any non-peer-reviewed data. Future research employing the standardized experimental protocols outlined in this guide is essential to definitively characterize the pharmacological profile of Fluorexetamine and validate its presumed mechanism of action at the NMDA receptor. This will be crucial for understanding its potential therapeutic applications and toxicological profile.

References

A Comparative Guide to Differentiating Fluorexetamine and 2F-DCK using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, forensic scientists, and drug development professionals, the accurate identification of novel psychoactive substances (NPS) is paramount. Fluorexetamine (FXE) and 2-Fluorodeschloroketamine (2F-DCK) are two structurally related arylcyclohexylamines that require precise analytical techniques for differentiation. This guide provides a comparative overview of their analysis using mass spectrometry, supported by experimental protocols and data.

Core Structural Differences

The key to distinguishing Fluorexetamine and 2F-DCK lies in two fundamental differences in their molecular structures, which directly influence their mass-to-charge ratios and fragmentation patterns.

  • Fluorexetamine : Features an ethylamino group and a fluorine atom at the 3-position of the phenyl ring[1][2][3].

  • 2F-DCK : Contains a methylamino group and a fluorine atom at the 2-position of the phenyl ring[4][5].

These seemingly minor variations are sufficient to produce unique mass spectra, enabling unambiguous identification with appropriate methodology.

Comparative Mass Spectrometry Data

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the definitive techniques for identifying these compounds[6]. The primary differentiating factor is the molecular weight, with Fluorexetamine being 14 mass units heavier due to the additional methyl group in its ethyl side chain. High-resolution mass spectrometry (HRMS) provides the most accurate mass data for confirmation[7][8].

The table below summarizes the critical mass spectrometry data for each compound.

ParameterFluorexetamine (FXE)2-Fluorodeschloroketamine (2F-DCK)
Chemical Formula C₁₄H₁₈FNO[1][3]C₁₃H₁₆FNO[5]
Molecular Weight 235.3 g/mol [3]221.27 g/mol [5]
Exact Mass [M] 235.1372221.1216
Protonated Molecule [M+H]⁺ 236.1445[3]222.1294
Key Fragment Ion 1 m/z 206 (Loss of ethyl group)m/z 206 (Loss of methyl group)
Key Fragment Ion 2 m/z 178 (Loss of C₄H₈N)m/z 164 (Loss of C₃H₆N)
Key Fragment Ion 3 m/z 123m/z 109
Key Fragment Ion 4 m/z 95[9]m/z 91

Note: Fragmentation patterns are based on typical electron ionization (EI) pathways for arylcyclohexylamines, involving alpha-cleavage and rearrangements. Exact fragments and their relative abundances may vary based on instrumentation and ionization techniques.

Experimental Protocol: GC-MS Analysis

This section details a standard protocol for the analysis of Fluorexetamine and 2F-DCK in seized materials or biological matrices. Such GC-MS methods are widely used for NPS analysis[10][11][12].

A. Sample Preparation

  • Seized Materials : Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable organic solvent such as methanol[3].

  • Biological Samples (Blood/Urine) : Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from the biological matrix[10][11][13]. Use of a deuterated internal standard, such as Fluorexetamine-d5, is recommended for quantitative analysis to compensate for matrix effects[14].

B. Instrumentation

  • System : Agilent 5975/7890 GC-MSD or equivalent system[3].

  • Column : Restek Rxi-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) capillary column[9].

C. GC-MS Conditions

  • Injection Mode : Splitless, 1 µL injection volume.

  • Inlet Temperature : 280 °C.

  • Carrier Gas : Helium at a constant flow of 1.2 mL/min.

  • Oven Program :

    • Initial temperature of 100 °C, hold for 1 minute.

    • Ramp at 20 °C/min to 300 °C.

    • Hold at 300 °C for 5 minutes.

  • MS Transfer Line : 280 °C.

  • Ion Source : Electron Ionization (EI) at 70 eV.

  • Source Temperature : 230 °C.

  • Scan Range : m/z 40-550.

Visualized Workflows and Relationships

Diagrams generated using DOT language provide a clear visual representation of the analytical workflow and the structure-fragmentation relationship.

cluster_prep 1. Sample Preparation cluster_analysis 2. GC-MS Analysis cluster_data 3. Data Interpretation Sample Sample Receipt (Seized Material / Biological Fluid) Extraction Extraction / Dilution Sample->Extraction Injection GC Injection Extraction->Injection Separation Chromatographic Separation Injection->Separation Ionization EI Ionization & Fragmentation Separation->Ionization Detection Mass Detection (Scan) Ionization->Detection Spectrum Mass Spectrum Generation Detection->Spectrum Library Spectral Library Comparison Spectrum->Library ID Compound Identification Library->ID FXE Fluorexetamine FXE_Struct Structure: • 3-Fluoro Position • N-Ethyl Group FXE->FXE_Struct has FDCK 2F-DCK FDCK_Struct Structure: • 2-Fluoro Position • N-Methyl Group FDCK->FDCK_Struct has FXE_MS Unique MS Profile: • MW = 235.3 • Distinct Fragments FXE_Struct->FXE_MS leads to FDCK_MS Unique MS Profile: • MW = 221.3 • Distinct Fragments FDCK_Struct->FDCK_MS leads to

References

A Comparative Guide to the Quantitative Analysis of Fluorexetamine in Whole Blood

Author: BenchChem Technical Support Team. Date: December 2025

The emergence of novel psychoactive substances (NPS), such as the ketamine analog Fluorexetamine (FXE), presents a significant challenge to forensic and clinical toxicology.[1] Accurate and reliable quantification of FXE in whole blood is critical for understanding its pharmacokinetic profile, assessing its physiological effects, and aiding in death investigations.[1] This guide provides a comparative overview of analytical methodologies for the quantitative determination of Fluorexetamine in whole blood, with a detailed focus on a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, considered the gold standard for this type of analysis.[1]

Comparison of Analytical Methods

The selection of an appropriate analytical technique is paramount for achieving the necessary sensitivity and selectivity for detecting NPS in complex biological matrices like whole blood.[1] While several methods can be employed, their performance characteristics vary significantly.

Table 1: Comparison of Analytical Method Performance Characteristics

ParameterLC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)GC-MS (Gas Chromatography-Mass Spectrometry)HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet Detection)
Selectivity Very High (based on parent and product ion transitions)[1]High (based on mass spectrum)[1]Low to Moderate (risk of co-eluting interferences)[1]
Sensitivity (Typical LOQ) 0.1 - 5 ng/mL[1]5 - 50 ng/mL[1]> 50 ng/mL[1]
Linearity (Typical Range) 0.5 - 500 ng/mL[1]10 - 1000 ng/mL[1]100 - 2000 ng/mL[1]
Accuracy (% Bias) Within ±15%[1]Within ±20%[1]Within ±25%[1]
Precision (%RSD) < 15%[1]< 20%[1]< 25%[1]
Sample Preparation Protein precipitation, Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)[1]LLE or SPE, often requires derivatization[1]Protein precipitation, LLE, or SPE[1]
Throughput High[1]Moderate[1]Moderate to High[1]
Cost High[1]Moderate[1]Low[1]
Comments Gold standard for quantitative analysis of drugs in biological fluids due to high sensitivity and selectivity.[1][2]Robust and widely used, but may require derivatization for polar compounds and can be less sensitive than LC-MS/MS.[1]Limited by lower sensitivity and potential for interferences, making it less suitable for low concentrations of NPS in whole blood.[1]

The Gold Standard: A Validated LC-MS/MS Method

LC-MS/MS is the recommended technique for the quantitative analysis of Fluorexetamine in whole blood due to its superior sensitivity, selectivity, and robustness.[1][2] Below is a detailed experimental protocol for a proposed validated method.

Experimental Protocol: LC-MS/MS Quantification of Fluorexetamine in Whole Blood

This method is intended for the quantitative determination of Fluorexetamine in human whole blood.

1. Materials and Reagents:

2. Sample Preparation (Solid-Phase Extraction - SPE): A robust sample preparation is crucial for removing matrix interferences.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis LC-MS/MS Analysis WholeBlood 1. Whole Blood Sample (1 mL) Add_IS 2. Add Internal Standard (Fluorexetamine-d5) WholeBlood->Add_IS Vortex1 3. Vortex Add_IS->Vortex1 Add_Buffer 4. Add Phosphate (B84403) Buffer Vortex1->Add_Buffer Vortex2 5. Vortex Add_Buffer->Vortex2 Centrifuge 6. Centrifuge Vortex2->Centrifuge Supernatant 7. Collect Supernatant Centrifuge->Supernatant Load_Sample 9. Load Supernatant Supernatant->Load_Sample Condition_Cartridge 8. Condition SPE Cartridge Condition_Cartridge->Load_Sample Wash_Cartridge 10. Wash Cartridge Load_Sample->Wash_Cartridge Elute_Analyte 11. Elute Fluorexetamine Wash_Cartridge->Elute_Analyte Evaporate 12. Evaporate to Dryness Elute_Analyte->Evaporate Reconstitute 13. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 14. Inject into LC-MS/MS Reconstitute->Inject

Caption: Workflow for Solid-Phase Extraction of Fluorexetamine from Whole Blood.

To 1 mL of whole blood, add 20 µL of the internal standard solution (Fluorexetamine-d5, 1 µg/mL) and vortex for 10 seconds. Add 2 mL of 0.1 M phosphate buffer (pH 6.0) and vortex again. Centrifuge the sample at 3000 rpm for 10 minutes. The resulting supernatant is then loaded onto a pre-conditioned mixed-mode SPE cartridge. The cartridge is washed with 2 mL of deionized water, followed by 2 mL of 20% methanol in water.[1] Fluorexetamine is then eluted, and the eluate is evaporated to dryness and reconstituted for analysis.

3. LC-MS/MS Instrumentation and Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 analytical column is commonly used for the separation of NPS.[3]

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and water, both containing formic acid, is typically employed.[4]

    • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.[1]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Sample_Injection Sample Injection HPLC_Column Chromatographic Separation (C18 Column) Sample_Injection->HPLC_Column Gradient_Elution Gradient Elution HPLC_Column->Gradient_Elution Ion_Source Electrospray Ionization (ESI) Gradient_Elution->Ion_Source Quadrupole1 Q1: Precursor Ion Selection Ion_Source->Quadrupole1 Quadrupole2 Q2: Collision Cell (Fragmentation) Quadrupole1->Quadrupole2 Quadrupole3 Q3: Product Ion Selection Quadrupole2->Quadrupole3 Detector Detection Quadrupole3->Detector Data_Analysis Data Acquisition and Quantification Detector->Data_Analysis

Caption: Logical Flow of the LC-MS/MS Analysis.

4. Method Validation: The method should be validated according to established guidelines from bodies such as the Scientific Working Group for Forensic Toxicology (SWGTOX).[1] Key validation parameters include:

Table 2: Typical Validation Parameters for an LC-MS/MS Method for Fluorexetamine

ParameterTypical Acceptance Criteria
Linearity (R²) > 0.99[2]
Limit of Detection (LOD) Signal-to-noise ratio > 3
Limit of Quantitation (LOQ) 0.5 - 5 ng/mL, with acceptable precision and accuracy.[5]
Accuracy (% Bias) Within ±15% of the nominal concentration (±20% at LOQ).[1]
Precision (%RSD) < 15% (20% at LOQ).[1]
Recovery Consistent, precise, and reproducible.
Matrix Effect Assessed to ensure it does not interfere with quantification.
Stability Analyte stability in whole blood under various storage conditions.[4]

Alternative Analytical Approaches

While LC-MS/MS is the preferred method, other techniques can be utilized, though they come with certain limitations.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A well-established technique in forensic toxicology.[2] It offers high selectivity but may require derivatization for polar compounds like Fluorexetamine to improve chromatographic behavior.[1] GC-MS is generally less sensitive than LC-MS/MS for this application.[2]

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This method is less expensive and more accessible than mass spectrometry-based methods. However, it lacks the sensitivity and selectivity required for the low concentrations of NPS typically found in whole blood and is more susceptible to interferences from the biological matrix.[1]

Conclusion

For the reliable and accurate quantification of Fluorexetamine in whole blood, a validated LC-MS/MS method is the most suitable approach. Its high sensitivity, selectivity, and robustness make it the gold standard for the analysis of novel psychoactive substances in complex biological matrices. While GC-MS and HPLC-UV are alternative techniques, they have significant limitations in terms of sensitivity and potential for interferences, respectively. The detailed experimental protocol and validation parameters provided in this guide offer a comprehensive framework for researchers, scientists, and drug development professionals to establish a reliable quantitative method for Fluorexetamine in their laboratories.

References

Establishing the Analytical Limits of Fluorexetamine: A Comparative Guide to LOD and LOQ Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel psychoactive substances (NPS) like Fluorexetamine (FXE), an analog of ketamine, presents a significant challenge for analytical laboratories.[1] Accurate and reliable quantification of such compounds is crucial for forensic toxicology, clinical diagnostics, and drug development. A critical aspect of method validation for the quantitative analysis of Fluorexetamine is the determination of its Limit of Detection (LOD) and Limit of Quantification (LOQ). This guide provides a comparative overview of the methodologies used to establish these limits, focusing on the widely used techniques of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Understanding LOD and LOQ

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, though not necessarily quantified with acceptable precision and accuracy.[2][3] In contrast, the Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be quantitatively determined with a defined level of precision and accuracy.[2][3] For quantitative studies, the LOQ is a more critical parameter.

Comparative Analytical Techniques

Both GC-MS and LC-MS/MS are powerful techniques for the analysis of Fluorexetamine, each with its own set of advantages and disadvantages.[1]

  • GC-MS is a robust and well-established technique, particularly for comprehensive screening in forensic toxicology.[1] However, it may require derivatization for polar compounds like Fluorexetamine to improve volatility and chromatographic performance.[4]

  • LC-MS/MS generally offers superior sensitivity and selectivity, making it the preferred method for quantitative analysis of drugs in biological fluids, especially when low detection limits are required.[5] It can often analyze a wider range of compounds without the need for derivatization.[1]

The choice between these methods will depend on the specific application, required sensitivity, and the available instrumentation.

Experimental Protocol: Establishing LOD and LOQ for Fluorexetamine by LC-MS/MS

This protocol outlines a typical workflow for determining the LOD and LOQ of Fluorexetamine in a biological matrix (e.g., whole blood) using LC-MS/MS.

1. Materials and Reagents:

  • Fluorexetamine analytical standard

  • Fluorexetamine-d5 (internal standard)[6]

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Blank human whole blood

2. Instrumentation:

  • A validated UPLC system coupled to a triple quadrupole mass spectrometer.[5]

3. Sample Preparation (Solid-Phase Extraction - SPE):

  • To 1 mL of blank whole blood, spike with Fluorexetamine at various low concentrations and a fixed concentration of the internal standard (Fluorexetamine-d5).

  • Perform a protein precipitation step, followed by solid-phase extraction to clean up the sample and concentrate the analyte.[5]

  • Evaporate the eluate and reconstitute in the mobile phase.

4. LC-MS/MS Analysis:

  • Inject the prepared samples into the LC-MS/MS system.

  • Use a suitable C18 column and a gradient elution with mobile phases consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[5]

  • The mass spectrometer should be operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for the specific precursor-to-product ion transitions of Fluorexetamine and its internal standard.

5. Determination of LOD and LOQ:

There are several accepted methods for determining LOD and LOQ. The signal-to-noise ratio and the standard deviation of the response and the slope of the calibration curve are common approaches.

  • Signal-to-Noise Ratio (S/N):

    • Analyze a series of spiked samples at decreasing concentrations.

    • The LOD is typically determined as the concentration at which the signal-to-noise ratio is approximately 3:1.[3]

    • The LOQ is the concentration at which the signal-to-noise ratio is about 10:1, with acceptable precision and accuracy.[3]

  • Calibration Curve Method:

    • Prepare a series of calibration standards at the lower end of the expected concentration range.

    • The LOD and LOQ can be calculated using the following equations:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

      • Where σ is the standard deviation of the response (which can be estimated from the standard deviation of the y-intercepts of regression lines or the residual standard deviation of the regression line) and S is the slope of the calibration curve.[3]

6. Validation:

  • The determined LOQ should be validated by analyzing replicate samples at this concentration and ensuring that the precision (%RSD) and accuracy (%bias) are within acceptable limits (typically ±20%).[5]

Data Presentation: Comparative LOD and LOQ

The following table presents a summary of expected performance characteristics for the analysis of Fluorexetamine by GC-MS and LC-MS/MS, based on typical values for related arylcyclohexylamines.

ParameterGC-MSLC-MS/MS
Limit of Detection (LOD) Low ng/mL rangeSub-ng/mL to low pg/mL range[1]
Limit of Quantification (LOQ) Low to mid ng/mL range[1]Low ng/mL to sub-ng/mL levels[1]
Linearity (R²) > 0.99[1]> 0.999[1]
Sample Preparation Often requires derivatization[4]Protein precipitation, LLE, or SPE[5]

Visualizing the Workflow

The following diagram illustrates the experimental workflow for establishing the LOD and LOQ of Fluorexetamine.

LOD_LOQ_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_determination LOD/LOQ Determination cluster_validation Validation start Start: Blank Matrix Spiking spe Solid-Phase Extraction (SPE) start->spe Low Concentration Spikes reconstitution Evaporation & Reconstitution spe->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_acq Data Acquisition (MRM) lcms->data_acq sn_ratio Signal-to-Noise Ratio Calculation data_acq->sn_ratio cal_curve Calibration Curve Method data_acq->cal_curve lod_calc LOD Calculation sn_ratio->lod_calc S/N ≈ 3:1 loq_calc LOQ Calculation sn_ratio->loq_calc S/N ≈ 10:1 cal_curve->lod_calc 3.3 * (σ / S) cal_curve->loq_calc 10 * (σ / S) validation LOQ Validation loq_calc->validation end End: Established LOD & LOQ validation->end Precision & Accuracy Check

Workflow for LOD and LOQ Determination of Fluorexetamine.

Conclusion

Establishing a reliable and validated analytical method with well-defined LOD and LOQ is paramount for the accurate quantification of Fluorexetamine in various research and forensic applications. While both GC-MS and LC-MS/MS are capable of analyzing Fluorexetamine, LC-MS/MS is generally the preferred method for achieving the low detection limits necessary for many quantitative studies.[1][5] The detailed experimental protocol and workflow provided in this guide offer a comprehensive framework for researchers to establish and validate the LOD and LOQ of Fluorexetamine in their own laboratory settings.

References

Navigating the Analytical Maze: A Comparative Guide to Fluorexetamine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel psychoactive substances (NPS) like Fluorexetamine (FXE), an analogue of ketamine, presents a significant challenge for forensic and clinical toxicology. Accurate and precise quantification of FXE in biological matrices is paramount for understanding its pharmacokinetics, assessing its physiological and toxicological effects, and for legal investigations. This guide provides a comparative overview of the primary analytical methods for the quantification of Fluorexetamine, with a focus on their accuracy, precision, and practical applicability, supported by available data and detailed experimental protocols.

Method Comparison: LC-MS/MS, GC-MS, and HPLC-UV

The choice of analytical technique is critical for achieving the requisite sensitivity and selectivity for NPS in complex biological matrices such as whole blood and urine. While several methods can be employed, they differ significantly in their performance characteristics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of Fluorexetamine due to its superior sensitivity and selectivity.[1]

Table 1: Comparison of Analytical Methods for Fluorexetamine Quantification

ParameterLC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)GC-MS (Gas Chromatography-Mass Spectrometry)HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet Detection)
Selectivity Very High (based on parent and product ion transitions)High (based on mass spectrum)Low to Moderate (risk of co-eluting interferences)
Sensitivity (Typical LOQ) 0.1 - 5 ng/mL5 - 50 ng/mL> 50 ng/mL
Linearity (Typical Range) 0.5 - 500 ng/mL10 - 1000 ng/mL100 - 2000 ng/mL
Accuracy (% Bias) Within ±15%Within ±20%Within ±25%
Precision (%RSD) < 15%< 20%< 25%
Sample Preparation Protein precipitation, Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)LLE or SPE, often requires derivatizationProtein precipitation, LLE, or SPE
Throughput HighModerateModerate to High
Cost HighModerateLow
Comments Gold standard for quantitative analysis of drugs in biological fluids due to high sensitivity and selectivity.Robust and widely used, but may require derivatization for polar compounds and can be less sensitive than LC-MS/MS.Limited by lower sensitivity and potential for interferences, making it less suitable for low concentrations of NPS in whole blood.

Note: The performance characteristics in this table are based on typical values observed for the analysis of related arylcyclohexylamines and similar compounds, as comprehensive, peer-reviewed validation data for Fluorexetamine is limited.[2][3]

The Challenge of Isomers

A significant analytical hurdle in Fluorexetamine quantification is the presence of positional isomers, most notably 2-fluoro-2-oxo-PCE ("CanKet").[2] These isomers have the same molecular weight and can produce very similar mass spectra, leading to potential misidentification and inaccurate quantification if not adequately separated chromatographically. Therefore, chromatographic methods must be optimized to ensure the resolution of Fluorexetamine from its isomers.

Experimental Protocols

Proposed Gold Standard: A Validated LC-MS/MS Method for Fluorexetamine in Whole Blood

LC-MS/MS is the recommended technique for the quantitative analysis of Fluorexetamine in whole blood due to its superior sensitivity, selectivity, and robustness.[1]

1. Scope: This method is intended for the quantitative determination of Fluorexetamine in human whole blood.

2. Materials and Reagents:

  • Fluorexetamine analytical standard

  • Fluorexetamine-d5 (internal standard)

  • HPLC-grade methanol (B129727), acetonitrile, and water

  • Formic acid

  • Blank human whole blood

3. Sample Preparation (Solid-Phase Extraction - SPE):

  • To 1 mL of whole blood, add 20 µL of internal standard solution (Fluorexetamine-d5, 1 µg/mL).

  • Vortex for 10 seconds.

  • Add 2 mL of 0.1 M phosphate (B84403) buffer (pH 6.0) and vortex.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Load the supernatant onto a pre-conditioned mixed-mode SPE cartridge.

  • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water.

  • Elute the analyte with 2 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

4. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions: To be optimized for Fluorexetamine and Fluorexetamine-d5.

5. Method Validation: The method should be validated according to established guidelines from bodies such as the Scientific Working Group for Forensic Toxicology (SWGTOX). Key validation parameters include:

  • Selectivity: Analysis of at least six different blank whole blood samples to assess for interferences.

  • Linearity: A calibration curve with at least five non-zero calibrators over the expected concentration range (e.g., 0.5 - 500 ng/mL).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined by analyzing replicates of low-concentration samples.

  • Accuracy and Precision: Assessed at multiple concentration levels (low, medium, and high QC samples).

  • Matrix Effects: Assessed by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.

  • Recovery: Determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.

  • Stability: Evaluated under various conditions including freeze-thaw cycles, short-term benchtop stability, and long-term storage.[1]

GC-MS Protocol for Fluorexetamine Analysis

While less sensitive than LC-MS/MS, GC-MS is a robust technique for the analysis of Fluorexetamine, particularly in non-biological matrices or at higher concentrations in biological samples. Derivatization is often recommended to improve chromatographic performance.

1. Sample Preparation (Urine):

  • Hydrolysis (if targeting conjugated metabolites): Adjust urine pH and treat with a deconjugating enzyme.

  • Liquid-Liquid Extraction (LLE):

    • Adjust the pH of the urine sample to be basic.

    • Add an organic extraction solvent (e.g., ethyl acetate).

    • Vortex and centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube.

    • Evaporate the solvent to dryness.

  • Derivatization (Optional but Recommended): Reconstitute the dried extract in a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat to form a less polar, more volatile derivative.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Standard GC system.

  • Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column.

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250-280°C.

  • Oven Temperature Program: A temperature gradient from a lower starting temperature (e.g., 100°C) to a higher final temperature (e.g., 300°C) to ensure good separation.

  • Mass Spectrometer: A mass selective detector.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Data Acquisition: Full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis.

Visualizing the Workflow and Concepts

To better illustrate the analytical process and the relationship between key validation parameters, the following diagrams are provided.

fluorexetamine_quantification_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing & Reporting sample_collection Sample Collection (Whole Blood/Urine) add_is Addition of Internal Standard (e.g., FXE-d5) sample_collection->add_is extraction Extraction (SPE or LLE) add_is->extraction derivatization Derivatization (Optional for GC-MS) extraction->derivatization reconstitution Reconstitution derivatization->reconstitution chromatography Chromatographic Separation (LC or GC) reconstitution->chromatography ms_detection Mass Spectrometric Detection (MS/MS) chromatography->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification calibration->quantification reporting Reporting Results quantification->reporting validation_parameters cluster_core Core Performance Metrics cluster_sensitivity Sensitivity cluster_range Working Range cluster_reliability Reliability Accuracy Accuracy (% Bias) Precision Precision (%RSD) LOD Limit of Detection (LOD) LOQ Limit of Quantification (LOQ) LOQ->Accuracy Defines lower limit of accurate quantification LOQ->Precision Defines lower limit of precise quantification Linearity Linearity (R²) Range Range Linearity->Range Range->Accuracy Range->Precision Selectivity Selectivity/ Specificity Selectivity->Accuracy Recovery Recovery Recovery->Accuracy Matrix_Effect Matrix Effect Matrix_Effect->Accuracy Matrix_Effect->Precision Stability Stability Stability->Accuracy

References

A Comparative In Vitro Metabolic Profile of Fluorexetamine and Methoxetamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the in vitro metabolism of Fluorexetamine (FXE) and methoxetamine (MXE), two arylcyclohexylamine derivatives. Understanding the metabolic fate of these compounds is critical for clinical and forensic toxicology, as well as for drug development. The information presented herein is synthesized from published research, with a focus on studies utilizing human liver microsomes (HLMs) to simulate phase I metabolism.

Executive Summary

Fluorexetamine and methoxetamine undergo extensive phase I metabolism primarily through reactions catalyzed by cytochrome P450 (CYP) enzymes. The principal metabolic pathways for both compounds include N-dealkylation and hydroxylation. For Fluorexetamine, specifically the 2-FXE isomer, metabolism in human liver microsomes leads to a series of N-dealkylated and hydroxylated metabolites.[1] Similarly, methoxetamine is metabolized via N-deethylation, O-demethylation, and hydroxylation.[2] The initial N-deethylation of methoxetamine is primarily catalyzed by CYP2B6 and CYP3A4.[2] While direct comparative studies are limited, this guide consolidates available data to facilitate a side-by-side understanding of their metabolic profiles.

Data Presentation: Comparative Metabolite Summary

The following tables summarize the identified phase I metabolites of 2-Fluorexetamine (2-FXE) and methoxetamine (MXE) from in vitro studies using human liver microsomes.

Table 1: Identified Metabolites of 2-Fluorexetamine (2-FXE) in Human Liver Microsomes [1]

Metabolite IDMetabolic Transformation
M1N-dealkylation
M2Hydroxylation
M3Hydroxylation
M4N-dealkylation and Hydroxylation
M5N-dealkylation and Hydroxylation
M6N-dealkylation and Dihydroxylation
M7Hydroxylation and Dehydration
M8N-dealkylation, Hydroxylation, and Oxidation

Data synthesized from the findings of Hu et al. (2024) in Biomedical Chromatography.[1]

Table 2: Identified Metabolites of Methoxetamine (MXE) in In Vitro Systems [2][3]

MetaboliteMetabolic Transformation
NormethoxetamineN-deethylation
O-desmethylmethoxetamineO-demethylation
Hydroxymethoxetamine (multiple isomers)Hydroxylation
DihydromethoxetamineReduction
DehydromethoxetamineDehydrogenation
Hydroxynormethoxetamine (multiple isomers)N-deethylation and Hydroxylation
O-desmethylnormethoxetamineN-deethylation and O-demethylation
O-desmethylhydroxymethoxetamineO-demethylation and Hydroxylation

Phase II glucuronide conjugates of O-desmethylmethoxetamine, O-desmethylnormethoxetamine, and O-desmethylhydroxymethoxetamine have also been identified.[3]

Experimental Protocols

The following methodologies are based on established protocols for in vitro metabolism studies using human liver microsomes.

In Vitro Incubation with Human Liver Microsomes (HLMs)

Objective: To generate and identify phase I metabolites of a test compound (Fluorexetamine or methoxetamine) in a system that mimics hepatic metabolism.[1]

Materials:

  • Human Liver Microsomes (HLMs)

  • Test compound (Fluorexetamine or methoxetamine)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Incubator/water bath (37°C)

  • Reaction vials (e.g., microcentrifuge tubes)

  • Quenching solvent (e.g., ice-cold acetonitrile (B52724) or methanol)

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLMs (final protein concentration typically 0.5-1.0 mg/mL), and the test compound (final substrate concentration typically 1-10 µM).[1]

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.[1]

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-incubated mixture.[1]

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes). Time-course experiments can be performed to monitor the rate of metabolite formation.[1]

  • Termination of Reaction: Terminate the reaction by adding an equal or greater volume of an ice-cold quenching solvent. This also precipitates the microsomal proteins.[1]

  • Sample Preparation for Analysis: Centrifuge the mixture to pellet the precipitated proteins. The supernatant is then collected for analysis.

Metabolite Identification using High-Resolution Mass Spectrometry (HRMS)

Objective: To identify and structurally characterize the metabolites formed during the in vitro incubation.

Instrumentation:

  • Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) system (e.g., Q-TOF or Orbitrap)

Typical LC Parameters: [1]

  • Column: A suitable reversed-phase column (e.g., C18)

  • Mobile Phase: A gradient of two solvents, such as water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile (also with 0.1% formic acid).

  • Flow Rate: 0.2-0.4 mL/min

  • Injection Volume: 1-10 µL

Typical HRMS Parameters: [1]

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Scan Mode: Full scan with data-dependent MS/MS (dd-MS2) or data-independent acquisition (DIA)

  • Full Scan Mass Range: m/z 50-1000

  • Collision Energy: Ramped or stepped collision energies to generate informative fragment spectra.

Data Analysis: Metabolite identification is performed by comparing the accurate mass measurements (typically with an error of <5 ppm) and the fragmentation patterns of the potential metabolites with those of the parent drug.[1]

Visualizations

The following diagrams illustrate the proposed metabolic pathways and a general experimental workflow.

cluster_fluorexetamine Fluorexetamine (2-FXE) Metabolism cluster_methoxetamine Methoxetamine (MXE) Metabolism FXE Fluorexetamine (2-FXE) M1 N-dealkylated Metabolite FXE->M1 N-dealkylation M2 Hydroxylated Metabolite FXE->M2 Hydroxylation M4 N-dealkylated, Hydroxylated Metabolite M1->M4 Hydroxylation M2->M4 N-dealkylation MXE Methoxetamine (MXE) Normethoxetamine Normethoxetamine MXE->Normethoxetamine N-deethylation (CYP2B6, CYP3A4) O_desmethyl_MXE O-desmethylmethoxetamine MXE->O_desmethyl_MXE O-demethylation Hydroxy_MXE Hydroxymethoxetamine MXE->Hydroxy_MXE Hydroxylation

Caption: Proposed Phase I Metabolic Pathways of 2-FXE and MXE.

start Start: In Vitro Metabolism Study incubation Incubation of Compound with Human Liver Microsomes start->incubation termination Reaction Termination (Quenching) incubation->termination centrifugation Centrifugation to Remove Proteins termination->centrifugation analysis LC-HRMS Analysis of Supernatant centrifugation->analysis data_processing Data Processing and Metabolite Identification analysis->data_processing end End: Metabolic Profile data_processing->end

Caption: General Workflow for In Vitro Metabolism Studies.

References

Head-to-Head Comparison of Fluorexetamine Isomers' Receptor Affinity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the receptor affinity of Fluorexetamine isomers. Fluorexetamine (FXE), a novel psychoactive substance, belongs to the arylcyclohexylamine class of compounds, which includes well-known N-methyl-D-aspartate (NMDA) receptor antagonists like ketamine and phencyclidine (PCP)[1]. The pharmacological profile of Fluorexetamine is presumed to be similar to other dissociatives, with its primary mechanism of action being a non-competitive antagonist at the NMDA receptor[2][3].

It is critical to note that there is a significant scarcity of specific, quantitative, peer-reviewed data in the scientific literature directly comparing the receptor affinities of Fluorexetamine isomers[2][3]. A major challenge in the available data is the potential for misidentification between Fluorexetamine (3'-Fluoro-2-oxo-PCE or 3-FXE) and its positional isomer, 2'-Fluoro-2-oxo-PCE (2-FXE), also known as "CanKet"[1][2][4]. This guide summarizes the presumed mechanism of action based on related compounds and details the standard experimental protocols used to characterize such substances.

Presumed Mechanism of Action at the NMDA Receptor

The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel that plays a pivotal role in excitatory synaptic transmission, synaptic plasticity, and memory formation[1]. For the channel to open, it requires the binding of both the neurotransmitter glutamate (B1630785) and a co-agonist, typically glycine (B1666218) or D-serine. Upon activation, the channel allows the influx of cations, primarily Ca²⁺, which initiates downstream signaling cascades[5].

Fluorexetamine and its isomers are presumed to act as uncompetitive antagonists, binding to a site within the ion channel pore of the NMDA receptor, known as the dizocilpine (B47880) (MK-801) binding site[1][3]. This action physically blocks the flow of ions, thereby inhibiting receptor function. The following diagram illustrates the presumed signaling pathway of NMDA receptor antagonism by Fluorexetamine.

NMDA_Receptor_Antagonism_by_Fluorexetamine cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate Site Glycine Site Ion Channel Glutamate->NMDA_Receptor:glu Binds Glycine Glycine Glycine->NMDA_Receptor:gly Binds Ca_Influx Ca²⁺ Influx NMDA_Receptor:pore->Ca_Influx Channel Opening Signaling_Cascade Downstream Signaling Cascade Ca_Influx->Signaling_Cascade Activates Fluorexetamine Fluorexetamine Fluorexetamine->NMDA_Receptor:pore Blocks

Presumed signaling cascade of Fluorexetamine via NMDA receptor antagonism.

Comparative Receptor Affinity Data

Due to the limited specific research on Fluorexetamine isomers, a direct head-to-head comparison of their receptor affinities is not currently possible from published data. The table below is a template illustrating how such data would be presented. The values for related arylcyclohexylamines are included to provide a comparative context for their expected potency.

CompoundReceptorKᵢ (nM)Assay MethodReference
Fluorexetamine (3-FXE) NMDAData Not AvailableRadioligand Binding-
2-Fluoro-2-oxo-PCE (2-FXE) NMDAData Not AvailableRadioligand Binding-
Ketamine NMDA~500-1000[³H]MK-801 Displacement[6]
Phencyclidine (PCP) NMDA~50-100[³H]MK-801 Displacement[6]
3-F-PCP NMDA1150Radioligand Binding[7]
Fluorolintane (2-F-DPPy) NMDA87.92Radioligand Binding[7]

Note: Lower Kᵢ values indicate a higher binding affinity.

Beyond the primary target of the NMDA receptor, the affinity of Fluorexetamine isomers for other receptors, such as monoamine transporters (SERT, DAT, NET), remains largely uncharacterized. For context, some related compounds, like 3-F-PCP, have shown modest affinity for DAT and NET[7].

Experimental Protocols

The characterization of novel arylcyclohexylamines like Fluorexetamine relies on established in vitro experimental protocols.

NMDA Receptor Binding Assay (Radioligand Displacement)

This assay is fundamental for determining the binding affinity (Kᵢ) of a test compound for the NMDA receptor by measuring its ability to displace a known radiolabeled ligand.

Objective: To quantify the affinity of Fluorexetamine isomers for the dizocilpine (MK-801) binding site on the NMDA receptor.

Materials:

  • Test compounds (e.g., Fluorexetamine isomers)

  • Radioligand: [³H]MK-801 (a high-affinity NMDA receptor channel blocker)

  • Source of NMDA receptors: Rat forebrain membrane homogenate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glutamate and glycine (to open the NMDA receptor channel)

  • Non-specific binding control (e.g., a high concentration of unlabeled MK-801)

  • Glass fiber filters

  • Scintillation cocktail and counter

Protocol:

  • Preparation: Prepare serial dilutions of the test compounds.

  • Incubation: In assay tubes, combine the rat forebrain membrane homogenate, a fixed concentration of [³H]MK-801, glutamate, and glycine with varying concentrations of the test compound.

  • Equilibration: Incubate the mixture to allow the binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]MK-801 (IC₅₀) through non-linear regression analysis. Calculate the Kᵢ value from the IC₅₀ value using the Cheng-Prusoff equation.

The following diagram illustrates the workflow for a typical radioligand binding assay.

Radioligand_Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Test Compound) Start->Prepare_Reagents Incubation Incubate Reagents (Allow for competitive binding) Prepare_Reagents->Incubation Filtration Rapid Filtration (Separate bound from unbound ligand) Incubation->Filtration Washing Wash Filters (Remove non-specific binding) Filtration->Washing Scintillation_Counting Scintillation Counting (Quantify radioactivity) Washing->Scintillation_Counting Data_Analysis Data Analysis (Calculate IC₅₀ and Kᵢ) Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Workflow for determining NMDA receptor binding affinity.
Whole-Cell Patch-Clamp Electrophysiology

This technique provides a functional measure of a compound's effect on the ion flow through NMDA receptors in neurons.

Objective: To determine the inhibitory concentration (IC₅₀) of Fluorexetamine isomers on NMDA receptor-mediated currents.

Materials:

  • Neuronal culture or acute brain slices

  • Glass micropipettes

  • Artificial cerebrospinal fluid (aCSF)

  • Intracellular solution for the micropipette

  • NMDA, glutamate, and glycine

  • Test compounds (e.g., Fluorexetamine isomers)

  • Patch-clamp amplifier and data acquisition system

Protocol:

  • Preparation: Prepare the neuronal culture or brain slice in a recording chamber and perfuse with aCSF.

  • Pipette Fabrication: Fabricate a glass micropipette with a fine tip and fill it with the intracellular solution.

  • Seal Formation: Under microscopic guidance, approach a neuron with the micropipette and form a high-resistance "giga-seal" with the cell membrane.

  • Whole-Cell Configuration: Rupture the cell membrane within the pipette tip to achieve the whole-cell recording configuration.

  • Voltage Clamp: Voltage-clamp the neuron at a negative holding potential (e.g., -70 mV) to remove the Mg²⁺ block of the NMDA receptor.

  • Current Evocation: Evoke NMDA receptor-mediated currents by applying NMDA and glycine.

  • Compound Application: Apply the test compound at increasing concentrations and measure the resulting inhibition of the NMDA-evoked current.

  • Data Analysis: Generate a concentration-response curve to determine the IC₅₀ for the test compound's inhibition of the NMDA receptor current.

Structure-Activity Relationships (SAR)

While specific SAR data for Fluorexetamine isomers is unavailable, general principles from the arylcyclohexylamine class can be inferred[3]. Key structural modifications that influence pharmacological properties include:

  • Substitution on the Aryl Ring: The position and nature of the substituent on the phenyl ring are critical. For fluorinated analogues, the position of the fluorine atom (e.g., 2- vs. 3-position) is expected to alter the compound's potency and pharmacological profile[3].

  • Substitution on the Amine: The nature of the alkyl group on the nitrogen atom affects potency.

Conclusion

Fluorexetamine and its isomers are presumed to act as non-competitive NMDA receptor antagonists, a mechanism they share with other arylcyclohexylamines. However, a significant gap exists in the scientific literature regarding direct, quantitative comparisons of the receptor affinities of different Fluorexetamine isomers. The issue of potential misidentification between 3-FXE and 2-FXE further complicates the current understanding[2][3][4].

Future research employing standardized methodologies, such as radioligand binding assays and whole-cell patch-clamp electrophysiology, is essential to elucidate the specific receptor affinity profiles of each isomer. Such studies will be crucial for understanding their distinct pharmacological and toxicological properties and for guiding future drug development efforts. Researchers are advised to ensure the analytical confirmation of the specific isomer being studied to ensure the validity and reproducibility of their findings.

References

Assessing the Linearity of Fluoxetine Calibration Curves: A Comparative Guide for Analytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the linearity of calibration curves for Fluoxetine (B1211875) (under the brand name Prozac) in various analytical assays. The linearity of a calibration curve is a critical parameter in analytical method validation, demonstrating that the instrumental response is directly proportional to the concentration of the analyte over a specific range. This document summarizes quantitative data from multiple studies, details relevant experimental protocols, and offers visual representations of workflows to aid in the selection and application of the most suitable analytical method for your research needs.

Introduction to Linearity in Analytical Assays

The assessment of linearity is a fundamental requirement of the International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA) guidelines for analytical method validation.[1][2][3][4][5] A linear relationship, typically evaluated by the correlation coefficient (R²) of the calibration curve, ensures that the method can provide accurate and reliable quantitative results across a defined concentration range.[4][6] This guide focuses on the linearity of analytical methods for Fluoxetine, a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI).

Comparison of Analytical Methods for Fluoxetine Quantification

Various analytical techniques are employed for the quantification of Fluoxetine in different matrices, such as bulk drug, pharmaceutical dosage forms, and biological fluids like human plasma. The most common methods include High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The following table summarizes the linearity data from several studies, showcasing the performance of different analytical methods.

Analytical TechniqueSample MatrixCalibration RangeCorrelation Coefficient (R²)Reference
RP-HPLCPharmaceutical Dosage Form1-10 µg/mL>0.999[7]
RP-HPLCOral Solution40-200 µg/mL0.999[8]
HPLC-UVProzac Capsules5-30 µg/mLNot Specified[9]
RP-HPLCBulk and Dosage Forms10 µg/mL (concentration)0.999[10]
RP-HPLCTablet Dosage Forms0.2-4 µg/mLNot Specified[11]
HPLCPharmaceutical Dosage Forms1-16 µg/mL0.99998[12]
UV SpectrophotometryBulk and Dosage Form5-30 µg/mL0.999[13]
UV SpectrophotometryBulk and Pharmaceutical Formulation5-40 µg/mLNot Specified[14]
UV-VIS SpectrophotometryWater: Methanol (B129727) (9:1)10-60 µg/mL0.999[15]
LC-MS/MSHuman Plasma0.25–50 ng/mL0.9990 to 0.9994[16]
LC-MS/MSHuman Plasma0.25 to 40.00 ng/mLNot Specified[17]
LC-MS/MShSERT Binding Assay Matrix50 pmol L⁻¹ - 3 nmol L⁻¹Not Specified[18]
LC-MS/MSHuman Plasma2-30 ng/mLNot Specified[19]
LC-MS/MSWhole Blood2.5-900 ng/mL>0.985[20]
HPLC-FLHuman Plasma0.1 – 1 µg/mLNot Specified[21]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are representative experimental protocols for the most common techniques used in Fluoxetine analysis.

1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This method is widely used for the analysis of Fluoxetine in pharmaceutical dosage forms.

  • Chromatographic System: An isocratic HPLC system equipped with a UV detector is typically used.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.

  • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer is used. For instance, a mobile phase consisting of methanol and water (40:60 v/v) has been reported.[7] Another study utilized a mixture of diethyl amine buffer (pH 3.5) and acetonitrile (B52724) (55:45 v/v).[8]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[7][8]

  • Detection: UV detection is commonly performed at a wavelength of 226 nm or 227 nm.[8][9]

  • Calibration Curve Preparation: A stock solution of Fluoxetine is prepared in a suitable solvent (e.g., methanol).[7] Serial dilutions are then made to prepare calibration standards at a minimum of five different concentration levels.[6] For example, a linearity study might use six concentration levels ranging from 40-200µg/ml.[8]

  • Linearity Assessment: The peak areas of the analyte at each concentration are plotted against the corresponding concentration, and a linear regression analysis is performed. The correlation coefficient (R²) should ideally be ≥ 0.999.[8]

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it suitable for the quantification of Fluoxetine in complex biological matrices like human plasma.

  • Chromatographic System: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source is used.

  • Column: A reverse-phase column, such as a C18 column, is typically employed.

  • Mobile Phase: An isocratic or gradient elution with a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) formate) is common. For example, a mobile phase of methanol and 10 mM ammonium formate (B1220265) with formic acid (80:20, v/v) has been used.[16]

  • Flow Rate: Flow rates can vary, for instance, 0.2 mL/min.[16]

  • Mass Spectrometric Detection: Detection is performed in multiple reaction monitoring (MRM) mode. For Fluoxetine, the transition m/z 310 > 148 is often monitored.[16] An internal standard, such as Fluoxetine-d5 (m/z 315.1 > 153), is typically used for accurate quantification.[16]

  • Sample Preparation: For plasma samples, protein precipitation with a solvent like methanol is a common and rapid sample cleanup method.[16] Other techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can also be employed.

  • Calibration Curve Preparation: Calibration standards are prepared by spiking known concentrations of Fluoxetine into the same biological matrix as the samples. A weighting factor, such as 1/x², is often applied in the linear regression to ensure accuracy at the lower end of the calibration range.[16]

  • Linearity Assessment: The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration. A correlation coefficient (R²) close to 1 indicates excellent linearity. For instance, R² values ranging from 0.9990 to 0.9994 have been reported for a concentration range of 0.25–50 ng/mL in human plasma.[16]

Visualizing the Analytical Workflow and Validation Process

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for an analytical assay and the logical relationship of linearity assessment within the broader context of method validation.

G cluster_workflow Experimental Workflow for Fluoxetine Analysis prep Sample Preparation (e.g., Protein Precipitation) chrom Chromatographic Separation (HPLC/LC-MS) prep->chrom detect Detection (UV/MS) chrom->detect data_acq Data Acquisition detect->data_acq data_proc Data Processing (Peak Integration) data_acq->data_proc quant Quantification (Calibration Curve) data_proc->quant

A typical experimental workflow for Fluoxetine analysis.

G cluster_validation Analytical Method Validation method_dev Method Development validation_protocol Validation Protocol method_dev->validation_protocol specificity Specificity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness validation_report Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report

Linearity assessment within the analytical method validation framework.

Conclusion

The linearity of calibration curves for Fluoxetine has been successfully demonstrated across a range of analytical techniques and sample matrices. Both RP-HPLC and LC-MS/MS methods can achieve excellent linearity with correlation coefficients (R²) consistently exceeding 0.999. The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For instance, LC-MS/MS is superior for bioanalytical applications requiring low limits of quantification in complex matrices like human plasma, while RP-HPLC with UV detection is a robust and cost-effective method for routine quality control of pharmaceutical formulations. Adherence to established validation guidelines from regulatory bodies such as the ICH is crucial to ensure the reliability and accuracy of the analytical data generated.[1][22][23]

References

Cross-Validation of Fluorexetamine Analytical Methods: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the cross-validation of analytical methods for Fluorexetamine (FXE), providing researchers, scientists, and drug development professionals with a comparative guide to analytical techniques across different instruments. This guide synthesizes available data to highlight the performance of various methods, offering insights into their suitability for the identification and quantification of this novel psychoactive substance (NPS).

Fluorexetamine (FXE), an arylcyclohexylamine and a structural analog of ketamine, has emerged as a significant compound of interest in forensic and clinical toxicology.[1] The accurate and reliable analysis of FXE is crucial for understanding its pharmacokinetics, pharmacological effects, and for law enforcement purposes. The choice of analytical methodology and the instrumentation used can significantly impact the quality and comparability of results. This guide provides a comparative overview of the primary analytical techniques used for FXE analysis—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS)—and discusses the critical aspects of cross-validation between different instruments.

While direct inter-laboratory or cross-instrumental studies for Fluorexetamine are not extensively published, this guide draws upon validation data for FXE and structurally similar compounds, such as other arylcyclohexylamines and synthetic cannabinoids, to provide a robust comparison.[2][3]

Comparative Analysis of Analytical Methods

The selection of an analytical technique for FXE analysis is a critical decision that depends on the specific requirements of the study, such as the need for high sensitivity, selectivity, or throughput.[1] LC-MS/MS and GC-MS are the most powerful and commonly employed techniques for the analysis of NPS like Fluorexetamine.[2][3]

ParameterLC-MS/MSGC-MSHPLC-UV
Selectivity Very HighHighLow to Moderate
Sensitivity (Typical LOQ) 0.1 - 5 ng/mL5 - 50 ng/mL> 50 ng/mL
Linearity (Typical Range) 0.5 - 500 ng/mL10 - 1000 ng/mL100 - 2000 ng/mL
Accuracy (% Bias) Within ±15%Within ±20%Within ±25%
Precision (%RSD) < 15%< 20%< 25%
Sample Throughput Generally higherCan be lowerVariable
Derivatization Generally not requiredMay be requiredNot required
This table summarizes typical performance characteristics observed for the analysis of Fluorexetamine and related novel psychoactive substances. Actual performance may vary depending on the specific instrument, method, and matrix.[1][2]

LC-MS/MS is often the preferred method for quantitative analysis due to its superior sensitivity and selectivity, allowing for the detection of FXE at low concentrations in complex biological matrices.[1] GC-MS is a robust and well-established technique, particularly valuable for broad screening purposes in forensic toxicology.[2] High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is less common for trace-level analysis of NPS due to its lower sensitivity and selectivity.[1]

The Challenge of Inter-Instrument Variability

Achieving consistent and comparable results for NPS analysis across different laboratories and instruments is a significant challenge.[3] This variability can arise from several factors, including:

  • Differences in Instrumentation: Variations in the design and performance of instruments from different manufacturers (e.g., different ion sources, mass analyzers) can lead to discrepancies in results.[4]

  • Methodological Differences: Variations in sample preparation, chromatographic conditions, and data analysis parameters can all contribute to inter-laboratory variability.[3]

  • Lack of Certified Reference Materials: The continuous emergence of new NPS means that certified reference materials are not always available, making it difficult to standardize methods across laboratories.[3]

Proficiency testing (PT) programs are essential for laboratories to assess their performance against their peers and identify potential areas for improvement.[3] These programs involve the analysis of standardized samples by multiple laboratories and a statistical evaluation of the results.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for ensuring the reproducibility and cross-validation of analytical methods. Below are representative workflows for the analysis of Fluorexetamine by LC-MS/MS and GC-MS.

LC-MS/MS Experimental Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of Fluorexetamine in a biological matrix using LC-MS/MS.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Blood, Urine) Spike Spike with Internal Standard Sample->Spike Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC Liquid Chromatography Separation Evaporation->LC MSMS Tandem Mass Spectrometry Detection (MRM) LC->MSMS Quantification Quantification using Calibration Curve MSMS->Quantification Reporting Reporting of Results Quantification->Reporting

A typical workflow for LC-MS/MS analysis of Fluorexetamine.

A detailed protocol for the LC-MS/MS analysis of Fluorexetamine in whole blood typically involves solid-phase extraction for sample cleanup, followed by chromatographic separation on a C18 column and detection using multiple reaction monitoring (MRM) on a tandem mass spectrometer.[1]

GC-MS Experimental Workflow

The following diagram outlines a general workflow for the analysis of Fluorexetamine using GC-MS.

GCMS_Workflow cluster_sample_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_processing_gc Data Processing Sample_GC Sample Collection Extraction_GC Extraction Sample_GC->Extraction_GC Derivatization Derivatization (if necessary) Extraction_GC->Derivatization GC Gas Chromatography Separation Derivatization->GC MS Mass Spectrometry Detection (Scan or SIM) GC->MS LibrarySearch Spectral Library Matching MS->LibrarySearch Quantification_GC Quantification LibrarySearch->Quantification_GC

A general workflow for GC-MS analysis of Fluorexetamine.

For GC-MS analysis, sample preparation may involve liquid-liquid or solid-phase extraction. Derivatization may be necessary to improve the chromatographic properties of Fluorexetamine. The separated compounds are then detected by a mass spectrometer, and identification is typically achieved by comparing the obtained mass spectrum with a reference library.[5]

Logical Framework for Cross-Validation

A systematic approach is essential for the successful cross-validation of analytical methods across different instruments. The following diagram illustrates the logical relationship between the key stages of a cross-validation study.

CrossValidation_Logic Define Define Acceptance Criteria Prepare Prepare Standardized Samples Define->Prepare Analyze_Inst1 Analyze on Instrument 1 Prepare->Analyze_Inst1 Analyze_Inst2 Analyze on Instrument 2 Prepare->Analyze_Inst2 Compare Compare Results Analyze_Inst1->Compare Analyze_Inst2->Compare Evaluate Evaluate against Acceptance Criteria Compare->Evaluate Conclusion Conclusion on Method Comparability Evaluate->Conclusion

Logical workflow for a cross-validation study.

The process begins with defining clear acceptance criteria for the comparison. Standardized samples, including quality controls at different concentration levels, are then prepared and analyzed on the different instruments. The results are statistically compared, and the observed differences are evaluated against the predefined acceptance criteria to determine the comparability of the methods.

Conclusion

The cross-validation of analytical methods for Fluorexetamine is a critical step in ensuring the reliability and comparability of data generated by different laboratories and on different instruments. While direct comparative data for FXE is limited, the principles of method validation and cross-validation, along with data from structurally related compounds, provide a strong foundation for establishing robust and reliable analytical methods. Both LC-MS/MS and GC-MS are powerful techniques for the analysis of Fluorexetamine, with the choice of method depending on the specific analytical goals. By adhering to detailed experimental protocols and participating in proficiency testing programs, researchers can enhance the quality and consistency of their results, ultimately contributing to a better understanding of this novel psychoactive substance.

References

Evaluating False Positive Potential in Urine Drug Screens: A Comparative Guide for Fluorexetamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

As novel psychoactive substances (NPS) continue to emerge, the potential for interference with standard toxicological screening tools presents a significant challenge in clinical and forensic settings. Fluorexetamine (FXE), a dissociative substance of the arylcyclohexylamine class, is structurally related to ketamine and phencyclidine (PCP), raising concerns about its cross-reactivity with common urine drug screen (UDS) immunoassays. This guide provides a comparative analysis of the potential for Fluorexetamine to generate false-positive results, supported by data from structurally similar compounds and established experimental protocols.

Introduction to Immunoassay Cross-Reactivity

Urine drug screening is predominantly conducted using immunoassay technology. These tests are designed for speed and efficiency, utilizing antibodies to detect specific drugs or their metabolites. However, the specificity of these antibodies is not absolute.[1][2] Cross-reactivity occurs when a substance that is structurally similar to the target drug binds to the assay's antibody, potentially triggering a false-positive result.[3][2][4] All presumptive positive results from an immunoassay should be confirmed by a more specific secondary method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accuracy.[5]

Fluorexetamine: Structural Profile and Metabolic Overview

Fluorexetamine (2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one) is an arylcyclohexylamine, a class of compounds that includes ketamine and PCP.[1][6] Its emergence in recreational drug markets necessitates an understanding of its detection profile. Like other arylcyclohexylamines, Fluorexetamine is expected to undergo hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, leading to various metabolites that could also interfere with immunoassays.

It is critical to note that analytical challenges exist in distinguishing between Fluorexetamine (3'-fluoro-2-oxo-PCE or 3-FXE) and its isomer, 2'-fluoro-2-oxo-PCE (2-FXE or CanKet), which has led to potential misidentification in some cases.[7]

Comparative Analysis of Cross-Reactivity Potential

Direct experimental data on the cross-reactivity of Fluorexetamine with UDS immunoassays is limited in peer-reviewed literature.[1] However, by examining data from structurally related analogs and preliminary reports, we can infer its likely performance in these screens. The primary assays of concern are those for phencyclidine (PCP) and ketamine.

Phencyclidine (PCP) Immunoassays

Due to the shared arylcyclohexylamine core structure, there is a high potential for Fluorexetamine to cross-react with PCP immunoassays .[1] Studies on similar analogs have demonstrated significant cross-reactivity.

Ketamine Immunoassays

Conversely, a 2024 report from the Hospital Authority Toxicology Reference Laboratory in Hong Kong, which has tracked the increasing prevalence of FXE, stated that the compound does not cross-react with bedside ketamine immunoassays .[6] This suggests that the structural differences, possibly the specific fluorine substitution on the phenyl ring or the ethylamino group, are sufficient to prevent binding to the antibodies used in these particular ketamine tests.

The table below summarizes the anticipated and reported cross-reactivity of Fluorexetamine and compares it with known data for Fluoxetine (B1211875), another compound sometimes scrutinized for UDS interference.

CompoundTarget ImmunoassayCross-Reactivity PotentialSupporting Evidence & Remarks
Fluorexetamine (FXE) Phencyclidine (PCP)High (Inferred) Structural similarity to PCP and its analogs (e.g., 3-MeO-PCP), which are known to cross-react.[1][5] Direct experimental data is currently lacking.
KetamineLow / None (Reported) A Hong Kong toxicology lab reported that FXE was not detected by bedside ketamine immunoassays.[6]
AmphetaminesUnlikely No structural similarity or reports of cross-reactivity.
BenzodiazepinesUnlikely No structural similarity or reports of cross-reactivity.
Fluoxetine (Prozac®) AmphetaminesLow (Reported) Some case reports and reviews suggest a potential for false positives, though it is not considered a common interferent.[8]
BenzodiazepinesLow (Reported) At least one case report has suggested a potential link between fluoxetine use and a false-positive benzodiazepine (B76468) screen in a pediatric case.
LSDLow (Reported) Mentioned in some reviews as a potential, though uncommon, cross-reactant.[8]

Experimental Protocols

To definitively determine the cross-reactivity of a novel compound like Fluorexetamine, a structured experimental approach is required. The following protocol is based on established methodologies for validating immunoassay performance.[8][9]

Protocol: Evaluation of Immunoassay Cross-Reactivity

1. Objective: To determine the minimum concentration of Fluorexetamine and its major metabolites that will produce a positive result on various commercially available UDS immunoassay platforms.

2. Materials:

  • Certified reference material (CRM) of Fluorexetamine and its primary metabolites.
  • Drug-free human urine pool, verified negative by LC-MS/MS.
  • Multiple commercial immunoassay test kits/platforms for various drugs of abuse (e.g., PCP, Ketamine, Amphetamines, etc.).
  • Calibrators and controls provided by the immunoassay manufacturer.
  • Standard laboratory equipment (pipettes, vortex mixer, centrifuge).
  • Confirmatory analysis instrumentation (LC-MS/MS or GC-MS).

3. Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the Fluorexetamine CRM in a suitable solvent (e.g., methanol).
  • Sample Fortification: Create a series of dilutions from the stock solution into the drug-free urine pool to achieve a range of concentrations. Concentrations should span from well below to significantly above the typical therapeutic or abuse levels.
  • Immunoassay Testing: Analyze each fortified urine sample in replicate (n=5 or more) on each immunoassay platform according to the manufacturer's instructions.
  • Data Analysis: Determine the concentration at which the compound first produces a result at or above the assay's established cutoff threshold. This is the minimum concentration required for a false positive.
  • Percent Cross-Reactivity Calculation: The cross-reactivity can be quantified using the formula: % Cross-Reactivity = (Cutoff Concentration of Target Drug / Minimum Concentration of Interferent Causing Positive Result) x 100%
  • Confirmation: All presumptive positive results should be subjected to confirmatory analysis via LC-MS/MS to ensure the absence of the target drug and confirm the presence of the tested interferent.

Visualizing Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of the logical relationships and workflows involved in this analysis.

cluster_0 Immunoassay Screening cluster_1 Confirmatory Testing UrineSample Urine Sample Containing Fluorexetamine Immunoassay PCP Immunoassay UrineSample->Immunoassay Result Presumptive Positive Result Immunoassay->Result LCMS LC-MS/MS Analysis Result->LCMS Confirmation Required ConfirmResult Result: Fluorexetamine Detected, PCP Not Detected LCMS->ConfirmResult

Workflow for identifying a false positive caused by Fluorexetamine.

FXE Fluorexetamine (Arylcyclohexylamine) PCP_Assay PCP Immunoassay Antibody FXE->PCP_Assay High Structural Similarity Ket_Assay Ketamine Immunoassay Antibody FXE->Ket_Assay Sufficient Structural Difference FP_Result False Positive (High Potential) PCP_Assay->FP_Result Binds to Antibody Neg_Result True Negative (Likely) Ket_Assay->Neg_Result No Binding

Logical relationship of Fluorexetamine structure to immunoassay cross-reactivity.

Conclusion and Recommendations

While direct, quantitative data remains scarce, the available evidence strongly suggests a high likelihood of Fluorexetamine causing false-positive results on PCP urine drug screens due to structural analogy. Conversely, preliminary reports indicate it may not interfere with ketamine immunoassays. It is unlikely to affect screens for other common drugs of abuse like amphetamines or benzodiazepines.

For professionals in research and drug development, these findings underscore the importance of:

  • Anticipating Cross-Reactivity: When developing novel compounds, particularly those with scaffolds similar to known drugs of abuse, the potential for immunoassay cross-reactivity should be evaluated early.

  • Utilizing Confirmatory Testing: Relying on immunoassay results alone is insufficient when NPS are involved. All presumptive positive screens in clinical or forensic cases where Fluorexetamine use is suspected must be confirmed by mass spectrometry.

  • Further Research: There is a clear need for controlled studies that quantify the cross-reactivity of Fluorexetamine and its metabolites with a wide range of commercially available immunoassay kits. Such data is essential for accurate interpretation of UDS results and avoiding potential misdiagnosis or unjust consequences for patients.

References

Safety Operating Guide

Navigating the Disposal of Fluorexetamine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of research chemicals like Fluorexetamine Hydrochloride is a critical component of laboratory safety and regulatory compliance. While a Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is imperative to follow stringent disposal protocols aligned with standard laboratory practices and local regulations for research chemicals.[1][2] This guide provides a comprehensive, step-by-step approach to ensure the safe and compliant disposal of this compound waste.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal.

PropertyData
IUPAC Name 2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one
Molecular Formula C₁₄H₁₈FNO
Molecular Weight ~235.30 g/mol
Physical State Solid / Powder
GHS Classification Not classified
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0
HMIS Ratings Health: 0, Fire: 0, Reactivity: 0
Solubility (hydrochloride) DMF: 5 mg/ml, DMSO: 10 mg/ml, Ethanol: 10 mg/ml, PBS (pH 7.2): 5 mg/ml
Hazards The product does not present an explosion hazard and is not flammable. No dangerous reactions or decomposition products are known under normal conditions.

This data is compiled from multiple sources.[1][2]

Experimental Protocol: Step-by-Step Disposal Procedures

Adherence to institutional and local hazardous waste regulations is mandatory and supersedes any general guidance.[1] The following protocol outlines the essential steps for the proper disposal of this compound.

Part 1: Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is crucial to be outfitted with the appropriate personal protective equipment to minimize exposure risks.

  • Eye Protection: Wear safety glasses or goggles.[1]

  • Hand Protection: Use appropriate, chemically resistant gloves.

  • Body Protection: A standard lab coat should be worn to protect from spills.[1]

Part 2: Waste Segregation and Containerization

Proper segregation of chemical waste is critical to prevent hazardous reactions and ensure compliant disposal.[1]

  • Identify Waste Streams: Categorize this compound waste as follows:

    • Solid Waste: Includes unused or expired pure compound, as well as contaminated consumables such as weigh boats, wipes, gloves, and TLC plates.[1]

    • Liquid Waste: Consists of solutions containing this compound. The solvent will dictate the specific liquid waste stream.

    • Sharps Waste: Encompasses any contaminated needles, syringes, glass vials, and Pasteur pipettes.[1]

  • Select Compatible Containers:

    • Collect chemical waste in sturdy, leak-proof containers that are chemically compatible with the waste they will hold.[3][4]

    • For sharps, use designated puncture-resistant sharps containers.

  • Container Labeling:

    • Label all waste containers clearly.[3] Many institutions require a specific "Hazardous Waste" label.[4]

    • The label should include the full chemical name ("this compound"), concentration, and the date accumulation started.[4] Avoid using abbreviations.[4]

Part 3: Storage and Disposal

Proper storage of waste containers prior to disposal is a key aspect of laboratory safety.

  • Storage:

    • Keep waste containers sealed and store them in a designated Satellite Accumulation Area (SAA).[4]

    • Ensure caps (B75204) are tight to prevent leaks.[3]

  • Disposal Request:

    • Do not dispose of this compound down the drain or in regular trash.

    • When the waste container is nearly full (typically ¾ full) or has reached the institutional time limit for accumulation, submit a hazardous waste pickup request through your institution's Environmental Health and Safety (EHS) department.[3][4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound in a laboratory setting.

FluorexetamineDisposalWorkflow start Start: Fluorexetamine Hydrochloride Waste ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify_waste 2. Identify Waste Type ppe->identify_waste solid Solid Waste (e.g., contaminated gloves, wipes) identify_waste->solid Solid liquid Liquid Waste (e.g., solutions) identify_waste->liquid Liquid sharps Sharps Waste (e.g., needles, glass vials) identify_waste->sharps Sharps solid_container 3a. Place in Labeled Solid Waste Container solid->solid_container liquid_container 3b. Place in Labeled Liquid Waste Container liquid->liquid_container sharps_container 3c. Place in Puncture-Proof Sharps Container sharps->sharps_container storage 4. Store in Designated Satellite Accumulation Area (SAA) solid_container->storage liquid_container->storage sharps_container->storage pickup_request 5. Request Pickup from Environmental Health & Safety (EHS) storage->pickup_request end End: Compliant Disposal pickup_request->end

Decision workflow for segregating and disposing of Fluorexetamine waste.

References

Essential Safety and Logistical Information for Handling Fluorexetamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical information for handling Fluorexetamine Hydrochloride. As a research chemical, its toxicological properties are not fully understood, necessitating a cautious approach to ensure a safe laboratory environment. Adherence to these procedures is essential to minimize risk and maintain a secure workspace.

Personal Protective Equipment (PPE)

Given the unknown hazards associated with this compound, a comprehensive PPE strategy is mandatory. The following table summarizes the recommended PPE for handling this compound.[1]

PPE CategoryItemSpecification
Hand Protection GlovesTwo pairs of powder-free nitrile gloves are recommended.[1] It is crucial to change gloves frequently and immediately if they become contaminated.[1]
Body Protection Lab CoatA fully fastened lab coat should be worn to protect from spills.[2] For handling larger quantities or when there is a significant risk of contamination, a disposable gown resistant to hazardous drugs is preferable.[1]
Eye Protection Safety Goggles/Face ShieldChemical safety goggles are required.[1][3] A face shield should be worn in addition to goggles when there is a risk of splashes.[1]
Respiratory Protection RespiratorA NIOSH-certified N95 or higher-rated respirator is recommended when handling the powdered form of the compound or if there is a risk of aerosol generation.[1] All respirator use must comply with a respiratory protection program.[1]
Foot Protection Closed-toe ShoesSturdy, closed-toe shoes must be worn at all times in the laboratory.[1]

Note: While some safety data sheets may state that the substance is not classified as hazardous, standard laboratory practice for research chemicals dictates a more stringent approach to personal protection.[2][4]

Handling Procedures

Safe handling of this compound requires adherence to standard laboratory safety protocols to prevent accidental exposure.

General Precautions:

  • Avoid contact with skin and eyes.[5][6]

  • Avoid inhalation of dust and aerosols.[6]

  • Handle the substance in a well-ventilated area, preferably within a chemical fume hood.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

  • Wash hands thoroughly after handling.[6]

Storage:

  • Store in a cool, dry, and well-ventilated place.[5]

  • Keep the container tightly closed.[5]

  • Store away from incompatible materials.[7]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First-Aid Measures:

  • If inhaled: Move the person to fresh air. If symptoms persist, seek medical attention.[5]

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water.[5] If skin irritation occurs, seek medical advice.

  • In case of eye contact: Rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6][8]

  • If ingested: Do not induce vomiting. Seek immediate medical help.[5]

Spill Cleanup:

  • Evacuate the immediate area.

  • Ensure the area is well-ventilated.

  • Wear the appropriate PPE as detailed in the table above, including respiratory protection.[1]

  • For small spills of solid material, gently cover with an absorbent material to avoid raising dust.[1]

  • Carefully scoop the material into a labeled, sealed container for hazardous waste.[1]

  • For liquid spills, absorb with an inert material such as vermiculite (B1170534) or sand.[1]

  • Place the absorbent material into a sealed container for disposal.[1]

  • Clean the spill area with a suitable detergent and water.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste containing this compound, including unused product, contaminated consumables (e.g., gloves, wipes, pipette tips), and solutions, must be segregated as hazardous waste.[2]

  • Waste Containers: Collect waste in clearly labeled, sealed, and chemically compatible containers.[1]

  • Disposal Regulations: Disposal must be carried out in accordance with all applicable local, state, and federal regulations for hazardous waste.[2] Never pour chemical waste down the drain.[3][9]

  • Empty Containers: Empty containers should be triple-rinsed, with the rinsate collected as hazardous waste, before being disposed of according to institutional guidelines.[2]

Data Presentation

The following table summarizes available physical and chemical properties for this compound.

PropertyValue
Molecular Formula C14H18FNO • HCl
Molecular Weight 271.8 g/mol
Appearance Crystalline solid
Purity ≥98%
Melting Point Approximately 140-143°C
Solubility DMF: 5 mg/mlDMSO: 10 mg/mlEthanol: 10 mg/mlPBS (pH 7.2): 5 mg/ml

Note: Data is compiled from various sources and should be used for guidance.[10]

Experimental Protocols

Currently, there are no standardized, peer-reviewed experimental protocols specifically for the handling and use of this compound beyond general safe handling guidelines. Researchers must develop their own specific protocols based on the nature of their experiments and conduct a thorough risk assessment before beginning any work.[1]

Mandatory Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound in a research setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE (Gloves, Lab Coat, Goggles, Respirator) prep_risk->prep_ppe prep_setup Prepare Work Area (Fume Hood, Spill Kit Ready) prep_ppe->prep_setup handle_weigh Weighing and Aliquoting (in fume hood) prep_setup->handle_weigh Proceed to Handling handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Work Surfaces handle_exp->cleanup_decon Experiment Complete emergency_spill Spill Occurs handle_exp->emergency_spill If Spill emergency_exposure Personal Exposure handle_exp->emergency_exposure If Exposure cleanup_waste Segregate and Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Remove and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash spill_evacuate Evacuate Area emergency_spill->spill_evacuate spill_notify Notify Supervisor emergency_spill->spill_notify spill_contain Contain Spill (if safe) emergency_spill->spill_contain spill_cleanup Follow Spill Cleanup Protocol emergency_spill->spill_cleanup exp_remove Remove Contaminated Clothing emergency_exposure->exp_remove exp_rinse Rinse Affected Area emergency_exposure->exp_rinse exp_firstaid Administer First Aid emergency_exposure->exp_firstaid exp_medical Seek Medical Attention emergency_exposure->exp_medical

Caption: Logical workflow for the safe handling of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。